molecular formula C7H9Br2NO B1447155 2-(Bromomethyl)-5-methoxypyridine hydrobromide CAS No. 2007919-27-7

2-(Bromomethyl)-5-methoxypyridine hydrobromide

Cat. No.: B1447155
CAS No.: 2007919-27-7
M. Wt: 282.96 g/mol
InChI Key: IBPDGBSBKPHSMS-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-methoxypyridine hydrobromide (CAS 2007919-27-7) is a high-purity chemical intermediate with the molecular formula C7H9Br2NO and a molecular weight of 282.96 g/mol . This compound is supplied with a purity of not less than (NLT) 98% , making it a critical building block in advanced pharmaceutical research and development, particularly for the synthesis of active pharmaceutical ingredients (APIs) . The molecule features a reactive bromomethyl group (-CH2Br) on a methoxypyridine ring system, making it a versatile electrophile for various organic transformations. This functionality is primarily exploited in nucleophilic substitution reactions, where it acts as an efficient alkylating agent to introduce the 5-methoxypyridin-2-yl)methyl moiety into target molecules . Its primary research value lies in its application for constructing complex chemical entities, facilitating the exploration of new therapeutic agents and the development of novel synthetic routes. This product is offered with the identifier MFCD29760713 and requires specific handling and storage conditions to maintain its stability and reactivity. It must be stored under an inert atmosphere and at cold-chain temperatures between 2-8°C . Researchers should note that this is a hazardous substance. It carries the GHS signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Appropriate personal protective equipment and engineering controls should be used when handling. This chemical is For Research Use Only and is strictly intended for laboratory research purposes. It is not for use in humans, animals, or as a diagnostic or therapeutic agent.

Properties

IUPAC Name

2-(bromomethyl)-5-methoxypyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-6(4-8)9-5-7;/h2-3,5H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPDGBSBKPHSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-27-7
Record name Pyridine, 2-(bromomethyl)-5-methoxy-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007919-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

synthesis and characterization of 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Abstract

This technical guide provides a comprehensive, field-proven methodology for the (CAS No: 2007919-27-7), a critical heterocyclic building block in medicinal chemistry and drug development.[1] This document details a robust two-step synthetic strategy, beginning with the free-radical bromination of 2-methyl-5-methoxypyridine, followed by hydrobromide salt formation. As a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep mechanistic understanding. It includes detailed protocols, safety considerations, and a full suite of analytical techniques for structural verification and quality control, including NMR, FT-IR, and Mass Spectrometry. This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a reliable and well-documented procedure for obtaining this versatile reagent.

Introduction: A Versatile Heterocyclic Intermediate

Chemical Identity and Properties

This compound is a substituted pyridine derivative that serves as a potent alkylating agent. Its structure combines a reactive bromomethyl group with a methoxy-substituted pyridine core, making it an important intermediate for introducing the 5-methoxypyridin-2-ylmethyl moiety into larger, more complex molecules.[2] The hydrobromide salt form enhances the compound's stability and handling characteristics, presenting as a white to yellow solid.[1]

PropertyValueReference
IUPAC Name 2-(bromomethyl)-5-methoxypyridine;hydrobromide[1]
CAS Number 2007919-27-7[1]
Molecular Formula C₇H₉Br₂NO[1]
Molecular Weight 282.96 g/mol [1]
Appearance White to Yellow Solid[1]
InChI Key IBPDGBSBKPHSMS-UHFFFAOYSA-N[1]
Significance in Medicinal Chemistry and Drug Development

Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The title compound is a valuable building block due to its capacity to participate in nucleophilic substitution reactions, enabling the construction of ether, ester, and carbon-carbon bonds.[2] The 5-methoxypyridine motif is structurally related to moieties found in compounds like dextromethorphan, a widely used antitussive agent that also features a methoxy-substituted aromatic system.[3][4] The ability to readily introduce this specific framework makes this compound a compound of significant interest for the synthesis of novel therapeutic candidates.

Synthesis Methodology

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most logically approached via a two-step sequence starting from the commercially available 2-methyl-5-methoxypyridine. The strategy hinges on the selective bromination of the activated methyl group, followed by conversion to the hydrobromide salt for improved stability and ease of handling.

The key transformation is a free-radical bromination at the benzylic-like position of the pyridine ring. N-Bromosuccinimide (NBS) is the reagent of choice for this type of reaction as it provides a low, steady concentration of bromine, minimizing side reactions such as aromatic bromination.[5] A radical initiator, such as azobisisobutyronitrile (AIBN), is required to start the chain reaction.

G Target 2-(Bromomethyl)-5-methoxypyridine HBr FreeBase 2-(Bromomethyl)-5-methoxypyridine Target->FreeBase HBr Salt Formation StartingMaterial 2-Methyl-5-methoxypyridine FreeBase->StartingMaterial Free-Radical Bromination (NBS, AIBN)

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Bromomethyl)-5-methoxypyridine (Free Base)

  • Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methyl-5-methoxypyridine (10.0 g, 81.2 mmol) and carbon tetrachloride (150 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (15.9 g, 89.3 mmol, 1.1 eq) and Azobisisobutyronitrile (AIBN) (0.67 g, 4.06 mmol, 0.05 eq) to the flask.

    • Scientist's Note: NBS is used as the brominating agent to maintain a low concentration of Br₂, favoring substitution at the methyl group over electrophilic addition to the pyridine ring. AIBN serves as a thermal radical initiator.[5]

  • Reaction: Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere. The reaction is initiated with a heat lamp or by maintaining the reflux temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the solid using a Buchner funnel and wash it with a small amount of cold carbon tetrachloride.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product as an oil. The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Step 2: Formation of this compound

  • Dissolution: Dissolve the crude 2-(Bromomethyl)-5-methoxypyridine free base from Step 1 in anhydrous diethyl ether (100 mL).

  • Precipitation: Cool the solution in an ice bath. Slowly bubble hydrogen bromide gas through the solution or add a 33% solution of HBr in acetic acid dropwise with vigorous stirring.

    • Scientist's Note: The hydrobromide salt is significantly less soluble in non-polar solvents like diethyl ether than the free base, causing it to precipitate upon formation. This provides an effective method of purification.

  • Isolation: A white or pale-yellow solid will precipitate. Continue the addition until no further precipitation is observed.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted starting material and impurities. Dry the product under vacuum to yield this compound.

Reaction Mechanism: Free-Radical Halogenation

The bromination of the methyl group proceeds via a classic free-radical chain reaction mechanism consisting of three stages:

  • Initiation: The AIBN initiator thermally decomposes to form two cyanopropyl radicals and nitrogen gas. A cyanopropyl radical then abstracts a hydrogen from HBr (present in trace amounts or formed from NBS) to generate a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-5-methoxypyridine to form a stabilized pyridyl-methyl radical and HBr.

    • This radical then reacts with a molecule of NBS to regenerate a bromine radical and form the desired product, 2-(Bromomethyl)-5-methoxypyridine.

  • Termination: The reaction is terminated when any two radical species combine.

Safety Precautions

All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Hazardous Chemicals:

    • This compound: Causes severe skin burns and eye damage and is harmful if swallowed.[1]

    • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and contact with skin.

    • Carbon Tetrachloride: Toxic and a suspected carcinogen. Use with extreme caution and consider substituting with a safer solvent like acetonitrile if possible.

    • Hydrogen Bromide (HBr): Highly corrosive and toxic. Handle with extreme care.[6][7]

  • Emergency Procedures: Ensure safety showers and eyewash stations are readily accessible.[6] In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[8] In case of inhalation, move to fresh air.[6] Seek immediate medical attention for any significant exposure.

Characterization and Quality Control

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment of the final product.[9]

Caption: Analytical workflow for product validation.

Spectroscopic Data (Expected)

The following tables summarize the expected spectroscopic data for the free base, 2-(Bromomethyl)-5-methoxypyridine. The hydrobromide salt will show similar signals, with potential broadening of the pyridine proton peaks due to protonation.

Table 1: Expected ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~8.20dH-6
~7.30ddH-4
~7.20dH-3
~4.50s-CH₂Br
~3.85s-OCH₃

Rationale based on the spectrum of the related 2-bromo-5-methoxypyridine, which shows signals at 8.19, 7.42, 7.15, and 3.84 ppm for H-6, H-3, H-4, and -OCH₃ respectively.[10] The bromomethyl protons are expected in the typical range for benzylic bromides.

Table 2: Expected ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~156.0C-5
~152.0C-2
~148.0C-6
~122.0C-3
~121.0C-4
~55.9-OCH₃
~32.0-CH₂Br

Table 3: Expected FT-IR Spectroscopic Data (cm⁻¹)

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H Stretch
~2950Aliphatic C-H Stretch
~1570, 1460Pyridine Ring C=C, C=N Stretch
~1280, 1030Aryl Ether C-O-C Stretch
~680C-Br Stretch

Assignments are based on typical infrared absorption frequencies for these functional groups and data from similar structures.[10]

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

m/zAssignment
201/203[M]⁺ (Free Base)
122[M - Br]⁺
92[M - Br - CH₂O]⁺

The molecular ion [M]⁺ will exhibit a characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br), providing definitive evidence of the compound's bromination.[10][11]

References

  • The Royal Society of Chemistry. Support information. Available from: [Link]

  • PubChemLite. This compound (C7H8BrNO). Available from: [Link]

  • Google Patents. CN103483247B - Preparation method of 2-bromo-3-methoxypyridine.
  • PubChem. 5-Bromo-2-methoxypyridine | C6H6BrNO | CID 2734895. Available from: [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • P&M-Invest. Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Available from: [Link]

  • ResearchGate. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Available from: [Link]

  • The Royal Society of Chemistry. (2011). Supplementary Data. Available from: [Link]

  • PubChem. 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151. Available from: [Link]

  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Available from: [Link]

  • Google Patents. CN105017136A - 2-bromo-3-methoxypyridine preparation method.
  • Google Patents. US4291165A - Process for making 2-bromopyridine.
  • SpectraBase. 2-Bromo-6-methoxypyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Wikipedia. Dextromethorphan. Available from: [Link]

  • PubChem. Dextromethorphan | C18H25NO | CID 5360696. Available from: [Link]

  • PharmaCompass. Dextromethorphan Hydrobromide (anhydrous). Available from: [Link]

  • PubChem. Dextromethorphan Hydrobromide | C18H26BrNO | CID 5464025. Available from: [Link]

  • PubChem. Dextromethorphan hydrobromide monohydrate | C18H28BrNO2 | CID 5462351. Available from: [Link]

Sources

Spectroscopic Unveiling of 2-(Bromomethyl)-5-methoxypyridine Hydrobromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Bromomethyl)-5-methoxypyridine hydrobromide is a key heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a reactive bromomethyl group and a substituted pyridine ring, makes it a valuable synthon for introducing the 5-methoxypyridin-2-ylmethyl moiety into a diverse range of molecular scaffolds. This guide provides an in-depth analysis of the spectral data of this compound, offering researchers a comprehensive reference for its identification, characterization, and quality control. Understanding the nuances of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for its effective utilization in complex synthetic pathways.

This document will delve into the theoretical underpinnings and practical interpretation of the spectral data, drawing upon established principles of spectroscopy and comparative analysis with structurally related compounds.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to first understand the molecular architecture of this compound. The structure consists of a pyridine ring substituted at the 2-position with a bromomethyl group and at the 5-position with a methoxy group. The pyridine nitrogen is protonated and forms an ionic bond with a bromide anion.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The protonation of the pyridine nitrogen has a significant impact on the chemical shifts of the ring protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the bromomethyl protons, and the methoxy protons. Due to the electron-withdrawing effect of the protonated nitrogen, the aromatic protons will be deshielded and appear at a lower field compared to the free base.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~8.5dH-6
~8.0ddH-4
~7.5dH-3
~4.8s-CH₂Br
~4.0s-OCH₃
~13-15br sN-H

Note: These are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Interpretation and Causality:

  • Aromatic Protons (H-3, H-4, H-6): The protonation of the pyridine nitrogen significantly deshields the adjacent protons. This is due to the increased positive charge on the nitrogen atom, which withdraws electron density from the aromatic ring.[1] Consequently, the proton at the 6-position (H-6), being ortho to the nitrogen, is expected to be the most downfield. The coupling pattern (doublet for H-6 and H-3, and a doublet of doublets for H-4) arises from the spin-spin coupling between adjacent protons.

  • Bromomethyl Protons (-CH₂Br): The protons of the bromomethyl group are expected to appear as a singlet, as there are no adjacent protons to couple with. The electronegativity of the bromine atom causes a downfield shift of this signal.

  • Methoxy Protons (-OCH₃): The protons of the methoxy group will also appear as a singlet.

  • Pyridinium Proton (N-H): The proton attached to the nitrogen will likely appear as a broad singlet at a very downfield chemical shift, characteristic of acidic protons. Its broadness is due to chemical exchange with the solvent and quadrupolar relaxation of the nitrogen atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Similar to the ¹H NMR, the protonation of the pyridine nitrogen will influence the chemical shifts of the carbon atoms in the ring.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~158C-5
~148C-2
~145C-6
~125C-4
~115C-3
~57-OCH₃
~30-CH₂Br

Note: These are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Interpretation and Causality:

  • Aromatic Carbons: The carbons of the pyridine ring will be deshielded due to the electron-withdrawing effect of the protonated nitrogen. The carbon attached to the electronegative methoxy group (C-5) and the carbon bearing the bromomethyl group (C-2) are expected to be significantly downfield.

  • Methoxy and Bromomethyl Carbons: The chemical shifts of the methoxy and bromomethyl carbons are in their expected regions.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation sample 2-(Bromomethyl)-5- methoxypyridine HBr dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube nmr_spectrometer NMR Spectrometer nmr_tube->nmr_spectrometer fid Free Induction Decay (FID) nmr_spectrometer->fid ft Fourier Transform fid->ft spectrum ¹H and ¹³C NMR Spectra ft->spectrum interpretation Structural Elucidation: - Chemical Shifts - Coupling Constants - Integration spectrum->interpretation

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the pyridinium ring, the C-H bonds, the C-O bond, and the C-Br bond.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
2950-2850Aliphatic C-H stretch (-CH₂, -CH₃)
~2500N⁺-H stretch
1630-1500Pyridinium ring C=C and C=N stretching
1250-1200Aryl-O-CH₃ asymmetric stretch
1050-1000Aryl-O-CH₃ symmetric stretch
700-600C-Br stretch

Interpretation and Causality:

  • N⁺-H Stretch: A broad and often complex absorption band in the region of 2500 cm⁻¹ is characteristic of the N⁺-H stretching vibration in pyridinium salts. This broadness is due to strong hydrogen bonding interactions.

  • Pyridinium Ring Vibrations: The formation of the pyridinium salt leads to changes in the aromatic ring vibrations compared to the free pyridine base.[2] The C=C and C=N stretching vibrations typically appear in the 1630-1500 cm⁻¹ region.

  • C-O and C-Br Stretches: The characteristic stretching vibrations for the methoxy group (C-O) and the bromomethyl group (C-Br) are expected in their typical regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For a salt like this compound, the mass spectrum will typically show the mass of the cation.

Expected Mass Spectrum:

The mass spectrum is expected to show a prominent peak corresponding to the cation, [C₇H₈BrNO]⁺. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Molecular Ion (Cation): m/z ≈ 201/203 ([M]⁺, where M is the cation)

  • Major Fragments:

    • Loss of Br: m/z ≈ 122

    • Loss of CH₂Br: m/z ≈ 108

Interpretation and Causality:

The fragmentation pattern in the mass spectrum can provide valuable structural information. The most likely fragmentation pathway involves the loss of the bromine radical to form a stable pyridinium-methyl cation. Further fragmentation can occur through the loss of the entire bromomethyl group.

fragmentation_pathway parent_ion [C₇H₈BrNO]⁺ m/z 201/203 fragment1 [C₇H₈NO]⁺ m/z 122 parent_ion->fragment1 - Br• fragment2 [C₆H₆NO]⁺ m/z 108 parent_ion->fragment2 - •CH₂Br

Figure 3: Plausible mass spectrometry fragmentation pathway.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Analyze the resulting spectrum to identify the characteristic absorption bands.

Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in the positive ion mode.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.

Conclusion

The spectral data of this compound provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the atoms and the electronic environment of the pyridine ring, which is significantly influenced by protonation. The IR spectrum confirms the presence of the key functional groups, and the mass spectrum provides information on the molecular weight of the cation and its fragmentation pattern. This comprehensive spectral guide serves as a valuable resource for researchers, enabling confident identification and utilization of this important synthetic intermediate.

References

  • Katcka, M., & Urbański, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12, 619-625. [Link]

  • Gowland, F. W., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(17), 2140-2146. [Link]

Sources

physical and chemical properties of 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Bromomethyl)-5-methoxypyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of medicinal chemistry and organic synthesis, the strategic use of functionalized heterocyclic intermediates is paramount for the efficient construction of complex molecular architectures. This compound has emerged as a significant reagent, valued for its dual reactivity conferred by the pyridine scaffold and the electrophilic bromomethyl group. This guide offers a comprehensive technical overview of its physical, chemical, and spectroscopic properties, providing field-proven insights into its handling, reactivity, and application. As a key building block, its utility spans the synthesis of novel pharmaceutical candidates and agrochemicals, making a thorough understanding of its characteristics essential for researchers aiming to leverage its synthetic potential.[1][2] This document serves as a detailed resource for professionals in drug development, offering both foundational data and practical protocols.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundation of reproducible science. The following section details the fundamental identifiers for this compound.

  • IUPAC Name: 2-(bromomethyl)-5-methoxypyridine;hydrobromide

  • CAS Number: 2007919-27-7

  • Molecular Formula: C₇H₉Br₂NO[3]

  • Molecular Weight: 282.96 g/mol [3]

Structural Identifiers:

  • InChI Key: IBPDGBSBKPHSMS-UHFFFAOYSA-N[3]

  • Canonical SMILES: COC1=CN=C(C=C1)CBr.Br[3]

The structure consists of a pyridine ring substituted at the 2-position with a bromomethyl group and at the 5-position with a methoxy group. The hydrobromide salt form indicates that the pyridine nitrogen is protonated and associated with a bromide counter-ion. This protonation enhances the compound's stability and can influence its solubility and reactivity.

Physicochemical Properties

The physical properties of a reagent are critical for designing experiments, ensuring proper storage, and predicting its behavior in various solvent systems.

PropertyValueSource(s)
Appearance White to Yellow Solid
Purity ≥95%
Storage Temperature 2-8 °C, Inert atmosphere[4]
Solubility No data available. Expected to be soluble in polar protic solvents like methanol and water, and polar aprotic solvents like DMSO and DMF.
Stability Stable under recommended storage conditions. May be sensitive to moisture, strong bases, and strong oxidizing agents.[5]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical compound. While a complete dataset for the title compound is not publicly available, the following data for closely related structures provides a strong basis for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. The data for the related compound 2-Bromo-5-methoxypyridine is presented below. For This compound , one would expect a characteristic singlet for the -CH₂Br protons (likely around 4.5-4.8 ppm) and downfield shifts for the aromatic protons due to the protonation of the pyridine nitrogen.

¹H and ¹³C NMR Data for 2-Bromo-5-methoxypyridine (CDCl₃) [6]

¹H NMR Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.19d2.8H-6
7.42d8.8H-3
7.15dd8.8, 2.8H-4
3.84s--OCH₃
¹³C NMR Chemical Shift (δ) ppmAssignment
155.9C-5
148.1C-6
141.8C-2
123.1C-3
140.2C-4
55.8-OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of This compound would be characterized by vibrations corresponding to the aromatic ring, the C-O-C ether linkage, and the C-Br bond.

Characteristic IR Absorptions for 2-Bromo-5-methoxypyridine [6]

Wavenumber (cm⁻¹)Assignment
~3050ν(C-H) aromatic
~1570, 1460ν(C=C), ν(C=N)
~1280, 1030ν(C-O-C)
~780ν(C-Br)
Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio, confirming the molecular weight. For 2-(bromomethyl)-5-methoxypyridine , the molecular ion peak would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br).[6][7]

Predicted MS Data for 2-(bromomethyl)-5-methoxypyridine (Free Base) [7]

m/zAdduct
201.98621[M+H]⁺
223.96815[M+Na]⁺

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily driven by the electrophilic nature of the bromomethyl group, making it an excellent alkylating agent.

Core Reactivity: Nucleophilic Substitution

The C-Br bond in the bromomethyl group is polarized, rendering the benzylic-like carbon susceptible to attack by a wide range of nucleophiles. This is the cornerstone of its application in drug discovery.

  • N-Alkylation: Amines, anilines, and other nitrogen-containing heterocycles readily displace the bromide to form new C-N bonds. This reaction is fundamental for linking the pyridine core to other parts of a target molecule.

  • O-Alkylation: Alcohols and phenols can be converted to their corresponding ethers.

  • S-Alkylation: Thiols are excellent nucleophiles for this substrate, forming thioethers.

The methoxy group at the 5-position is an electron-donating group, which can subtly influence the reactivity of the pyridine ring but does not typically participate directly in the primary substitution reactions of the bromomethyl group.

Workflow for a Typical Nucleophilic Substitution

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product A 2-(Bromomethyl)-5-methoxypyridine HBr E Combine & Stir (Room Temp to Reflux) A->E B Nucleophile (e.g., R-NH2) B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., ACN, DMF) D->E F Filter/Quench E->F Reaction Complete G Aqueous Extraction F->G H Dry Organic Layer G->H I Concentrate H->I J Column Chromatography or Recrystallization I->J K Alkylated Product (e.g., R-NH-CH2-Py-OMe) J->K Pure Compound

Sources

2-(Bromomethyl)-5-methoxypyridine hydrobromide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Heterocyclic Building Block

This compound is a key heterocyclic intermediate prized in the fields of medicinal chemistry and drug discovery. Its structure, featuring a reactive bromomethyl group on a pyridine core, renders it an exceptionally useful electrophilic building block for introducing the (5-methoxypyridin-2-yl)methyl moiety into a wide range of molecular scaffolds. This guide provides an in-depth analysis of its chemical identifiers, physicochemical properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and drug development professionals.

Section 1: Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of reproducible research. The following table summarizes the key identifiers and properties for this compound.

IdentifierValueSource
CAS Number 2007919-27-7[1][2]
IUPAC Name This compound[1]
Molecular Formula C₇H₉Br₂NO[1][2]
Molecular Weight 282.96 g/mol [1][2]
PubChem CID 92135039[2]
InChI Key IBPDGBSBKPHSMS-UHFFFAOYSA-N[1][2]
Canonical SMILES COC1=CN=C(C=C1)CBr.Br[2]
Appearance White to Yellow Solid[1]
Purity ≥95%[1][2]
Storage Temperature 2-8°C[1]

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via a multi-step process starting from a more readily available precursor, such as 5-methoxy-2-methylpyridine. The critical step involves a free-radical bromination of the methyl group.

Conceptual Synthesis Workflow

The transformation from 5-methoxy-2-methylpyridine to the target compound involves two key stages:

  • Radical Bromination: The benzylic-like methyl group is selectively halogenated. This is a classic application of a free-radical chain reaction. The choice of N-Bromosuccinimide (NBS) as the bromine source is deliberate; it maintains a low, constant concentration of elemental bromine (Br₂) in the reaction mixture, which is crucial for minimizing side reactions, such as aromatic bromination. A radical initiator, like Azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to kickstart the chain reaction upon heating or UV irradiation.

  • Hydrobromide Salt Formation: The resulting free base, 2-(bromomethyl)-5-methoxypyridine, is often unstable. Conversion to its hydrobromide salt by treatment with hydrogen bromide (HBr) significantly enhances its stability, shelf-life, and handling characteristics, precipitating it as a manageable solid.

G cluster_0 Stage 1: Radical Bromination cluster_1 Stage 2: Salt Formation A 5-Methoxy-2-methylpyridine (Starting Material) C 2-(Bromomethyl)-5-methoxypyridine (Free Base Intermediate) A->C Selective Bromination of Methyl Group B N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) CCl₄, Reflux B->C E 2-(Bromomethyl)-5-methoxypyridine hydrobromide (Final Product) C->E Protonation & Precipitation D Hydrogen Bromide (HBr) in Acetic Acid or Ether D->E

Caption: Conceptual synthesis pathway for the target compound.

Section 3: Core Applications and Reactivity

The primary utility of this compound lies in its function as a potent alkylating agent. The C-Br bond in the bromomethyl group is polarized and susceptible to nucleophilic attack, making it an ideal electrophile for forming new carbon-heteroatom or carbon-carbon bonds.

Mechanism of Action: Nucleophilic Substitution

The compound readily participates in Sₙ2 (bimolecular nucleophilic substitution) reactions. A nucleophile (Nu⁻), such as an amine, thiol, or enolate, attacks the electrophilic methylene carbon, displacing the bromide leaving group in a single, concerted step. The pyridine nitrogen can influence the reactivity of the side chain, and the methoxy group acts as an electron-donating group, affecting the overall electronic properties of the aromatic ring.

G reagents 2-(Bromomethyl)-5-methoxypyridine + Nucleophile (Nu⁻) transition_state Transition State [Nu---CH₂(Py)---Br]⁻ reagents->transition_state SN2 Attack products Alkylated Product (Nu-CH₂-Py) + Bromide (Br⁻) transition_state->products Leaving Group Departure

Caption: Generalized Sₙ2 reaction mechanism.

Exemplary Protocol: N-Alkylation of a Primary Amine

This protocol describes a standard procedure for using the title compound to alkylate a primary amine, a common step in the synthesis of pharmaceutical leads.

Objective: To synthesize N-((5-methoxypyridin-2-yl)methyl)aniline.

Materials:

  • This compound

  • Aniline

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add acetonitrile (100 mL), aniline (1.1 equivalents), and potassium carbonate (2.5 equivalents).

    • Causality: Acetonitrile is a polar aprotic solvent that facilitates Sₙ2 reactions. Potassium carbonate is an inexpensive base used to neutralize the HBr from the salt and the HBr generated during the reaction, driving the equilibrium towards the product. An excess of base ensures the primary amine nucleophile remains deprotonated and reactive.

  • Reagent Addition: While stirring the mixture, add this compound (1.0 equivalent) portion-wise at room temperature.

    • Causality: Portion-wise addition helps to control any initial exotherm.

  • Reaction Execution: Attach a condenser to the flask and heat the mixture to reflux (approx. 82°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography on silica gel to yield the pure N-((5-methoxypyridin-2-yl)methyl)aniline.

Section 4: Safety, Handling, and Storage

As a reactive alkylating agent and corrosive compound, strict adherence to safety protocols is mandatory.

  • GHS Hazard Classification:

    • Pictogram: Corrosion[1]

    • Signal Word: Danger[1]

    • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[1]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[3]

    • Eye Protection: Use tightly fitting safety goggles with side-shields or a full-face shield.[3]

    • Skin and Body Protection: Wear a lab coat and, if handling large quantities, fire/flame resistant and impervious clothing.[3][4]

  • Handling and Engineering Controls:

    • Handle only in a well-ventilated area, preferably inside a chemical fume hood.[3][4]

    • Avoid formation of dust and aerosols.[3]

    • Ensure eyewash stations and safety showers are in close proximity to the workstation.[4][5]

  • First Aid Measures:

    • Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a physician immediately.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[3][4]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

    • Recommended storage temperature is between 2-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

References

  • This compound - Acros Pharmatech. (URL: [Link])

  • 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem. (URL: [Link])

  • 5-Bromo-2-(bromomethyl)pyridine hydrobromide | C6H6Br3N | CID 75480994 - PubChem. (URL: [Link])

Sources

mechanism of action of 2-(Bromomethyl)-5-methoxypyridine hydrobromide in alkylation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-(Bromomethyl)-5-methoxypyridine Hydrobromide in Alkylation

Abstract

This compound is a versatile and highly reactive alkylating agent, pivotal in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its utility stems from the strategic placement of a reactive bromomethyl group on a methoxy-substituted pyridine scaffold, allowing for the facile introduction of the 5-methoxypyridin-2-ylmethyl moiety onto a diverse range of nucleophiles. This guide provides an in-depth analysis of the core mechanism governing its alkylating activity, focusing on the bimolecular nucleophilic substitution (SN2) pathway. We will dissect the roles of the reagent's structural components, the critical influence of reaction conditions, and provide field-proven protocols for its application in N-, O-, and S-alkylation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent with a comprehensive understanding of its chemical behavior.

Introduction to the Reagent

The Pyridine Scaffold in Modern Chemistry

The pyridine ring is a privileged heterocycle in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its presence can impart favorable physicochemical properties, such as improved solubility and metabolic stability, and provide a key vector for interacting with biological targets. The ability to functionalize the pyridine core is therefore of paramount importance. Alkylating agents like this compound serve as essential tools for this purpose, enabling the construction of complex molecular architectures.[1]

Profile of this compound

This reagent is the hydrobromide salt of 2-(bromomethyl)-5-methoxypyridine. The bromomethyl group (-CH₂Br) is analogous to a benzylic bromide, rendering the methylene carbon highly electrophilic and susceptible to nucleophilic attack. The methoxy group (-OCH₃) at the 5-position and the nitrogen atom in the pyridine ring electronically influence the reactivity of this electrophilic center. It is typically supplied as a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free base.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₉Br₂NO
Molecular Weight 282.96 g/mol N/A
Appearance Crystalline SolidN/A
InChI Key IBPDGBSBKPHSMS-UHFFFAOYSA-N
Primary Hazard Corrosive, Irritant[2]

Core Mechanism of Action: The SN2 Pathway

The primary mechanism through which this compound effects alkylation is a bimolecular nucleophilic substitution (SN2) reaction .[3][4] This is a single, concerted step where a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, simultaneously displacing the bromide ion, which serves as an excellent leaving group.

The Electrophile and Nucleophile
  • The Electrophile: The carbon atom of the -CH₂Br group is the electrophilic center. Its reactivity is enhanced by the electron-withdrawing nature of the adjacent bromine atom and the stabilizing influence of the pyridine ring on the reaction's transition state.

  • The Nucleophile: The reaction partner is a species with a lone pair of electrons or a region of high electron density. Common nucleophiles include amines (N-alkylation), alcohols and phenols (O-alkylation), and thiols (S-alkylation).[4][5][6][7]

The Critical Role of the Base

Since the reagent is a hydrobromide salt and the reaction generates an additional equivalent of HBr, a base is essential. The base performs two critical functions:

  • Neutralization: It neutralizes the hydrobromide salt of the starting material and the HBr produced during the reaction.

  • Activation of the Nucleophile: It deprotonates the nucleophile (e.g., R-OH to R-O⁻), significantly increasing its nucleophilicity and accelerating the rate of the SN2 attack.[6]

The choice of base is critical and depends on the acidity of the nucleophile. Weak bases like potassium carbonate (K₂CO₃) are often sufficient for acidic nucleophiles like phenols, while less acidic substrates such as aliphatic alcohols or secondary amines may require stronger bases.[5]

Mechanistic Visualization

The following diagram illustrates the concerted SN2 mechanism. The nucleophile attacks the methylene carbon, leading to a trigonal bipyramidal transition state, followed by the expulsion of the bromide leaving group.

Caption: General SN2 mechanism for alkylation.

Experimental Protocols and Field-Proven Insights

The following protocols are designed as robust starting points for common alkylation reactions. All reactions should be conducted in an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent unwanted side reactions, such as hydrolysis of the alkylating agent.[5]

N-Alkylation of a Primary Amine

N-alkylation is a cornerstone transformation, but it is frequently complicated by over-alkylation, where the mono-alkylated product, a secondary amine, reacts further to form a tertiary amine.[3][5] The secondary amine can be more nucleophilic than the starting primary amine, making this a significant challenge.[6]

Causality Behind Experimental Choices:

  • Excess Amine: Using a large excess of the primary amine statistically favors the reaction of the alkylating agent with the more abundant starting material, suppressing the second alkylation step.[3]

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reagents and facilitate the SN2 mechanism.

  • Base: Potassium carbonate is a moderately strong base, sufficient for deprotonating the amine salt and neutralizing HBr without being overly reactive.

N_Alkylation_Workflow start Start dissolve 1. Dissolve primary amine (2-5 eq.) and K₂CO₃ (2.5 eq.) in anhydrous DMF. start->dissolve stir 2. Stir at room temperature for 15-30 min. dissolve->stir add_reagent 3. Add 2-(Bromomethyl)-5-methoxypyridine HBr (1.0 eq.) portion-wise. stir->add_reagent heat 4. Heat reaction to 50-70 °C. Monitor by TLC/LC-MS. add_reagent->heat workup 5. Cool, quench with H₂O, and extract with Ethyl Acetate. heat->workup purify 6. Wash organic layer, dry, and concentrate. Purify via column chromatography. workup->purify end End purify->end

Caption: Standard workflow for N-alkylation of amines.

Protocol 1: N-Alkylation of Benzylamine

  • To a round-bottom flask under an inert atmosphere, add benzylamine (3.0 eq.), potassium carbonate (2.5 eq.), and anhydrous dimethylformamide (DMF, 0.2 M).

  • Stir the suspension at room temperature for 20 minutes to ensure the base is well-dispersed and the amine is deprotonated.

  • Add this compound (1.0 eq.) to the mixture.

  • Heat the reaction to 60 °C and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by silica gel column chromatography to yield the desired N-(5-methoxy-pyridin-2-ylmethyl)benzylamine.

O-Alkylation of a Phenol

O-alkylation of phenols is generally more straightforward than N-alkylation due to the lack of over-reaction. The key is selecting a base strong enough to deprotonate the phenolic hydroxyl group.[4]

Causality Behind Experimental Choices:

  • Base: Cesium carbonate (Cs₂CO₃) is often superior to K₂CO₃ for O-alkylation. The larger, more polarizable cesium ion results in a more "naked" and highly reactive phenoxide anion, accelerating the reaction (the "cesium effect").

  • Temperature: Room temperature is often sufficient due to the high reactivity of the phenoxide nucleophile.

Protocol 2: O-Alkylation of 4-Methoxyphenol

  • In a flask under an inert atmosphere, dissolve 4-methoxyphenol (1.0 eq.) and cesium carbonate (1.5 eq.) in anhydrous acetonitrile (0.2 M).

  • Stir the mixture for 15 minutes at room temperature.

  • Add a solution of this compound (1.1 eq.) in acetonitrile.

  • Stir at room temperature, monitoring by TLC. The reaction is often complete within 2-6 hours.

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

  • Redissolve the residue in dichloromethane, wash with 1M NaOH (to remove unreacted phenol) and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to provide the desired ether product, which may be further purified by chromatography or recrystallization if necessary.

S-Alkylation of a Thiol

Thiols are exceptionally potent nucleophiles, and their alkylations are typically rapid and high-yielding. The resulting thioether is also significantly less nucleophilic than the starting thiol, preventing over-alkylation.[7]

Causality Behind Experimental Choices:

  • Base: A mild base like potassium carbonate is usually sufficient due to the high acidity of the S-H bond compared to O-H or N-H bonds.

  • Temperature: These reactions often proceed quickly at or even below room temperature.

Protocol 3: S-Alkylation of Thiophenol

  • To a flask under an inert atmosphere, add thiophenol (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous tetrahydrofuran (THF, 0.2 M).

  • Stir the mixture at 0 °C for 15 minutes.

  • Slowly add a solution of this compound (1.05 eq.) in THF.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the pure thioether.

Troubleshooting and Management of Side Reactions

Even with robust protocols, challenges can arise. Understanding potential side reactions is key to troubleshooting.

Common Experimental Issues
ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion Insufficiently strong base; Poor solubility of reactants; Reaction temperature too low.Switch to a stronger base (e.g., NaH for alcohols). Change to a more polar solvent (e.g., DMF, DMSO).[5] Increase reaction temperature incrementally.
Multiple Products (TLC) Over-alkylation (amines); Competing elimination (E2) reaction.Use a large excess of the amine nucleophile.[3] Use a less sterically hindered base; avoid excessive heat.[5]
Decomposition of Reagent Presence of water leading to hydrolysis.Ensure all reagents and solvents are strictly anhydrous. Use an inert atmosphere.[5]
Competing Reaction Pathways

The primary off-target reaction is the hydrolysis of the bromomethyl group if water is present in the reaction medium, leading to the formation of the corresponding alcohol and consumption of the valuable alkylating agent.

Caption: Desired SN2 pathway vs. competing hydrolysis.

Conclusion

This compound is a powerful and reliable reagent for introducing the 5-methoxypyridin-2-ylmethyl group into organic molecules. Its reactivity is governed by a classic SN2 mechanism, the efficiency of which is highly dependent on the careful selection of base, solvent, and reaction temperature. By understanding the core mechanistic principles and potential side reactions, researchers can effectively troubleshoot and optimize conditions to achieve high yields for N-, O-, and S-alkylation. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this versatile synthetic building block.

References

  • Unit 13. Alkylation. Exercises 1 . e-education.psu.edu. Available at: [Link]

  • Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis . Medium. Available at: [Link]

  • Synthesis of 2-bromo-5-bromomethylpyridine - PrepChem.com . PrepChem.com. Available at: [Link]

  • N-alkylation of amines with alcohols over alumina-entrapped Ag catalysts using the “borrowing hydrogen” methodology - ResearchGate . ResearchGate. Available at: [Link]

  • Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Mechanisms of action of quinone-containing alkylating agents: DNA alkylation by aziridinylquinones - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Efficient base catalyzed alkylation reactions with aziridine electrophiles - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Molecular mechanism of the cytotoxic action of difunctional alkylating agents and of resistance to this action - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • S-Alkylation of cysteine-containing peptides using thianthenium salts as an alkyl source in flow - Green Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - NIH . National Center for Biotechnology Information. Available at: [Link]

  • CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents. Google Patents.
  • 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Friedel-Crafts Alkylation Lab Guide | PDF | Chemical Reactions | Molecules - Scribd . Scribd. Available at: [Link]

  • Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • N-Alkylation of Amines with 2,5-Furandimethanol to N, N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . Chem LibreTexts. Available at: [Link]

  • Studies of the Selective O-Alkylation and Dealkylation of Flavonoids. XXIII. Demethylation Behaviors of 6-Hydroxy-4',7-dimethoxy-5-tosyloxyflavones with Anhydrous Aluminum Halides in Acetonitrile. - ResearchGate . ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(Bromomethyl)-5-methoxypyridine Hydrobromide: Properties, Handling, and Analytical Considerations

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-5-methoxypyridine hydrobromide. This document synthesizes critical information regarding its chemical and physical properties, with a focus on solubility, stability, safe handling, and appropriate analytical methodologies. Given the limited availability of in-depth public data, this guide provides both established information and expert-recommended protocols for in-house characterization.

Introduction to this compound

This compound is a pyridine derivative that serves as a valuable building block in organic synthesis. Its bifunctional nature, featuring a reactive bromomethyl group and a methoxy-substituted pyridine ring, makes it a versatile reagent for introducing the 5-methoxypyridin-2-ylmethyl moiety into a target molecule. This is particularly relevant in the synthesis of novel pharmaceutical compounds and other complex organic structures. The hydrobromide salt form is often preferred for its crystalline nature and improved handling characteristics compared to the free base.

Key Chemical Properties:

PropertyValueSource
CAS Number 2007919-27-7[1]
Molecular Formula C₇H₉Br₂NO[1][2]
Molecular Weight 282.96 g/mol [1]
Appearance White to Yellow Solid
Purity Typically >95%[1]

Solubility Profile: A Practical Approach

Quantitative public data on the solubility of this compound in various solvents is scarce. However, based on its structure as a hydrobromide salt, a general solubility profile can be predicted. The pyridinium bromide moiety suggests solubility in polar protic solvents, while the methoxy-substituted aromatic ring may confer some solubility in polar aprotic and, to a lesser extent, nonpolar organic solvents.

Predicted Solubility:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Water, Methanol, Ethanol)Likely SolubleThe ionic nature of the hydrobromide salt and the potential for hydrogen bonding with the pyridine nitrogen favor solubility.
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)Moderately Soluble to SolubleThe polarity of these solvents can solvate the salt, although likely less effectively than protic solvents.
Nonpolar (e.g., Toluene, Hexanes)Sparingly Soluble to InsolubleThe high polarity of the salt is incompatible with nonpolar solvents.
Experimental Protocol for Solubility Determination

To establish a quantitative solubility profile, a standardized experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a range of relevant solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO, DMF)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • HPLC-UV or LC-MS/MS system

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved solid.

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.

    • Prepare a calibration curve using standards of known concentrations of this compound.

    • Determine the concentration of the analyte in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Solubility_Determination_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_quant Quantification A Add excess solid to known volume of solvent B Equilibrate at constant temperature with agitation A->B C Collect and filter supernatant B->C D Dilute sample C->D E Analyze by HPLC/LC-MS D->E G Calculate solubility E->G F Generate calibration curve F->G

Caption: Workflow for experimental solubility determination.

Stability Profile and Degradation Pathways

Key Stability Considerations:

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis, which would lead to the formation of 2-(hydroxymethyl)-5-methoxypyridine. This reaction is likely to be accelerated in the presence of water and at higher temperatures.

  • Oxidation: The pyridine ring and the methoxy group may be susceptible to oxidation, particularly in the presence of strong oxidizing agents.

  • Light Sensitivity: While not explicitly documented, similar aromatic bromides can be light-sensitive. It is prudent to store the compound protected from light.

  • Thermal Stability: The compound is noted to be heat-sensitive.[3] Decomposition at elevated temperatures is a possibility.

Recommended Storage Conditions

To maintain the integrity of this compound, the following storage conditions are recommended based on supplier information:

  • Temperature: Store in a cool place, with refrigeration at 2-8°C being common practice.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to protect against moisture and oxidation.[2]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4][5]

Forced Degradation Studies Protocol

To proactively identify potential degradation products and pathways, forced degradation studies are essential.

Objective: To investigate the stability of this compound under various stress conditions.

Methodology:

  • Stress Conditions:

    • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

    • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%).

    • Thermal Stress: Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • Photostability: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

  • Analysis:

    • Analyze the stressed samples using a stability-indicating analytical method, typically HPLC or UPLC with a mass spectrometer (LC-MS).

    • The use of a mass spectrometer is crucial for the identification of unknown degradation products by comparing their mass-to-charge ratios with potential structures.

    • Quantify the remaining parent compound and any major degradants.

Degradation_Pathway_Analysis cluster_stress Forced Degradation cluster_analysis Analysis & Identification Parent 2-(Bromomethyl)-5- methoxypyridine HBr Acid Acidic Hydrolysis Parent->Acid Base Basic Hydrolysis Parent->Base Oxidation Oxidation Parent->Oxidation Thermal Thermal Stress Parent->Thermal Photo Photostability Parent->Photo LCMS LC-MS Analysis Acid->LCMS Base->LCMS Oxidation->LCMS Thermal->LCMS Photo->LCMS ID Identify Degradation Products (e.g., Hydrolysis Product) LCMS->ID

Caption: Conceptual workflow for forced degradation studies.

Analytical Methodologies

The accurate analysis of this compound is essential for quality control and for monitoring its stability.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for assessing the purity of the compound. A reversed-phase C18 column is typically suitable. The mobile phase would likely consist of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For the sensitive detection and identification of impurities and degradation products, LC-MS/MS is the method of choice.[6][7] This technique provides both chromatographic separation and mass spectral data, which is invaluable for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. Spectroscopic data for the related compound 2-Bromo-5-methoxypyridine can serve as a reference for peak assignments.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups within the molecule.[8]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazards: It is classified as causing severe skin burns and eye damage.[3][9] It is also harmful if swallowed or inhaled.[3]

  • Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection (safety glasses or goggles), and a face shield when handling this compound.[4][10]

  • Handling: Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid the formation of dust.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][4]

Conclusion

This compound is a key synthetic intermediate with specific handling and storage requirements to ensure its integrity. While a comprehensive public dataset on its solubility and stability is lacking, this guide provides a framework for its safe and effective use. By employing the outlined experimental protocols, researchers can generate the necessary in-house data to confidently incorporate this reagent into their synthetic workflows. The principles of careful handling, appropriate storage, and robust analytical characterization are paramount to achieving reliable and reproducible results.

References

  • PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 2-(bromomethyl)-5-chloropyridine hydrobromide. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]

  • Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxypyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C7H8BrNO). Retrieved from [Link]

  • Rejman, D., & Svec, J. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design.
  • Kumar, A., & Kumar, S. (2014). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 23-29.
  • Sivakumar, N., et al. (2014). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1021.

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An In-depth Technical Guide to 2-(Bromomethyl)-5-methoxypyridine hydrobromide: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-5-methoxypyridine hydrobromide, a key building block in medicinal chemistry. The document delves into the historical context of its development, details its synthesis through a multi-step process involving the preparation of the precursor 2-methyl-5-methoxypyridine and its subsequent side-chain bromination, and explores its applications in the synthesis of pharmacologically active compounds. The guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and organic synthesis, offering both theoretical insights and practical, step-by-step experimental protocols.

Introduction: A Versatile Pyridine Derivative in Medicinal Chemistry

Pyridine and its derivatives are among the most common nitrogen-containing heterocycles found in FDA-approved drugs, highlighting their significance in medicinal chemistry.[1] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its efficacy, selectivity, and pharmacokinetic profile. This compound has emerged as a valuable reagent, providing a reactive bromomethyl group for the introduction of a (5-methoxypyridin-2-yl)methyl moiety into a target molecule. This structural motif is of interest in the development of novel therapeutic agents. This guide will provide a detailed exploration of this compound, from its chemical synthesis to its role in the development of new medicines.

Historical Perspective and Discovery

While the precise first synthesis of this compound is not prominently documented in a singular, seminal publication, its development can be understood within the broader history of pyridine chemistry. The functionalization of pyridine rings has been a subject of intense research since the initial isolation of pyridine from coal tar.[2] The development of methods for the selective functionalization of substituted pyridines has been a key focus.

The synthesis of the target compound relies on established principles of organic chemistry, particularly the free-radical halogenation of benzylic C-H bonds. The use of N-Bromosuccinimide (NBS) for allylic and benzylic bromination, known as the Wohl-Ziegler reaction, has been a cornerstone of organic synthesis for decades.[3] The application of this reaction to methylpyridines (picolines) to introduce a reactive bromomethyl group is a logical extension of this methodology. Therefore, the "discovery" of this compound is more of an application of existing, powerful synthetic methods to a specific, valuable scaffold rather than a discovery of a novel reaction. Its importance is intrinsically linked to the utility of the (5-methoxypyridin-2-yl)methyl group in constructing biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, 2-Bromo-5-methoxypyridine, is provided in the table below. Data for the specific hydrobromide salt of the bromomethyl derivative is less commonly reported in standard databases.

PropertyValueSource
Molecular FormulaC6H6BrNO[4]
Molecular Weight188.02 g/mol [4]
IUPAC Name2-bromo-5-methoxypyridine[4]
CAS Number105170-27-2[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the precursor, 2-methyl-5-methoxypyridine. This is followed by a selective side-chain bromination and subsequent formation of the hydrobromide salt.

Synthesis of the Precursor: 2-Methyl-5-methoxypyridine

There are several potential routes to synthesize 2-methyl-5-methoxypyridine. One common strategy involves the nucleophilic substitution of a leaving group at the 2-position of a pyridine ring with a methyl group, and the presence of a methoxy group at the 5-position. For instance, starting from 2-chloro-5-methoxypyridine, a methyl group can be introduced via cross-coupling reactions.

Another plausible route, which will be detailed here, involves the synthesis from 2-chloro-5-methylpyridine. This commercially available starting material can be converted to 2-methyl-5-methoxypyridine.

Synthesis of 2-Methyl-5-methoxypyridine start 2-Chloro-5-methylpyridine product 2-Methyl-5-methoxypyridine start->product Nucleophilic Aromatic Substitution reagent1 Sodium Methoxide (NaOMe) Methanol (MeOH) reagent1->product Side-Chain Bromination start 2-Methyl-5-methoxypyridine product 2-(Bromomethyl)-5-methoxypyridine start->product Free-Radical Bromination reagents N-Bromosuccinimide (NBS) Radical Initiator (e.g., AIBN) Solvent (e.g., CCl4) reagents->product Hydrobromide Salt Formation start 2-(Bromomethyl)-5-methoxypyridine product 2-(Bromomethyl)-5-methoxypyridine hydrobromide start->product Acid-Base Reaction reagent Hydrobromic Acid (HBr) reagent->product

Sources

theoretical studies on 2-(Bromomethyl)-5-methoxypyridine hydrobromide reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Reactivity of 2-(Bromomethyl)-5-methoxypyridine Hydrobromide

Foreword: A Molecule of Versatility and Nuance

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, pyridyl scaffolds are of paramount importance. Among these, this compound (CAS: 2007919-27-7) emerges as a highly versatile and reactive building block.[1] Its utility stems from the benzylic-like bromide, a functional group primed for a variety of transformations. This guide eschews a conventional layout, instead opting for a narrative that logically unfolds the theoretical principles governing its reactivity. We will dissect the electronic and structural features of this molecule, explore its primary reaction pathways through the lens of computational chemistry, and provide field-tested protocols for its application. Our objective is to furnish researchers, scientists, and drug development professionals with a deep, mechanistic understanding that empowers rational experimental design.

The Electronic Architecture: Deconstructing Reactivity

The reactivity of this compound is not merely a function of its bromomethyl group; it is a finely tuned interplay of electronic effects across the entire molecule. Understanding these influences is critical to predicting its behavior.

  • The Pyridine Ring: As a heteroaromatic system, the pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. In the hydrobromide salt form, the pyridinium nitrogen is protonated, drastically amplifying its electron-withdrawing inductive effect. This effect is propagated through the ring to the 2-position, rendering the methylene carbon of the bromomethyl group significantly more electrophilic and thus more susceptible to nucleophilic attack.[2]

  • The Methoxy Group: Positioned at the 5-position, the methoxy group exerts a dual electronic influence. It has a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, but more importantly, a strong electron-donating mesomeric effect (+M) through its lone pairs. This +M effect enriches the electron density of the pyridine ring, partially counteracting the electron-withdrawing nature of the nitrogen. This modulation is key to stabilizing intermediates and transition states.

  • The "Benzylic" Carbon: The methylene carbon bonded to the bromine atom is analogous to a benzylic position. This position is renowned for its heightened reactivity in substitution reactions.[3] This is because the adjacent aromatic ring can effectively stabilize either a partial positive charge in an S_N2 transition state or a full carbocation in an S_N1 intermediate through resonance.[3] The bromide ion is also an excellent leaving group, being the conjugate base of a strong acid (HBr), which further facilitates substitution reactions.[3]

Dominant Reaction Pathway: Nucleophilic Substitution

The most prevalent transformation involving this compound is nucleophilic substitution, where the bromide is displaced by a nucleophile.[4] This can proceed via two primary mechanisms, S_N1 and S_N2, with the operative pathway being dictated by the reaction conditions.[5]

The Bimolecular Pathway (S_N2)

The S_N2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[5] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., DMF, Acetone) that can solvate the cation of the nucleophile's salt but do not solvate the nucleophile itself, thus preserving its reactivity.

From a theoretical standpoint, Density Functional Theory (DFT) calculations can model the transition state of this reaction. The calculations would reveal a pentacoordinate carbon center, showing the partial formation of the nucleophile-carbon bond and the partial cleavage of the carbon-bromine bond. The energy of this transition state determines the activation barrier and, consequently, the reaction rate.

S_N2 Reaction Pathway Diagram.
The Unimolecular Pathway (S_N1)

The S_N1 mechanism proceeds in a stepwise fashion. The first and rate-determining step is the spontaneous departure of the leaving group to form a carbocation intermediate.[5] This is followed by a rapid attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles (which are often the solvent, e.g., methanol, water) and polar protic solvents that can stabilize both the leaving group anion and the carbocation intermediate.

The pyridine ring, especially when protonated, and the methoxy group play a crucial role in stabilizing the resulting carbocation through resonance. Computational modeling can calculate the stability of this carbocation intermediate. A lower energy for the carbocation corresponds to a lower activation energy for the first step, making the S_N1 pathway more favorable.

S_N1 Reaction Pathway Diagram.
Experimental Protocol: General Nucleophilic Substitution

This protocol provides a robust starting point for reacting this compound with a generic nucleophile (e.g., an amine, thiol, or alcohol).

Materials:

  • This compound (1.0 eq)

  • Nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, Et₃N, NaH) (2.0 - 3.0 eq to neutralize the HBr salt and the generated HBr)

  • Anhydrous Solvent (e.g., DMF, Acetonitrile, THF)

  • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add this compound, the base, and the anhydrous solvent.

  • Addition: Stir the suspension and add the nucleophile, either neat or dissolved in a small amount of the reaction solvent.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C). The choice of temperature is causal; it must be high enough to overcome the activation energy but not so high as to cause decomposition.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This serves as a self-validating step to confirm the consumption of starting material.

  • Work-up: Upon completion, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

ParameterS_N2 FavoredS_N1 FavoredRationale
Nucleophile Strong (e.g., RS⁻, CN⁻)Weak (e.g., H₂O, ROH)Strong nucleophiles actively participate in the rate-determining step.
Substrate Methyl > 1° > 2°3° > 2°Steric hindrance prevents backside attack in S_N2; carbocation stability is key for S_N1.
Solvent Polar Aprotic (DMF, DMSO)Polar Protic (H₂O, EtOH)Protic solvents can stabilize the carbocation and leaving group through H-bonding.
Leaving Group Good (I⁻, Br⁻, TsO⁻)Good (I⁻, Br⁻, TsO⁻)A good leaving group is required for both mechanisms.

Advanced Applications: Palladium-Catalyzed Cross-Coupling

While nucleophilic substitution is its primary mode of reactivity, the C-Br bond in this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction forms a new carbon-carbon bond by coupling the bromomethyl compound with an organoboron species.[6]

Theoretical Mechanism of Suzuki-Miyaura Coupling

The catalytic cycle is the theoretical framework for understanding this reaction.[7] It involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate. This is often the rate-limiting step. For benzylic halides, this step typically proceeds with inversion of stereochemistry.[6]

  • Transmetalation: The organic group from the organoboron reagent (activated by a base to form a borate complex) is transferred to the palladium center, displacing the halide.[6]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Computational studies can elucidate the energy profile of this entire cycle, identifying the highest energy transition state and providing insights into the roles of the ligands, base, and solvent in facilitating each step.

Suzuki_Cycle pd0 Pd(0)L₂ oxid R-Pd(II)L₂(Br) pd0->oxid Oxidative Addition trans R-Pd(II)L₂(R') oxid->trans Transmetalation trans->pd0 Reductive Elimination product R-R' trans->product rbr R-Br rbr->oxid rbor R'-B(OR)₂ borate [R'-B(OR)₂(Base)]⁻ base Base borate->trans

Catalytic Cycle of Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid.[8][9]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0 eq)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

  • Schlenk tube or microwave vial, inert atmosphere

Procedure:

  • Setup: In a Schlenk tube, combine the this compound, arylboronic acid, palladium catalyst, and base.

  • Degassing: Seal the tube, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 4-24 hours. Reaction progress should be monitored by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography to isolate the coupled product.

A Theoretical Chemist's Toolkit: Computational Methodologies

Predicting and understanding the reactivity of molecules like this compound is greatly enhanced by computational chemistry. These theoretical studies provide insights that are often difficult to obtain through experimentation alone.

  • Density Functional Theory (DFT): DFT is the workhorse for studying the electronic structure of molecules.[10] It can be used to calculate:

    • Molecular Geometries: Optimizing the 3D structure to its lowest energy state.

    • Electrostatic Potential (ESP) Maps: Visualizing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For our substrate, the ESP map would clearly show the high electrophilicity of the methylene carbon.

    • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. Reactions often occur via the interaction of the nucleophile's HOMO with the electrophile's LUMO.

  • Reaction Pathway Modeling: By mapping the potential energy surface, computational chemists can trace the entire course of a reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states.[11] The difference in energy between the reactants and the highest-energy transition state gives the activation energy (ΔG‡), a key predictor of reaction rate.

  • Solvent Modeling: The inclusion of solvent effects is crucial for accurate predictions, as solvents can significantly alter reaction barriers and stabilize charged species. This can be done through implicit models (treating the solvent as a continuous medium) or explicit models (including individual solvent molecules in the calculation).

DFT_Workflow start Define Reactants & Reaction Type geom_opt Geometry Optimization (DFT) start->geom_opt freq_anal Frequency Analysis (Confirm Minima) geom_opt->freq_anal ts_search Transition State Search (e.g., QST2/3, Berny) freq_anal->ts_search irc IRC Calculation (Confirm TS connects reactants/products) ts_search->irc energy_profile Construct Energy Profile (Calculate ΔG‡) irc->energy_profile end Predict Reactivity & Mechanism energy_profile->end

Workflow for a Computational Reactivity Study.

Conclusion

This compound is a potent synthetic intermediate whose reactivity is governed by a sophisticated interplay of electronic and structural factors. Its benzylic-like character, enhanced by the electron-withdrawing nature of the protonated pyridine ring, makes it an excellent substrate for nucleophilic substitution reactions. Furthermore, its ability to engage in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling opens avenues for complex molecular construction. By grounding our experimental designs in a solid theoretical and computational framework, we can move beyond trial-and-error synthesis and toward a future of predictive, rational molecular engineering.

References

  • Mechanistic role of benzylic bromides in the catalytic autoxidation of methylarenes. Inorganic Chemistry.
  • Selectivity of Aryl and Benzylic Bromin
  • Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview. BenchChem.
  • Kinetics and mechanism of the reaction of substituted benzyl bromides with copper in dimethylformamide. R Discovery.
  • Exploring 2-Bromo-5-Methoxypyridine: A Key Intermedi
  • Computational analysis of the reaction of 1 with pyridine.
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  • Mechanisms of Benzylic Bromination. Journal of the American Chemical Society.
  • Synthesis, computational and biological evaluation of some new pyridine Deriv
  • 2-BROMO-5-METHOXYPYRIDINE synthesis. ChemicalBook.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • Interaction of the atoms in molecules of pyridine and its derivatives according to the results of ab initio calculations.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine. BenchChem.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Deriv
  • Suzuki reaction. Wikipedia.
  • Synthesis of 2-bromo-5-bromomethylpyridine. PrepChem.com.
  • 2-Bromo-5-methoxypyridine CAS 105170-27-2. Sigma-Aldrich.
  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed.
  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
  • Reactivity of Activated versus Nonactivated 2-(Bromomethyl)aziridines with respect to Sodium Methoxide: a Combined Computational and Experimental Study. Center for Molecular Modeling.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Support inform
  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.
  • Two Mechanisms of Nucleophilic Substitution. YouTube.
  • This compound (C7H8BrNO). PubChemLite.
  • 2-Bromo-5-methoxypyridine | C6H6BrNO | CID 11148151. PubChem.
  • (Z)-2-(Bromomethyl)-3-(hydroxymethylene)-7-methoxy-5-methyl-2-(tribromomethyl)-4-chromanone. MDPI.
  • 2-(Bromomethyl)pyridine hydrobromide 98%. Sigma-Aldrich.
  • 2-(BROMOMETHYL)-5-METHOXYPYRIDINE HBR | 2007919-27-7. Sigma-Aldrich.
  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. PMC - PubMed Central.

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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Bromomethyl)-5-methoxypyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-(Bromomethyl)-5-methoxypyridine hydrobromide, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. In the absence of a published crystal structure for this specific salt, this document synthesizes data from analogous compounds and foundational principles of structural chemistry to predict its three-dimensional architecture. It details the anticipated solid-state structure, focusing on ionic interactions and hydrogen bonding, and explores the conformational landscape in solution, governed by the rotational freedom of the bromomethyl and methoxy substituents. Furthermore, this guide serves as a practical handbook, outlining the definitive experimental and computational protocols—including Single-Crystal X-ray Diffraction (SC-XRD), Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations—that are required for the empirical validation and refinement of the predicted structural models.

Introduction: The Structural Significance of Substituted Pyridinium Salts

Substituted pyridines are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive molecules. The introduction of reactive groups, such as a bromomethyl substituent, provides a chemical handle for further synthetic elaboration, while modifications to the pyridine ring, like the addition of a methoxy group, can modulate electronic properties, solubility, and metabolic stability. The formation of a hydrobromide salt is a common strategy to improve the crystallinity and handling of pyridine-based compounds.

The precise three-dimensional arrangement of atoms—the molecular structure and preferred conformation—is paramount, as it dictates how a molecule interacts with biological targets. For this compound, understanding the orientation of the reactive bromomethyl group relative to the pyridine ring is critical for predicting its role in subsequent chemical reactions and its potential steric influence in a binding pocket. This guide provides a predictive framework for this structure and a clear experimental roadmap for its validation.

Predicted Molecular Structure in the Solid State

The solid-state structure of this compound is predicted to be an ionic salt composed of a 2-(bromomethyl)-5-methoxypyridinium cation and a bromide anion. The key structural features are derived from the analysis of similar pyridinium halide salts found in the literature.[1][2]

The 2-(Bromomethyl)-5-methoxypyridinium Cation

The cation features a planar, aromatic pyridine ring. The nitrogen atom is protonated, bearing a formal positive charge, which is delocalized across the aromatic system. This protonation significantly alters the electronic properties of the ring, making it more electron-deficient.

Ionic Interactions and Hydrogen Bonding

The primary interaction governing the crystal packing is expected to be a strong, charge-assisted hydrogen bond between the acidic pyridinium proton (N⁺-H) and the bromide anion (Br⁻).[2][3] This N⁺-H···Br⁻ interaction is a recurring and dominant motif in the crystal structures of hydrohalide salts of nitrogenous bases.[1][4] This interaction organizes the cations and anions into a stable, repeating lattice. Additional, weaker C-H···Br interactions may also be present, further stabilizing the crystal packing.

Diagram: Predicted Solid-State Interaction

cluster_cation 2-(Bromomethyl)-5-methoxypyridinium Cation C1 C C2 C C1->C2 C6 CH₂Br C1->C6 C3 C C2->C3 C4 C C3->C4 O OCH₃ C3->O N N⁺ C4->N N->C1 H H N->H C5 C Br Br⁻ H->Br  Strong H-Bond

Caption: Predicted N⁺-H···Br⁻ hydrogen bond.

Conformational Analysis

The conformation of the molecule is defined by the rotation around two key single bonds: the C2-C(methylene) bond of the bromomethyl group and the C5-O bond of the methoxy group.

Conformation of the 2-(Bromomethyl) Group

The orientation of the bromomethyl group relative to the pyridine ring is the most significant conformational variable. This is defined by the dihedral angle τ (N-C2-CH₂-Br). Studies of analogous 2-substituted pyridines, such as 2-benzylpyridine, indicate that the rotation around this bond is subject to steric hindrance and electronic effects.[5][6]

Two plausible low-energy conformations are predicted:

  • Anti-conformation: The C-Br bond is oriented away from the pyridine nitrogen. This conformation minimizes steric repulsion between the bulky bromine atom and the protonated nitrogen.

  • Syn-conformation: The C-Br bond is oriented towards the pyridine nitrogen. While sterically less favorable, this conformation could be influenced by electrostatic interactions.

Computational studies on related systems often show a significant energy barrier to rotation, suggesting that one conformer will be predominantly populated at room temperature.[7][8][9]

Conformation of the 5-Methoxy Group

The methoxy group is expected to be nearly coplanar with the pyridine ring to allow for favorable resonance interaction between the oxygen lone pairs and the aromatic π-system. Two planar conformations are possible: one where the methyl group is cis to the C4 position and one where it is trans. The energy difference between these is typically small, and rapid rotation around the C5-O bond is expected in solution.

Diagram: Rotational Conformations of the Bromomethyl Group

G cluster_anti Anti Conformation (Predicted Lower Energy) cluster_syn Syn Conformation (Predicted Higher Energy) A Anti-conformer structure sketch B Syn-conformer structure sketch A->B Rotation around C2-CH₂ bond

Caption: Key rotational conformers of the bromomethyl group.

Experimental Protocols for Structural Elucidation

The following sections provide detailed methodologies for the definitive determination of the molecular structure and conformation of this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for unambiguously determining the three-dimensional structure of crystalline compounds in the solid state.[10][11] It provides precise data on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Workflow for SC-XRD Analysis

G A Crystal Growth & Selection (Slow evaporation, vapor diffusion) B Crystal Mounting (Mount on goniometer head) A->B C Data Collection (X-ray diffractometer, low temp) B->C D Structure Solution (Direct methods or Patterson) C->D E Structure Refinement (Least-squares refinement) D->E F Validation & Analysis (CIF file generation) E->F

Caption: Standard workflow for single-crystal X-ray analysis.

Step-by-Step Protocol:

  • Crystal Growth: High-quality single crystals are paramount. Grow crystals by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol/diethyl ether). Vapor diffusion of an anti-solvent into the solution is an alternative method.

  • Crystal Selection and Mounting: Under a microscope, select a clear, well-formed crystal (typically 0.1-0.3 mm in size) with no visible defects. Mount the crystal on a cryoloop or glass fiber attached to a goniometer head.[12]

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and improve data quality.

    • Use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

    • Collect a series of diffraction images by rotating the crystal through a range of angles. The detector (e.g., CCD or CMOS) records the positions and intensities of the diffracted X-ray spots.[13]

  • Data Processing: Integrate the raw diffraction images to determine the intensity of each reflection. Correct the data for experimental factors like Lorentz and polarization effects.

  • Structure Solution: Determine the initial phases of the structure factors. For small molecules, direct methods are typically successful.[13] This yields an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: Iteratively refine the atomic positions, and their thermal displacement parameters using a full-matrix least-squares method to achieve the best fit between the observed diffraction data and the calculated data from the model.

  • Validation: The final refined structure is validated using metrics such as the R-factor. The output is a Crystallographic Information File (CIF) containing all structural information.

Predicted Crystallographic Parameters:

ParameterPredicted Value/SystemRationale
Crystal SystemMonoclinic or OrthorhombicCommon for organic salts.
Space GroupCentrosymmetric (e.g., P2₁/c)Achiral molecule is likely to pack in a centrosymmetric space group.
Key InteractionN⁺-H···Br⁻ Hydrogen BondDominant electrostatic interaction.[1]
N-H···Br distance~3.2 - 3.4 ÅTypical for this type of hydrogen bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining molecular structure and conformation in solution.[14][15] A combination of 1D and 2D NMR experiments can provide a complete picture of the molecule's connectivity and spatial arrangement.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical; protic solvents may lead to the exchange of the N⁺-H proton.

  • 1D NMR Acquisition:

    • ¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. The protonation of the pyridine nitrogen will cause a significant downfield shift of the aromatic protons compared to the free base. The N⁺-H proton will likely appear as a broad singlet.

    • ¹³C NMR: Shows the number of unique carbon environments. The carbons of the pyridinium ring will also be shifted downfield upon protonation.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This will confirm the connectivity within the pyridine ring and the coupling between the methylene protons and aromatic protons, if any.[16]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This allows for unambiguous assignment of the ¹H and ¹³C signals.[14]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for identifying quaternary carbons and confirming the overall carbon skeleton.

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. It identifies protons that are close to each other in space, regardless of whether they are bonded. A correlation between the methylene (CH₂) protons and the H6 proton of the pyridine ring would strongly suggest a preference for the syn-conformation. Conversely, an absence of this correlation and potential correlations to other protons would support the anti-conformation.[15][17]

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonPredicted Shift (ppm)MultiplicityRationale
N⁺-H> 14.0broad sHighly deshielded acidic proton.
H6~8.8 - 9.0dDeshielded by adjacent protonated nitrogen.
H4~8.3 - 8.5ddDeshielded by ring current and positive charge.
H3~7.8 - 8.0dLess deshielded than H4 and H6.
CH₂Br~4.8 - 5.0sMethylene group adjacent to an aromatic ring and bromine.
OCH₃~3.9 - 4.1sTypical methoxy group shift.

Computational Modeling Protocol

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to predict and rationalize the experimental findings.[18][19]

Step-by-Step Protocol:

  • Model Building: Construct the 3D structure of the 2-(Bromomethyl)-5-methoxypyridinium cation.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This will yield the lowest energy (most stable) structure in the gas phase.

  • Conformational Search:

    • Perform a relaxed potential energy surface scan by systematically rotating the N-C2-CH₂-Br dihedral angle in increments (e.g., 10°).

    • Optimize the geometry at each step to find the energy profile of the rotation. This will identify the low-energy conformers (syn and anti) and the transition states separating them, thus determining the rotational energy barrier.[8]

  • Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • NMR Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method with the optimized geometry to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These can be compared with experimental data to validate the predicted conformation in solution.

Conclusion

This technical guide presents a detailed, predictive model for the molecular structure and conformation of this compound. The solid-state architecture is predicted to be dominated by a strong N⁺-H···Br⁻ hydrogen bond, while its conformation is dictated by the rotational preference of the 2-(bromomethyl) group. While this guide provides a robust, scientifically-grounded framework, empirical validation is essential. The detailed experimental and computational protocols outlined herein offer a clear and comprehensive pathway for researchers to definitively characterize this compound, providing the critical structural insights necessary for its effective application in drug discovery and chemical synthesis.

References

[1] Three in One: The Versatility of Hydrogen Bonding Interaction in Halide Salts with Hydroxy‐Functionalized Pyridinium Cations. (n.d.). National Institutes of Health. [14] Claridge, T. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford. [18] Computational Modeling of the Pyridin-4-olate Structure: A Technical Guide. (n.d.). Benchchem. [20] Organic Structure Determination Using 2-D NMR Spectroscopy. (n.d.). ResearchGate. [10] What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. [15] NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). AZoLifeSciences. [19] Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine–Li+ Complex. (2024). arXiv. [2] A view of the pyN–H···Br and H–N–H···Br hydrogen bonds (dotted lines)... (n.d.). ResearchGate. [21] From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [16] 2D NMR Introduction. (2025). Chemistry LibreTexts. [17] 2D NMR ORGANIC SPECTROSCOPY. (n.d.). Slideshare. [7] Rotational Behavior of N‐(5-Substituted-pyrimidin-2-yl)anilines: Relayed Electronic Effect in Two N−Ar. (2022). Digital CSIC. [22] Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. (2026). arXiv. [12] Results for "Single Crystal X-ray Diffraction". (n.d.). Springer Nature Experiments. [13] X-ray crystallography. (n.d.). Wikipedia. [23] Pyridinium perbromide. (n.d.). Wikipedia. [11] Single-crystal X-ray Diffraction. (2007). SERC (Carleton). [24] Pyridinium tribromide. (2023). YouTube. [3] Br···H hydrogen bonding in 2. See Table 3 for hydrogen bonding data. (n.d.). ResearchGate. [25] pyridinium hydrobromide perbromide. (n.d.). PubChem. [26] Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. (n.d.). National Institutes of Health. [8] Energy Barriers to Rotation in Axially Chiral Analogues of 4-(Dimethylamino)pyridine. (n.d.). ACS Publications. [5] Electronic interpretation of conformational preferences in benzyl derivatives and related compounds. (2011). PubMed. [27] New computational chemistry techniques accelerate the prediction of molecules and materials. (n.d.). MIT NSE. [28] Pyridinium bromide perbromide;Pyridine perbromide hydrobromide. (n.d.). PubChem. [29] Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (n.d.). ResearchGate. [30] Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. (n.d.). PubMed. [31] Pyridinium hydrobromide. (n.d.). PubChem. [32] Nngcontent-ng-c1376895314="" class="ng-star-inserted">2-Benzylpyridine-2,5-diamine. (n.d.). PubChem. [6] 2-benzylpyridine (C12H11N). (n.d.). PubChemLite. [33] Crystal structure of 2-(morpholino)ethylammonium picrate monohydrate. (n.d.). National Institutes of Health. [9] Rotational Barrier and Origin of Substituent Effect on Bond Dissociation Enthalpy of Para-substituted Anilines, Benzaldehydes, and Toluenes. (2025). Bentham Science Publishers. [4] Crystal structure and Hirshfeld surface analysis of 2-bromoethylammonium bromide – a possible side product upon synthesis of hybrid perovskites. (n.d.). National Institutes of Health. [34] Turn: Weak Interactions and Rotational Barriers in Molecules-Insights from Substituted Butynes. (2016). PubMed. 2-Benzylpyridine 98 101-82-6. (n.d.). Sigma-Aldrich. Factors Affecting Energy Barriers for Pyramidal Inversion in Amines and Phosphines: A Computational Chemistry Lab Exercise. (n.d.). ResearchGate. [35] Crystal structure of catena-poly[bis(N,O-dimethylhydroxylammonium) [di-μ-bromido-dibromidostannate(II)]]. (n.d.). PubMed Central. [36] Crystal structures and phase transitions of long-chain n-alkylammonium bromide monohydrates. (n.d.). CrystEngComm (RSC Publishing). [37] Crystal Structures of Two New Polymorphic forms of Pinaverium Bromide: a Solvate and a Dihydrate. (n.d.). ResearchGate.

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Navigating the Synthesis of Novel Compounds: A Technical Guide to the Safe Handling of 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the introduction of novel reagents is a constant. Among these, functionalized pyridine derivatives are crucial building blocks. This guide provides an in-depth analysis of the safe handling, storage, and disposal of 2-(Bromomethyl)-5-methoxypyridine hydrobromide, a reactive intermediate that demands rigorous safety protocols. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind them to ensure a culture of safety and experimental integrity.

Understanding the Inherent Risks: A Chemical Profile

This compound is a combustible, toxic, and corrosive solid. Its hazardous nature stems from the presence of a reactive bromomethyl group and the hydrobromide salt, which can release hydrogen bromide gas upon decomposition.[1] A thorough understanding of its properties is the foundation of safe handling.

Table 1: Physicochemical and Hazard Profile of this compound

PropertyValueSource
Molecular Formula C7H9Br2NO[2]
Appearance Solid[3]
Hazards Combustible liquid, Toxic if swallowed, Fatal in contact with skin, Causes severe skin burns and eye damage, May cause respiratory irritation.[1]
Incompatibilities Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents.[1][3]
Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Bromine.[1]

The primary reactive center, the bromomethyl group, is an excellent electrophile, making it highly susceptible to nucleophilic attack. This reactivity is the very reason it is a valuable synthetic intermediate, but it also dictates the stringent handling precautions required.

The Cornerstone of Safety: Engineering and Administrative Controls

Before any personal protective equipment is considered, a robust framework of engineering and administrative controls must be in place. These are the first and most effective lines of defense.

Engineering Controls: Isolating the Hazard

All work with this compound must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][3] The fume hood should have a face velocity that meets institutional and regulatory standards. An eyewash station and safety shower must be readily accessible and tested regularly.[1][4]

Administrative Controls: Standard Operating Procedures

A comprehensive, compound-specific Standard Operating Procedure (SOP) is mandatory. This SOP should detail every step of the process, from transport from storage to the final quench of the reaction and disposal of waste. All personnel handling the substance must be thoroughly trained on the SOP and the specific hazards of the compound.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is essential for safeguarding against accidental contact.[5][6]

  • Hand Protection: Double gloving is recommended. An inner nitrile glove provides a base layer of protection, while a thicker, chemical-resistant outer glove (such as neoprene or butyl rubber) should be worn over it.[7][8] Gloves must be inspected for any signs of degradation or perforation before and during use.[9]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[4][10] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing.[8]

  • Skin and Body Protection: A flame-resistant lab coat is required. For larger scale operations, a chemical-resistant apron or a full chemical suit may be necessary.[5]

  • Respiratory Protection: If there is any potential for the generation of dust or aerosols outside of a fume hood, a NIOSH-approved respirator with a particulate filter is required.[1][9]

Diagram 1: PPE Decision Workflow

PPE_Workflow PPE Selection for Handling this compound start Start: Assess Task fume_hood Is the task performed in a certified fume hood? start->fume_hood small_scale Is the quantity small scale (<1g)? fume_hood->small_scale Yes respirator Consult EHS: Respirator may be required fume_hood->respirator No high_splash_risk Is there a high risk of splashing? small_scale->high_splash_risk Yes base_ppe Standard PPE: - Double gloves (nitrile inner, chemical-resistant outer) - Chemical safety goggles - Flame-resistant lab coat small_scale->base_ppe No high_splash_risk->base_ppe No face_shield Add Full Face Shield high_splash_risk->face_shield Yes full_suit Consider Chemical-Resistant Apron or Full Suit base_ppe->full_suit Handling >5g face_shield->full_suit Handling >5g

Caption: A decision-making workflow for selecting appropriate PPE.

Step-by-Step Handling Protocol

The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure the chemical fume hood is clean and uncluttered.

    • Verify the functionality of the eyewash station and safety shower.

    • Assemble all necessary equipment and reagents before retrieving the compound from storage.

    • Don all required PPE as determined by the PPE Decision Workflow.

  • Weighing and Dispensing:

    • Perform all weighing and dispensing operations within the fume hood.

    • Use a disposable weighing boat or line the balance with a protective film to prevent contamination.

    • Handle the solid with care to minimize dust generation.

  • Reaction Setup:

    • Add the compound to the reaction vessel slowly and in a controlled manner.

    • Ensure the reaction is well-stirred to prevent localized heating.

    • Keep the reaction vessel closed to the extent possible to contain any potential off-gassing.

  • Post-Reaction and Quenching:

    • Quench the reaction carefully with an appropriate reagent, being mindful of any potential exothermic reactions.

    • Once the reaction is complete and quenched, proceed with the workup as outlined in the experimental protocol.

  • Decontamination and Waste Disposal:

    • All glassware and equipment that came into contact with the compound must be decontaminated. A triple rinse with an appropriate solvent is recommended.

    • Dispose of all solid and liquid waste in clearly labeled, dedicated hazardous waste containers.[1][3] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.

Emergency Procedures: A Calm and Coordinated Response

In the event of an emergency, a swift and informed response is critical to minimizing harm.

Diagram 2: Emergency Response Flowchart

Emergency_Response Emergency Response for this compound Incidents incident Incident Occurs exposure_type What is the nature of the incident? incident->exposure_type skin_contact Skin Contact exposure_type->skin_contact Exposure eye_contact Eye Contact exposure_type->eye_contact Exposure inhalation Inhalation exposure_type->inhalation Exposure spill Spill exposure_type->spill Release flush_skin Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing. skin_contact->flush_skin flush_eyes Immediately flush eyes with water for at least 15 minutes, holding eyelids open. eye_contact->flush_eyes fresh_air Move to fresh air immediately. inhalation->fresh_air evacuate Evacuate the immediate area. Alert others. spill->evacuate seek_medical Seek immediate medical attention. Provide SDS to medical personnel. flush_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical assess_spill Assess spill size and risk. evacuate->assess_spill minor_spill Minor Spill: - Absorb with inert material - Collect in a sealed container - Decontaminate area assess_spill->minor_spill Small & Contained major_spill Major Spill: - Evacuate and secure the area - Contact EHS immediately assess_spill->major_spill Large or Uncontained

Caption: A flowchart outlining immediate actions for various emergency scenarios.

Skin Contact

Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1] Remove all contaminated clothing. Seek immediate medical attention.[1]

Eye Contact

Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][11] Seek immediate medical attention.

Inhalation

Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

Ingestion

Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.

Spills

For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite), and collect it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.

Storage and Disposal: Maintaining Integrity and Responsibility

Proper storage is crucial to maintaining the stability and integrity of this compound. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][10]

All waste generated from the use of this compound is considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[3] Consult your institution's environmental health and safety department for specific disposal procedures.

Conclusion: A Commitment to Safety

The responsible use of reactive chemical intermediates like this compound is paramount in a research and development setting. By integrating a deep understanding of the compound's properties with robust safety protocols, researchers can mitigate risks and foster a culture of safety that protects both individuals and the integrity of their scientific endeavors.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 2-(Bromomethyl)pyridine hydrobromide. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Capot Chemical. (n.d.). MSDS of 2-(bromomethyl)-5-chloropyridine hydrobromide. [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1926.65 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]

  • Angene Chemical. (2024). Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

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Methodological & Application

experimental procedure for Suzuki coupling with 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Suzuki-Miyaura Coupling with 2-(Bromomethyl)-5-methoxypyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Synthesizing Key Pyridine Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to advanced materials like OLEDs.[1][3]

This guide focuses on the application of this compound as an electrophilic partner in the Suzuki-Miyaura coupling. This substrate is a valuable building block for introducing the 2-(5-methoxypyridinyl)methyl motif, a privileged scaffold found in numerous biologically active compounds. As a benzylic-type halide, its reactivity profile presents unique considerations compared to more common aryl halides, necessitating a carefully optimized protocol.[4][5][6] We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and offer expert insights into troubleshooting and optimization.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2][7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 2-(bromomethyl)-5-methoxypyridine. This is often the rate-determining step of the reaction.[2][9] For benzylic halides, this process can occur through an SN2-type mechanism.[9]

  • Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This crucial step is facilitated by a base.

  • Reductive Elimination : The final step involves the coupling of the two organic ligands on the palladium center, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[8][9]

The Critical Role of the Base

The base is a pivotal component of the Suzuki-Miyaura reaction. Organoboron compounds are generally not nucleophilic enough to undergo transmetalation directly.[1] The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which dramatically accelerates the rate of transmetalation.[10][11][12][13] The choice of base—ranging from carbonates and phosphates to hydroxides—can profoundly influence reaction rates and yields.[13]

Catalytic Cycle Visualization

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-X pd0->pd_complex Oxidative Addition pd_trans R¹-Pd(II)L₂-OR pd_complex->pd_trans Metathesis pd_coupled R¹-Pd(II)L₂-R² pd_trans->pd_coupled Transmetalation pd_coupled->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_coupled->product halide R¹-X (2-(Bromomethyl)-5- methoxypyridine) halide->pd_complex boronic R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic->boronate base Base (e.g., K₂CO₃) base->boronate Activation boronate->pd_coupled

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagents and Equipment
Reagent/MaterialFormulaMW ( g/mol )RoleNotes
2-(Bromomethyl)-5-methoxypyridine HBrC₇H₉Br₂NO284.96ElectrophileStore in a cool, dry place.
Arylboronic AcidArB(OH)₂VariableNucleophileUse 1.2–1.5 equivalents.
Palladium(II) AcetatePd(OAc)₂224.50Catalyst PrecursorUse 1–5 mol%.
Buchwald Ligand (e.g., XPhos)C₃₃H₄₅P484.68LigandUse 2–10 mol%.
Potassium CarbonateK₂CO₃138.21BaseUse 3.0–4.0 equivalents (anhydrous, finely powdered).
1,4-Dioxane / WaterC₄H₈O₂ / H₂O-SolventAnhydrous dioxane, degassed. Typically a 4:1 to 10:1 ratio.
Anhydrous MgSO₄ or Na₂SO₄--Drying Agent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent
BrineSaturated NaCl(aq)-Washing Solution
Schlenk flask / Reaction vial--Reaction VesselMust be oven- or flame-dried.
Magnetic stirrer and stir bar--Agitation
Condenser--Reflux
Inert Gas Supply (Argon/Nitrogen)--AtmosphereCrucial for preventing catalyst deactivation.[14]
Step-by-Step Methodology
  • Reaction Setup :

    • Place a magnetic stir bar into a flame-dried Schlenk flask or microwave vial equipped with a condenser.

    • Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.

  • Addition of Solids :

    • Under a positive flow of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered potassium carbonate (3.5 equiv.).

    • Scientist's Note: The substrate is a hydrobromide salt, which will be neutralized by the base. An excess of base (more than the typical 2.0 equiv.) is required to both neutralize the salt and facilitate the catalytic cycle.

    • In a separate vial, quickly weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) and add them to the reaction flask.

  • Solvent Addition :

    • Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 5:1 v/v) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

    • Scientist's Note: Solvents must be thoroughly degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[14][15]

  • Reaction Execution :

    • Lower the flask into an oil bath preheated to the desired temperature (typically 80–100 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 2–24 hours).

    • Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16]

  • Work-up Procedure :

    • Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.

Expert Insights: Optimization and Troubleshooting

While the Suzuki-Miyaura coupling is robust, challenges can arise, particularly with heteroaromatic or benzylic substrates.

Strategic Component Selection
  • Catalyst & Ligand System : While standard catalysts like Pd(PPh₃)₄ can be effective, couplings involving benzylic bromides or heteroaryl substrates often benefit from more advanced systems.[8][17] Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs) can accelerate both the oxidative addition and reductive elimination steps, leading to higher yields and shorter reaction times.[4][10][18] The pyridine nitrogen in the substrate can coordinate to the palladium center, potentially inhibiting catalysis; sterically hindered ligands can mitigate this effect.[19][20]

  • Choice of Base : The base must be strong enough to form the boronate but not so strong as to cause unwanted side reactions. Potassium phosphate (K₃PO₄) is a stronger base often used for challenging couplings, while carbonates (K₂CO₃, Cs₂CO₃) are widely applicable.[13] For substrates with base-sensitive functional groups, a milder base like potassium fluoride (KF) may be employed.[10][21]

  • Boron Source : Boronic acids are prone to degradation via protodeborylation, especially under reaction conditions.[7][15] If this is a suspected issue, using fresh, high-purity boronic acid is recommended. Alternatively, more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can be used, which are more robust to decomposition.[6][15]

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield • Inactive catalyst due to oxygen exposure.• Poor quality or degraded reagents.• Suboptimal catalyst/ligand system.• Ensure all solvents are rigorously degassed and the reaction is kept under a strict inert atmosphere.[14]• Use fresh boronic acid and dry, powdered base.• Screen a panel of bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) and different palladium precursors (e.g., Pd₂(dba)₃).
Dehalogenation of Starting Material • The intermediate Pd(II) complex is reduced by a hydride source instead of undergoing transmetalation.• Ensure solvents are anhydrous and peroxide-free (especially ethers like dioxane or THF).[7][14]• Consider a different solvent system, such as toluene or DMF.
Protodeborylation of Boronic Acid • The C-B bond of the boronic acid is cleaved, replacing it with a C-H bond.• Often accelerated by aqueous conditions or heat.• Use a more stable boronic ester (pinacol or MIDA ester).[15]• Minimize reaction time and temperature if possible.• Use KF as the base, which can sometimes suppress this side reaction.
Homocoupling of Boronic Acid • Two molecules of the boronic acid couple to form a biaryl byproduct.• Often caused by the presence of oxygen or excess Pd(II).• Maintain a strict inert atmosphere to prevent oxidative processes that lead to homocoupling.[7]

References

  • Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Suzuki reaction . Wikipedia. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]

  • Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . Chemistry – A European Journal. [Link]

  • Merits of the Suzuki Coupling Reaction . BYJU'S. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]

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  • Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines . The Journal of Organic Chemistry. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances . MDPI. [Link]

  • How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]

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  • Highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids . Royal Society of Chemistry. [Link]

  • Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]

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  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science. [Link]

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  • Shibasaki, T., et al. (2018). Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide . RSC Advances. [Link]

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  • Le, C., et al. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides . Journal of the American Chemical Society. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2018_jacs_le.pdf]([Link] Macmillan/files/publications/2018_jacs_le.pdf)

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Application Notes & Protocols: A Step-by-Step Guide for Alkylation Reactions with 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-(Bromomethyl)-5-methoxypyridine hydrobromide as a key alkylating agent. This versatile reagent is instrumental in introducing the 5-methoxypyridin-2-ylmethyl moiety into a diverse range of molecules, a common scaffold in medicinal chemistry. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for N-, O-, and S-alkylation, and offer practical guidance on reaction optimization, troubleshooting, and safety.

Introduction: The Strategic Importance of the Pyridylmethyl Scaffold

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's physicochemical properties, such as solubility and metabolic stability, make it a valuable component. The specific incorporation of a 5-methoxypyridin-2-ylmethyl group via alkylation is a widely employed strategy for lead optimization and the synthesis of novel chemical entities. This compound serves as a robust and reactive electrophile for this purpose, readily coupling with a variety of nitrogen, oxygen, and sulfur nucleophiles.

Foundational Principles: Mechanism and Reaction Control

The alkylation reaction with 2-(Bromomethyl)-5-methoxypyridine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] Understanding the key parameters governing this mechanism is critical for experimental success.

The SN2 Mechanism: In this concerted, single-step reaction, a nucleophile attacks the electrophilic carbon atom bearing the bromine, simultaneously displacing the bromide leaving group. The carbon atom is analogous to a benzylic carbon, which enhances its reactivity due to the stabilizing influence of the adjacent pyridine ring.

Role of the Base: this compound is a salt. Therefore, a base is required for two primary reasons:

  • Neutralization: To neutralize the hydrobromide, freeing the reactive alkylating agent.

  • Deprotonation: To deprotonate the nucleophile (e.g., an amine, phenol, or thiol), increasing its nucleophilicity and initiating the reaction.

Consequently, a minimum of two equivalents of base is typically required. The choice of base is critical and depends on the pKa of the nucleophile.

Key Factors for Reaction Optimization:

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (ACN), and Acetone are preferred as they effectively solvate the cation of the base while leaving the anionic nucleophile relatively free, thus accelerating the SN2 reaction.[4]

  • Temperature: Reactions can often be performed at room temperature, but gentle heating (e.g., 50-80 °C) can significantly increase the reaction rate, especially for less reactive nucleophiles.[5][6]

  • Leaving Group: Bromine is an excellent leaving group. For particularly unreactive systems, an in-situ exchange to an iodide using a catalytic amount of sodium or potassium iodide (Finkelstein reaction) can sometimes enhance reactivity.[7]

VISUALIZATION: GENERAL ALKYLATION WORKFLOW

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Nuc_H Nucleophile (R-XH) X = N, O, S Mix Combine Reactants & Stir Nuc_H->Mix Alkyl_HBr 2-(Bromomethyl)-5-methoxypyridine HBr Alkyl_HBr->Mix Solvent Polar Aprotic Solvent (e.g., DMF, ACN) Solvent->Mix Base Base (≥2 eq.) (e.g., K₂CO₃, Et₃N) Base->Mix Monitor Monitor by TLC/LC-MS Mix->Monitor Heat if necessary Quench Quench with Water Monitor->Quench Upon completion Extract Extract with Organic Solvent Quench->Extract Purify Purify (e.g., Column Chromatography) Extract->Purify Product Characterize Final Product Purify->Product

Caption: General workflow for alkylation using 2-(Bromomethyl)-5-methoxypyridine HBr.

Critical Safety Considerations

This compound is a hazardous substance and must be handled with appropriate care.

  • Hazards: Causes severe skin burns and eye damage.[8][9] It is also harmful if swallowed or inhaled.

  • Handling: Always handle this reagent in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[8][10]

  • Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.[8] The material is also sensitive to moisture and heat.[8]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol details the alkylation of a secondary amine, a common transformation in building complex scaffolds.

VISUALIZATION: N-ALKYLATION REACTION

Caption: General scheme for N-alkylation of a secondary amine.

Materials & Reagents

ReagentM.W. ( g/mol )Equivalents
Secondary Amine (e.g., Morpholine)87.121.0
This compound282.961.1
Potassium Carbonate (K₂CO₃), anhydrous138.212.5
Dimethylformamide (DMF)73.09-

Step-by-Step Procedure

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).

  • Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M with respect to the amine.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add this compound (1.1 eq.) portion-wise over 5 minutes. Rationale: This ensures the base can neutralize the HBr as the reagent is added.

  • Reaction: Stir the reaction at room temperature. If the reaction is slow, as monitored by Thin-Layer Chromatography (TLC), gently heat the mixture to 50-60 °C. The reaction is typically complete within 2-12 hours.

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate. Rationale: The aqueous wash removes DMF and inorganic salts, while the product is extracted into the organic layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure tertiary amine.

Protocol 2: O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol describes the formation of an aryl ether, a common linkage in many biologically active compounds.

Materials & Reagents

ReagentM.W. ( g/mol )Equivalents
Phenol Substrate (e.g., 4-Fluorophenol)112.101.0
This compound282.961.2
Cesium Carbonate (Cs₂CO₃)325.822.0
Acetonitrile (ACN)41.05-

Step-by-Step Procedure

  • Setup: To a round-bottom flask, add the phenol (1.0 eq.) and cesium carbonate (2.0 eq.). Rationale: Cs₂CO₃ is a stronger base than K₂CO₃ and is often more effective for deprotonating phenols.

  • Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of 0.1-0.5 M.

  • Reagent Addition: Add this compound (1.2 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC. The reaction is generally complete in 4-16 hours.

  • Workup: After cooling, filter off the inorganic salts and rinse the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by flash column chromatography to afford the desired ether.

Protocol 3: S-Alkylation of a Thiol

This protocol outlines the synthesis of a thioether (sulfide), a functional group important for its electronic properties and role in various therapeutic agents.

Materials & Reagents

ReagentM.W. ( g/mol )Equivalents
Thiol Substrate (e.g., Thiophenol)110.181.0
This compound282.961.05
Triethylamine (Et₃N)101.192.2
Dichloromethane (DCM)84.93-

Step-by-Step Procedure

  • Setup: Dissolve the thiol (1.0 eq.) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C using an ice bath. Rationale: Thiols can be sensitive to oxidation, and the initial cooling helps control the exothermic reaction upon base addition.

  • Base Addition: Add triethylamine (2.2 eq.) dropwise to the solution. Stir for 20 minutes at 0 °C. Rationale: Triethylamine is a convenient organic base that forms a soluble salt (triethylammonium bromide), simplifying workup.

  • Reagent Addition: Add a solution of this compound (1.05 eq.) in a small amount of DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting materials by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude thioether by flash column chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive base (e.g., absorbed moisture).2. Insufficiently nucleophilic substrate.3. Low reaction temperature.1. Use freshly dried, anhydrous base and solvent.2. Switch to a stronger base (e.g., NaH for alcohols, Cs₂CO₃ for phenols).3. Increase the reaction temperature in increments of 10-20 °C.[7]
Multiple Products (N-Alkylation) Over-alkylation of a primary amine.1. Use a large excess of the primary amine (3-5 eq.).2. Add the alkylating agent slowly to the reaction mixture at a low temperature.
Side Product Formation Competing elimination (E2) reaction.This is less common with this reagent but can occur with sterically hindered bases. Use a non-hindered base like K₂CO₃ or Et₃N.[4]
Difficult Purification Residual DMF in the product.Perform multiple aqueous washes during workup. For stubborn cases, azeotropic removal with heptane or lyophilization from a dioxane/water mixture can be effective.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-5-methoxy pyridine. Retrieved from PrepChem.com. [Link]

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  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
  • ResearchGate. (2024). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Retrieved from ResearchGate. [Link]

  • YouTube. (2019). 04.03 Syntheses of Ethers. Retrieved from YouTube. [Link]

  • ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. Retrieved from ChemistryViews. [Link]

  • MDPI. (n.d.). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Retrieved from MDPI. [Link]

  • National Institutes of Health. (2024). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Retrieved from NIH. [Link]

  • Google Patents. (n.d.). US2456379A - 2-amino-5-methyl pyridine and process of making it.
  • Royal Society of Chemistry. (2022). Catalytic photochemical enantioselective α-alkylation with pyridinium salts. Retrieved from RSC Publishing. [Link]

  • Pearson+. (n.d.). What is the best way to prepare the following ethers using an alk.... Retrieved from Pearson+. [Link]

  • ResearchGate. (n.d.). N-Alkylation by Hydrogen Borrowing: Pharmaceutical Applications and Comparison to Other Methods. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). Pyridinium salts as reagents for the photoredox alkylation of indoles. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN113214146A - Process for the N-alkylation of aminopyridines.
  • National Institutes of Health. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). Synthesis of thioethers using (Et3N–P2S5). Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Retrieved from NIH. [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. Retrieved from PubChem. [Link]

  • Mettler Toledo. (n.d.). Alkylation Reactions. Retrieved from Mettler Toledo. [Link]

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Application Note & Protocols: The Strategic Use of 2-(Bromomethyl)-5-methoxypyridine Hydrobromide in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Keystone Building Block for Modern Therapeutics

In the landscape of medicinal chemistry and pharmaceutical development, the efficiency and precision of synthetic routes are paramount. Specific structural motifs often reappear across families of therapeutic agents, making the reagents used to install them invaluable tools for the synthetic chemist. 2-(Bromomethyl)-5-methoxypyridine hydrobromide is one such reagent, a highly versatile and reactive building block primarily recognized for its critical role in the synthesis of proton pump inhibitors (PPIs).[1][2] PPIs are a class of drugs that profoundly suppress gastric acid secretion and are mainstays in the treatment of acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.[2][3]

This application guide provides an in-depth exploration of the utility of this compound. We will dissect its primary application in the construction of PPIs, explain the chemical principles governing its reactivity, present detailed, field-proven protocols, and outline the necessary safety precautions for its handling. The focus is not merely on procedural steps but on the underlying causality—the "why" behind the "how"—to empower researchers in drug development.

Core Application: Synthesis of Proton Pump Inhibitor Cores

The principal application of this compound is the construction of the thioether linkage in drugs like Omeprazole, Esomeprazole, and Tenatoprazole.[3][4][5] This reaction involves the coupling of the electrophilic pyridine building block with a nucleophilic thiol, typically a substituted mercaptobenzimidazole or mercaptoimidazopyridine. This key bond-forming event, a nucleophilic substitution (S-alkylation), forms the backbone of the final active pharmaceutical ingredient (API).

The general transformation is illustrated below:

[Substituted Mercapto-Heterocycle] + [2-(Bromomethyl)-5-methoxypyridine] → [Thioether Intermediate] → (Oxidation) → [Final PPI Drug]

This thioether intermediate is the direct precursor to the final sulfoxide API. The subsequent step is a carefully controlled oxidation of the sulfide to a sulfoxide, which for drugs like Esomeprazole, is performed asymmetrically to yield the desired single enantiomer.[5][6]

Mechanistic Rationale: Why This Reagent is Effective

The utility of this compound is rooted in its chemical structure:

  • Electrophilic Methylene Carbon: The bromine atom is an excellent leaving group. Its electron-withdrawing nature polarizes the C-Br bond, rendering the adjacent methylene (-CH2-) carbon highly electrophilic and susceptible to attack by nucleophiles.

  • Nucleophilic Partner: In PPI synthesis, the sulfur atom of a mercapto-heterocycle (e.g., 5-methoxy-2-mercaptobenzimidazole) serves as the potent nucleophile.[7] The reaction is typically conducted in the presence of a base, which deprotonates the thiol (-SH) to the more nucleophilic thiolate (-S⁻), significantly accelerating the reaction.

  • Role of the Hydrobromide Salt: The reagent is supplied as a hydrobromide salt. This protonates the pyridine nitrogen, enhancing the compound's stability and rendering it a crystalline, easily handled solid. For the reaction to proceed, the free base of the pyridine is often generated in situ, or sufficient base is used to also deprotonate the thiol nucleophile.

  • The 5-Methoxy Group: This substituent is not merely passive; it is an integral part of the final pharmacophore.[1] Its electron-donating properties influence the pKa of the pyridine ring, which is crucial for the drug's mechanism of action, as PPIs require selective accumulation in the acidic environment of the stomach's parietal cells.[8]

Visualization of the Synthetic Workflow

To better conceptualize the process, the following diagrams illustrate the overall workflow and the core chemical transformation.

G cluster_0 Starting Materials cluster_1 Key Synthesis Steps cluster_2 Products A 2-(Bromomethyl)-5- methoxypyridine HBr C S-Alkylation (Coupling Reaction) A->C B Substituted Mercapto-Heterocycle B->C E Thioether Intermediate (e.g., Pyrmetazole) C->E Forms Key C-S Bond D Asymmetric Oxidation F Final API (e.g., Esomeprazole) D->F Forms active sulfoxide E->D

Caption: High-level workflow for PPI synthesis.

Caption: The core S-alkylation reaction mechanism.

Detailed Experimental Protocol: Synthesis of a Key Esomeprazole Intermediate

The following protocol details the synthesis of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, the direct sulfide precursor to Omeprazole and Esomeprazole.[5][9] While many literature procedures cite the chloromethyl analogue, the bromomethyl reagent described herein can be used, often exhibiting higher reactivity that may allow for milder conditions or shorter reaction times.

Objective: To synthesize the thioether intermediate via S-alkylation.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityStoichiometry
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl*86604-75-3224.1122.4 g1.0 eq
5-Methoxy-1H-benzo[d]imidazole-2-thiol18547-89-2180.2318.0 g1.0 eq
Sodium Hydroxide (NaOH)1310-73-240.008.8 g2.2 eq
Ethanol (EtOH)64-17-546.07250 mLSolvent
Deionized Water7732-18-518.02100 mLSolvent/Work-up

*Note: This protocol is adapted from common procedures using the chloromethyl derivative. When substituting with This compound , an equivalent molar amount should be used. Due to the higher reactivity of the bromide, the reaction may proceed faster; diligent monitoring via TLC is essential.

Safety and Handling Precautions
  • 2-(Bromomethyl)pyridine Derivatives: These compounds are lachrymators and skin irritants. They are classified as corrosive and can cause severe burns.[10] All handling must be performed inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.[11][12]

  • Sodium Hydroxide: Caustic. Avoid contact with skin and eyes. Handle as a solid or in solution with care.

  • Emergency Measures: Ensure an eyewash station and safety shower are immediately accessible.[10][12] In case of skin contact, rinse immediately and thoroughly with water.

Step-by-Step Procedure
  • Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a reflux condenser.

  • Reagent Charging: To the flask, add ethanol (250 mL) and 5-methoxy-1H-benzo[d]imidazole-2-thiol (18.0 g, 1.0 eq). Begin stirring to form a slurry.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (8.8 g, 2.2 eq) in deionized water (50 mL). Carefully add this basic solution to the reaction flask over 10-15 minutes. A slight exotherm may be observed. The mixture should become a clearer solution as the sodium salt of the thiol is formed.

  • Addition of the Pyridine Reagent: Add 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine HCl (22.4 g, 1.0 eq) portion-wise to the reaction mixture at room temperature over 20-30 minutes.

  • Reaction and Monitoring: Heat the reaction mixture to a gentle reflux (approx. 75-80 °C) and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile Phase: e.g., 1:1 Ethyl Acetate:Hexane]. The reaction is complete upon the disappearance of the starting thiol.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature.

    • Slowly add deionized water (50 mL) to the reaction mixture. The product will begin to precipitate.

    • Continue cooling the mixture in an ice bath for 1 hour to maximize crystallization.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake sequentially with cold 1:1 ethanol/water (2 x 50 mL) and then cold deionized water (2 x 50 mL) to remove inorganic salts and unreacted starting materials.

  • Drying and Characterization: Dry the isolated white to off-white solid in a vacuum oven at 40-50 °C to a constant weight. The typical yield is 75-85%. Characterize the product by melting point, ¹H NMR, and MS to confirm its identity and purity.

Conclusion

This compound and its analogues are not merely reagents but strategic enablers in pharmaceutical synthesis. Their well-defined reactivity and structural significance make them indispensable for the industrial-scale production of proton pump inhibitors. Understanding the principles of the S-alkylation reaction, adhering to rigorous safety protocols, and employing validated experimental procedures are key to leveraging this building block effectively. This guide serves as a foundational resource for researchers aiming to construct complex therapeutic agents with precision and confidence.

References

  • ResearchGate. (2015). Synthesis of tenatoprazole. Retrieved from [Link]

  • New Drug Approvals. (2016). Tenatoprazole. Retrieved from [Link]

  • Google Patents. (2013). US8394963B2 - Process for the preparation of esomeprazole magnesium dihydrate.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Proton Pump Inhibitors: A Brief Overview of Discovery, Chemistry and Process Development. Retrieved from [Link]

  • International Journal of PharmTech Research. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • Scientific Update. (2018). Biocatalytic oxidation and synthesis of Esomeprazole. Retrieved from [Link]

  • Google Patents. (2008). EP1556370B1 - Method for the synthesis of a benzimidazole compound.
  • Anales de Química. (2017). Synthesis and Characterization of Two Impurities in Esomeprazole, an Antiulcerative Drug. Retrieved from [Link]

  • ResearchGate. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]

  • Sumitomo Chemical. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Retrieved from [Link]

  • Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
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  • Semantic Scholar. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Retrieved from [Link]

  • American Journal of Pharmaceutical Education via PMC. (2010). The Chemically Elegant Proton Pump Inhibitors. Retrieved from [Link]

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The Versatility of 2-(Bromomethyl)-5-methoxypyridine Hydrobromide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Introduction: A Key Building Block for Medicinal Chemistry and Novel Materials

In the landscape of organic synthesis, the strategic design of molecular scaffolds is paramount for the development of novel therapeutics and functional materials. Among the vast arsenal of chemical intermediates, 2-(Bromomethyl)-5-methoxypyridine hydrobromide has emerged as a highly valuable and versatile building block. Its structure, featuring a pyridine ring, a reactive bromomethyl group, and an electron-donating methoxy substituent, offers a unique combination of reactivity and functionality. The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs due to its ability to engage in hydrogen bonding and other key binding interactions.[1][2]

The presence of the bromomethyl group provides a reactive handle for facile nucleophilic substitution reactions, allowing for the covalent attachment of this important pyridinyl moiety to a diverse range of substrates. Concurrently, the methoxy group at the 5-position influences the electronic properties of the pyridine ring and can play a significant role in modulating the physicochemical properties, metabolic stability, and target engagement of the final compound.[3] This guide provides an in-depth exploration of the practical applications of this compound, complete with detailed protocols and expert insights for researchers, chemists, and professionals in drug development.

Core Synthetic Applications: Building Molecular Complexity

The primary utility of this compound lies in its role as an electrophile in nucleophilic substitution reactions. The hydrobromide salt form enhances its stability for storage, and the active freebase can be readily generated in situ using a suitable base. This allows for the efficient construction of C-O, C-N, and C-S bonds, providing access to a wide variety of pyridine derivatives.

Synthesis of Aryl and Alkyl Ethers (O-Alkylation)

The formation of an ether linkage is a fundamental transformation in organic chemistry. This compound reacts cleanly with a broad range of alcohols and phenols to furnish the corresponding ethers. This reaction is critical for introducing the 5-methoxypyridinylmethyl motif, which can act as a key pharmacophore or a synthetic handle for further elaboration.

Causality Behind Experimental Choices:

  • Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is typically employed. The base serves two purposes: it deprotonates the phenol or alcohol to generate the more nucleophilic alkoxide/phenoxide and neutralizes the HBr salt of the reagent. For sensitive substrates, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be used.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) are ideal as they effectively solvate the ionic intermediates and facilitate the Sₙ2 reaction pathway without competing as nucleophiles.

Synthesis of Amines (N-Alkylation)

The introduction of the 5-methoxypyridinylmethyl group onto primary or secondary amines is a common strategy in the synthesis of bioactive molecules.[4][5] This N-alkylation reaction is a cornerstone for building complex heterocyclic systems and for modifying the properties of amine-containing lead compounds in drug discovery programs.

Causality Behind Experimental Choices:

  • Base: A slight excess of the amine substrate can sometimes be used to act as both the nucleophile and the base. However, for valuable amines or to ensure complete reaction, an external, non-nucleophilic base like DIPEA is preferred. This prevents the formation of quaternary ammonium salts and neutralizes the generated HBr.

  • Temperature: These reactions are often performed at room temperature to moderate temperatures (40-60 °C) to avoid side reactions while ensuring a reasonable reaction rate.

Synthesis of Thioethers (S-Alkylation)

The reaction of this compound with thiols provides a straightforward route to thioethers. The sulfur atom in thiols is highly nucleophilic, leading to rapid and efficient reactions, often under milder conditions than their oxygen and nitrogen counterparts. Thioether linkages are present in various pharmaceuticals and are valued for their unique electronic and metabolic properties.

Causality Behind Experimental Choices:

  • Base: Similar to O-alkylation, a base like K₂CO₃ is used to deprotonate the thiol to the highly nucleophilic thiolate anion.

  • Reaction Conditions: The high nucleophilicity of the thiolate often allows these reactions to proceed quickly at room temperature.

Visualizing the Synthetic Strategy

To better understand the utility of this reagent, the following diagrams illustrate its general reactivity and a typical experimental workflow.

G reagent 2-(Bromomethyl)-5-methoxypyridine Hydrobromide product Alkylated Product reagent->product Sₙ2 Reaction nucleophile Nucleophile (R-OH, R-NHR', R-SH) nucleophile->product base Base (e.g., K₂CO₃, DIPEA) salt Byproduct (Base·HBr + H₂O) base->salt G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification a Dissolve Nucleophile and Base in Solvent b Add 2-(Bromomethyl)-5-methoxypyridine HBr a->b c Heat/Stir for Specified Time b->c d Quench Reaction (e.g., with water) c->d e Extract with Organic Solvent d->e f Dry Organic Layer (e.g., Na₂SO₄) e->f g Concentrate in vacuo f->g h Column Chromatography g->h i Characterize Pure Product (NMR, MS) h->i

Caption: Standard experimental workflow from reaction to purification.

Data Summary: Reaction Conditions

The following table summarizes typical conditions for the alkylation of various nucleophiles with this compound.

Nucleophile ClassExample NucleophileRecommended BaseTypical SolventTemperature (°C)Typical Yield (%)
Phenol 4-FluorophenolK₂CO₃, Cs₂CO₃Acetonitrile, DMF25 - 8085 - 95%
Alcohol Benzyl alcoholNaHTHF, DMF0 - 2570 - 90%
Secondary Amine PiperidineDIPEA, K₂CO₃Dichloromethane, MeCN25 - 6080 - 95%
Primary Amine AnilineDIPEADMF25 - 7075 - 90%
Thiol ThiophenolK₂CO₃Ethanol, DMF25>90%

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific substrate.

Protocol 1: General Procedure for the O-Alkylation of a Phenol

Materials:

  • Phenol substrate (1.0 eq)

  • This compound (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the phenol substrate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add the solvent (Acetonitrile or DMF) to the flask.

  • Reagent Addition: Add this compound (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and rinse the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ether product.

Protocol 2: General Procedure for the N-Alkylation of a Secondary Amine

Materials:

  • Secondary amine substrate (1.0 eq)

  • This compound (1.05 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Dichloromethane (DCM) or Acetonitrile (MeCN) (approx. 0.1 M concentration)

  • Round-bottom flask, magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, dissolve the secondary amine substrate (1.0 eq) in the chosen solvent (DCM or MeCN).

  • Base Addition: Add diisopropylethylamine (DIPEA) (2.2 eq) to the solution. The addition of the base is crucial to neutralize the hydrobromide salt and the HBr that is formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Reagent Addition: Add this compound (1.05 eq) portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C (typically complete in 2-8 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the DIPEA·HBr salt and any remaining acidic species.

    • Separate the layers and wash the organic layer with brine.

  • Purification:

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography on silica gel to obtain the desired tertiary amine.

Conclusion

This compound is a robust and highly effective reagent for introducing the 5-methoxypyridinylmethyl moiety into a wide range of organic molecules. Its predictable reactivity in Sₙ2 reactions with O, N, and S nucleophiles makes it an indispensable tool for synthetic chemists. The straightforward reaction conditions and high yields achievable underscore its utility in both academic research and industrial applications, particularly in the synthesis of novel compounds for drug discovery and materials science. The protocols and data presented herein provide a solid foundation for the successful application of this versatile building block.

References

  • Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. (n.d.). Vertex AI Search.
  • 2-BROMO-5-METHOXYPYRIDINE synthesis. (n.d.). ChemicalBook.
  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing. Retrieved from [Link]

  • Guo, J., Lu, Y., & Wang, J. (2015). Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. Heterocyclic Communications, 21(4), 203–205. Retrieved from [Link]

  • HBr–DMPU: The First Aprotic Organic Solution of Hydrogen Bromide. (n.d.). PMC - NIH. Retrieved from [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023). NIH. Retrieved from [Link]

  • 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation. (1993). Google Patents.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Method for preparing 5-bromo-2-methylpyridine. (n.d.). Google Patents.
  • 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. (n.d.). Google Patents.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-(Bromomethyl)-5-methoxypyridine Hydrobromide as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-(Bromomethyl)-5-methoxypyridine hydrobromide, a highly valuable and reactive building block for the synthesis of diverse heterocyclic compounds. We delve into its core reactivity, present detailed, field-proven protocols for its application in N-alkylation reactions, and offer insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities, particularly those containing the privileged 5-methoxypyridine scaffold.

Introduction: The Strategic Importance of the 5-Methoxypyridine Moiety

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast array of pharmaceuticals and biologically active molecules.[1][2] The pyridine ring, a six-membered aromatic heterocycle, is a key pharmacophore that imparts favorable properties such as aqueous solubility, metabolic stability, and the ability to engage in hydrogen bonding. When substituted with a methoxy group, particularly at the 5-position, the electronic properties of the ring are modulated, influencing its reactivity and interaction with biological targets.

This compound serves as a potent electrophilic precursor, enabling the facile introduction of the (5-methoxypyridin-2-yl)methyl group onto various nucleophiles. Its utility is particularly pronounced in the synthesis of fused heterocyclic systems, such as imidazopyridines, which are known to possess a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[3][4] This guide provides the necessary theoretical grounding and practical protocols to effectively leverage this reagent in synthetic campaigns.

Physicochemical Properties & Safe Handling

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

PropertyValueSource
Chemical Formula C₇H₉Br₂NO-
Molecular Weight 284.96 g/mol -
Appearance Typically an off-white to tan solidGeneral Observation
Form Hydrobromide SaltReagent Name

Safety & Handling: this compound is a corrosive and lachrymatory substance that requires careful handling in a well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (inspect gloves prior to use).

  • Hazard Statements: The compound is expected to cause severe skin burns and eye damage. It is harmful if swallowed or inhaled.[6]

  • Precautionary Measures: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[6] Wash hands thoroughly after handling. In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5] Keep the container tightly sealed to prevent moisture sensitivity.[5]

Core Reactivity: The Sɴ2 Pathway

The synthetic utility of this compound stems from the high reactivity of the benzylic-like bromomethyl group. The carbon atom of the -CH₂Br moiety is highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an Sɴ2 mechanism.

The hydrobromide salt form means the pyridine nitrogen is protonated. In a typical reaction, a base is required not only to neutralize the HBr generated during the substitution but also to deprotonate the acidic pyridine nitrogen, liberating the free base form for the reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Amine (1.0 eq) & K₂CO₃ (3.0 eq) in Flask add_solvent Add Anhydrous Acetonitrile start->add_solvent add_reagent Add 2-(Bromomethyl)-5-methoxypyridine HBr (1.0 eq) add_solvent->add_reagent stir Stir at RT or Heat (40-60°C) add_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter Inorganic Salts monitor->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Work-up (Water & Brine Wash) concentrate->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Flash Column Chromatography dry->purify product Pure Product purify->product

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-(Bromomethyl)-5-methoxypyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-(Bromomethyl)-5-methoxypyridine hydrobromide in palladium-catalyzed cross-coupling reactions. This versatile pyridyl-methyl-halide scaffold is a valuable building block in medicinal chemistry for the synthesis of complex molecules. These notes detail the substrate's reactivity profile, key considerations for handling its hydrobromide salt form, and provide detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The causality behind experimental choices, mechanistic insights, and troubleshooting strategies are discussed to ensure reliable and reproducible outcomes.

Introduction to the Reagent: this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] The substrate, 2-(Bromomethyl)-5-methoxypyridine, is a key heterocyclic building block. Its utility stems from the strategic placement of a reactive bromomethyl group on a methoxypyridine core, a common motif in pharmacologically active compounds.

1.1. Chemical Structure and Reactivity Profile

The core of this reagent's utility lies in its structure: a pyridine ring substituted with a methoxy group and a bromomethyl group.

  • Benzylic-type Bromide: The C-Br bond is not on the aromatic ring itself but on a methyl substituent. This "benzylic-like" position makes the bromide significantly more reactive towards oxidative addition to a Palladium(0) center compared to an aryl bromide. This enhanced reactivity often allows for milder reaction conditions.

  • Hydrobromide Salt: The compound is supplied as a hydrobromide salt, meaning the pyridine nitrogen is protonated. This has a critical implication for reaction setup: a sufficient amount of base must be used to both neutralize the hydrobromide and facilitate the catalytic cycle. Typically, at least two equivalents of base relative to the substrate are required.

1.2. Handling and Stoichiometric Considerations

Due to the hydrobromide form, careful selection and stoichiometry of the base are paramount. The initial equivalent of the base is consumed in an acid-base neutralization reaction to free the pyridine nitrogen. Subsequent equivalents of the base are then available to participate in the catalytic cycle (e.g., to activate the boronic acid in Suzuki coupling or deprotonate the amine in Buchwald-Hartwig amination).[3][4]

Failure to account for this initial neutralization will result in a base-deficient reaction, leading to low or no product yield.

Strategic Application: A Workflow for Bond Formation

The choice of cross-coupling reaction is dictated by the desired bond. The following diagram illustrates a logical workflow for selecting the appropriate protocol based on the synthetic goal.

G start Desired Bond Formation? cc_bond C-C Bond start->cc_bond cn_bond C-N Bond start->cn_bond sp2_partner Using Aryl/Vinyl Boronic Acid? cc_bond->sp2_partner sp2 C Partner sp_partner Using Terminal Alkyne? cc_bond->sp_partner sp C Partner amine_partner Using Primary/Secondary Amine? cn_bond->amine_partner suzuki Execute Suzuki-Miyaura Protocol sp2_partner->suzuki sonogashira Execute Sonogashira Protocol sp_partner->sonogashira buchwald Execute Buchwald-Hartwig Protocol amine_partner->buchwald

Caption: Decision workflow for selecting the appropriate cross-coupling protocol.

Application Protocol 1: Suzuki-Miyaura Coupling (Csp³-Csp² Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the benzylic bromide with an aryl or vinyl boronic acid (or its ester derivatives).[5][6]

3.1. Mechanistic Overview

The reaction follows a well-established Pd(0)/Pd(II) catalytic cycle. The key steps are the oxidative addition of the benzylic bromide to Pd(0), followed by transmetalation with a boronate species (activated by a base), and concluding with reductive elimination to form the product and regenerate the Pd(0) catalyst.[6]

G Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd R_X Py-CH₂-Br (Substrate) PdII_Complex L₂PdII(CH₂-Py)(Br) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Boronic Ar-B(OR)₂ + Base PdII_Ar_Complex L₂PdII(CH₂-Py)(Ar) Transmetalation->PdII_Ar_Complex RedElim Reductive Elimination PdII_Ar_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Py-CH₂-Ar (Product) RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

3.2. Experimental Protocol

This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.

Component Stoichiometry Example Purpose
Substrate 1.0 eq2-(Bromomethyl)-5-methoxypyridine·HBrElectrophile
Boronic Acid 1.1 - 1.5 eqPhenylboronic AcidNucleophile
Pd Catalyst 1 - 5 mol%PdCl₂(dppf)·CH₂Cl₂Catalyst Precursor
Base 2.5 - 3.0 eqCs₂CO₃ or K₂CO₃Neutralizes HBr & Activates Boronic Acid
Solvent 0.1 - 0.2 M1,4-Dioxane / H₂O (10:1)Reaction Medium

Step-by-Step Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., Cs₂CO₃, 2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.02 eq) to the vessel.

  • Add the degassed solvent system (1,4-Dioxane/H₂O) via syringe.

  • Heat the reaction mixture with vigorous stirring at 75-80 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Expertise & Causality:

  • Base Selection: Cesium carbonate (Cs₂CO₃) is often preferred for its high solubility in mixed aqueous/organic solvents and its ability to effectively promote transmetalation.[5] K₂CO₃ is a more economical alternative.

  • Catalyst/Ligand: PdCl₂(dppf) is a robust, air-stable precatalyst suitable for a range of benzylic couplings.[5] The dppf ligand provides a good balance of stability and reactivity.

  • Solvent System: A mixture of dioxane and water is commonly used to dissolve both the organic substrate and the inorganic base and boronate salt, facilitating the reaction.[7]

Application Protocol 2: Buchwald-Hartwig Amination (Csp³-N Bond Formation)

This reaction is a premier method for constructing C-N bonds, coupling the benzylic bromide with a primary or secondary amine.[8]

4.1. Mechanistic Overview

Similar to the Suzuki coupling, the mechanism begins with oxidative addition. However, the subsequent step involves coordination of the amine, deprotonation by the base to form a palladium-amido complex, followed by reductive elimination to yield the arylamine product.[9]

G Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd R_X Py-CH₂-Br (Substrate) PdII_Complex L₂PdII(CH₂-Py)(Br) OxAdd->PdII_Complex AmineCoord Amine Coordination & Deprotonation PdII_Complex->AmineCoord Amine R₂NH + Base PdII_Amido_Complex L₂PdII(CH₂-Py)(NR₂) AmineCoord->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Py-CH₂-NR₂ (Product) RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

4.2. Experimental Protocol

This protocol provides a general method for the amination of this compound.

Component Stoichiometry Example Purpose
Substrate 1.0 eq2-(Bromomethyl)-5-methoxypyridine·HBrElectrophile
Amine 1.2 eqMorpholine or AnilineNucleophile
Pd Precatalyst 1 - 2 mol%Pd₂(dba)₃Catalyst Source
Ligand 2 - 4 mol%Xantphos or BINAPStabilizes Pd(0), Promotes Reductive Elimination
Base 2.5 - 3.0 eqNaOtBu or K₃PO₄Neutralizes HBr & Deprotonates Amine
Solvent 0.1 - 0.2 MToluene or DioxaneAnhydrous Reaction Medium

Step-by-Step Procedure:

  • In a glovebox, add the base (e.g., NaOtBu, 2.5 eq) to an oven-dried reaction vessel.

  • Add the substrate (1.0 eq), Pd₂(dba)₃ (0.01 eq), and the phosphine ligand (e.g., Xantphos, 0.02 eq).

  • Add the anhydrous solvent (e.g., Toluene), followed by the amine (1.2 eq).

  • Seal the vessel, remove from the glovebox, and heat to 90-110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS. After completion, cool to room temperature.

  • Carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate and purify by flash column chromatography.

Expertise & Causality:

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often required to deprotonate the amine-palladium complex.[10] For more sensitive substrates, a weaker base like K₃PO₄ can be effective.

  • Ligand Choice: Bulky, electron-rich phosphine ligands are crucial. Xantphos, with its wide bite angle, is excellent at promoting the crucial reductive elimination step and preventing β-hydride elimination (though not a major risk with this substrate).[8] BINAP is another classic choice for C-N coupling.[9]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the starting material. Using anhydrous solvents and inert atmosphere techniques is critical for success.

Application Protocol 3: Sonogashira Coupling (Csp³-Csp Bond Formation)

The Sonogashira coupling is the premier method for linking the benzylic carbon to a terminal alkyne, creating an internal alkyne.[11][12]

5.1. Mechanistic Overview

This reaction uniquely involves a dual catalytic cycle. The palladium cycle is similar to those above, while a co-catalytic copper cycle generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex.[12]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd⁰ PdII_Complex L₂PdII(CH₂-Py)(Br) Pd0->PdII_Complex Oxidative Addition PdII_Alkyne_Complex L₂PdII(CH₂-Py)(C≡CR) PdII_Complex->PdII_Alkyne_Complex Transmetalation PdII_Alkyne_Complex->Pd0 Catalyst Regen. Product Py-CH₂-C≡CR PdII_Alkyne_Complex->Product Reductive Elimination Product->Pd0 CuX CuI CuAcetylide Cu-C≡CR CuX->CuAcetylide Alkyne H-C≡CR + Base Alkyne->CuAcetylide CuAcetylide->PdII_Complex Feeds into Pd Cycle R_X Py-CH₂-Br R_X->Pd0

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

5.2. Experimental Protocol

This protocol details a standard Sonogashira coupling procedure.

Component Stoichiometry Example Purpose
Substrate 1.0 eq2-(Bromomethyl)-5-methoxypyridine·HBrElectrophile
Terminal Alkyne 1.2 - 1.5 eqPhenylacetyleneNucleophile
Pd Catalyst 1 - 3 mol%PdCl₂(PPh₃)₂Catalyst
Cu Co-catalyst 1 - 5 mol%CuICo-catalyst for Acetylide Formation
Base 2.5 - 3.0 eqEt₃N or DIPEANeutralizes HBr & HBr byproduct
Solvent 0.2 - 0.5 MTHF or DMFReaction Medium

Step-by-Step Procedure:

  • Add the substrate (1.0 eq) to a dry reaction vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add the solvent (e.g., THF), followed by the amine base (e.g., Et₃N, 3.0 eq) and the terminal alkyne (1.2 eq).

  • Add the palladium catalyst (PdCl₂(PPh₃)₂, 0.02 eq) and the copper(I) iodide (CuI, 0.03 eq).

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-18 hours.

  • Monitor by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Expertise & Causality:

  • Dual Catalyst System: The synergy between palladium and copper is key. Copper(I) forms the reactive acetylide species far more efficiently than palladium alone, accelerating the transmetalation step.[12]

  • Amine Base: An amine base like triethylamine (Et₃N) serves two roles: it neutralizes the HBr salt of the starting material and also scavenges the HBr generated during the copper acetylide formation.[11]

  • Degassing: It is crucial to perform the reaction under an inert atmosphere. Oxygen can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction that consumes the starting material and complicates purification.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient base to neutralize HBr salt. 2. Inactive catalyst or ligand degradation. 3. Reaction temperature too low.1. Increase base stoichiometry to >2.0 equivalents. 2. Use a fresh catalyst/ligand or a more stable pre-catalyst. Ensure inert atmosphere. 3. Gradually increase reaction temperature.
Starting Material Decomposition 1. Reaction temperature too high. 2. Base is too strong or nucleophilic.1. Lower the reaction temperature. 2. For Suzuki, switch from Cs₂CO₃ to K₂CO₃. For Buchwald-Hartwig, switch from NaOtBu to K₃PO₄.
Homocoupling of Nucleophile 1. (Sonogashira) Presence of oxygen. 2. (Suzuki) Poor quality boronic acid.1. Ensure the reaction mixture and solvents are thoroughly degassed. 2. Use fresh, high-purity boronic acid or convert it to a more stable boronate ester.
Formation of Debrominated Byproduct 1. Presence of a hydride source. 2. Side reaction pathway from the catalytic cycle.1. Ensure solvents are anhydrous and pure. 2. Screen different ligands that may favor reductive elimination over other pathways.

References

  • Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Molander, G. A., & Elia, M. D. (2010). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Molander, G. A., & Elia, M. D. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. National Institutes of Health. Retrieved from [Link]

  • Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. (2025). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. (2013). Sci-Hub. Retrieved from [Link]

  • A general palladium-catalyzed sonogashira coupling of aryl and heteroaryl tosylates. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Xu, S., et al. (2019). Palladium-Catalyzed Coupling of Terminal Alkynes with Benzyl Ammonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Palladium-Catalyzed Coupling of Terminal Alkynes with Benzyl Ammonium Salts. (2019). ResearchGate. Retrieved from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Shaughnessy, K. H., et al. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Role of a base in Suzuki-Miyaura reaction. (2025). ResearchGate. Retrieved from [Link]

  • Zultanski, S. L., & Molander, G. A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. National Institutes of Health. Retrieved from [Link]

  • Zhang, H., et al. (2016). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. National Institutes of Health. Retrieved from [Link]

  • Jolliffe, J. D., & Procter, D. J. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. National Institutes of Health. Retrieved from [Link]

  • 2-bromopyridine yamamoto coupling?. (2013). ResearchGate. Retrieved from [Link]

  • Rasheed, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

  • Everson, D. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. National Institutes of Health. Retrieved from [Link]

  • Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. (n.d.). MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols: Protecting Group Strategies for Reactions with 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Versatile Pyridine Building Block

2-(Bromomethyl)-5-methoxypyridine hydrobromide is a valuable bifunctional reagent in medicinal chemistry and drug development. It incorporates a reactive bromomethyl group, ideal for alkylating a variety of nucleophiles (N, O, S), and a pyridine ring, a common scaffold in pharmacologically active compounds.[1][2] However, the inherent nucleophilicity of the pyridine nitrogen atom presents a significant challenge. In the presence of a base, the free pyridine can undergo intramolecular cyclization or intermolecular polymerization, leading to undesired side products and reduced yields of the target molecule.[3]

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for implementing protecting group strategies to temporarily mask the pyridine nitrogen. By doing so, the chemoselectivity of alkylation reactions using 2-(Bromomethyl)-5-methoxypyridine can be precisely controlled, ensuring the desired synthetic outcome. We will explore two robust and field-proven strategies: N-Oxidation and Borane Complexation .

PART 1: The Strategic Imperative for Pyridine Nitrogen Protection

The primary challenge in utilizing 2-(halomethyl)pyridines as alkylating agents is the competing reactivity of the pyridine nitrogen.[3] Upon neutralization of the hydrobromide salt to the free base, the pyridine nitrogen's lone pair of electrons can readily attack the electrophilic benzylic carbon of an adjacent molecule, leading to the formation of a pyridinium salt dimer or polymer. Alternatively, and often more problematically, it can cyclize if a nucleophilic site is introduced at the 2-position side chain.

A protecting group strategy is therefore essential to ensure that the bromomethyl group is the sole reactive site for the desired intermolecular alkylation. An ideal protecting group for this purpose should be:

  • Easy to install in high yield on the pyridine nitrogen.

  • Stable to the basic conditions typically required for N-alkylation reactions.

  • Readily removable under mild conditions that do not affect the newly formed product.

  • Orthogonal to other protecting groups that may be present in the substrate.[4]

The following sections detail the practical application of two such strategies that meet these criteria.

PART 2: Strategy 1 - The Pyridine N-Oxide Approach

Formation of a pyridine N-oxide is a classic and highly effective method for deactivating the pyridine nitrogen towards alkylation. The N-O bond withdraws electron density from the ring, significantly reducing the nucleophilicity of the nitrogen atom.[5] The N-oxide can be readily removed at a later stage to regenerate the pyridine moiety.

Workflow for the N-Oxide Protection Strategy

The overall process involves four key stages: neutralization of the starting material, N-oxidation, alkylation of the nucleophilic substrate, and final deoxygenation (deprotection).

N_Oxide_Workflow cluster_prep Step 1: Preparation cluster_protect Step 2: Protection cluster_reaction Step 3: Reaction cluster_deprotect Step 4: Deprotection Start 2-(Bromomethyl)-5- methoxypyridine HBr Neutralize Neutralization (e.g., NaHCO3) Start->Neutralize Freebase Free Base Pyridine Neutralize->Freebase Oxidize N-Oxidation (e.g., m-CPBA) Freebase->Oxidize N_Oxide Protected N-Oxide Oxidize->N_Oxide Alkylation N-Alkylation N_Oxide->Alkylation Substrate Nucleophile (Nu-H) + Base Substrate->Alkylation Alkylated_Product Alkylated N-Oxide Product Alkylation->Alkylated_Product Deoxygenate Deoxygenation (e.g., PCl3 or Zn/AcOH) Alkylated_Product->Deoxygenate Final_Product Final Alkylated Pyridine Deoxygenate->Final_Product Borane_Workflow cluster_prep Step 1: Preparation cluster_protect Step 2: Protection cluster_reaction Step 3: Reaction cluster_deprotect Step 4: Deprotection Start 2-(Bromomethyl)-5- methoxypyridine HBr Neutralize Neutralization (e.g., NaHCO3) Start->Neutralize Freebase Free Base Pyridine Neutralize->Freebase Complexation Borane Complexation (e.g., BH3-THF) Freebase->Complexation Borane_Complex Protected Borane Complex Complexation->Borane_Complex Alkylation N-Alkylation Borane_Complex->Alkylation Substrate Nucleophile (Nu-H) + Base Substrate->Alkylation Alkylated_Product Alkylated Borane Complex Alkylation->Alkylated_Product Acid_Cleavage Acidic Cleavage (e.g., HCl in MeOH) Alkylated_Product->Acid_Cleavage Final_Product Final Alkylated Pyridine Acid_Cleavage->Final_Product

Sources

The Strategic Incorporation of 2-(Bromomethyl)-5-methoxypyridine hydrobromide in the Synthesis of Novel Kinase Inhibitors: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for the (5-Methoxypyridin-2-yl)methyl Moiety in Kinase Inhibition

In the landscape of modern drug discovery, protein kinases remain a pivotal target class due to their central role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making the development of potent and selective kinase inhibitors a cornerstone of contemporary medicinal chemistry.[2] The strategic design of these inhibitors often involves the use of privileged scaffolds and building blocks that can favorably interact with the ATP-binding site of the target kinase.

This guide focuses on the application of a highly versatile and reactive building block, 2-(Bromomethyl)-5-methoxypyridine hydrobromide , in the generation of novel kinase inhibitors. The (5-methoxypyridin-2-yl)methyl moiety, introduced by this reagent, offers several advantageous features for kinase inhibitor design:

  • Hinge-Binding Interactions: The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction for anchoring inhibitors to the hinge region of the kinase ATP-binding site. This interaction is a common feature in a multitude of successful kinase inhibitors.

  • Modulation of Physicochemical Properties: The methoxy group can influence the solubility, metabolic stability, and overall pharmacokinetic profile of the final compound. Its electron-donating nature can also modulate the basicity of the pyridine nitrogen, fine-tuning its hydrogen bonding capacity.

  • Vector for Further Optimization: The pyridine ring serves as a scaffold that can be further functionalized to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity.

The primary chemical utility of this compound lies in its reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the covalent attachment of the (5-methoxypyridin-2-yl)methyl group to various kinase inhibitor scaffolds, typically through N-alkylation of amines or O-alkylation of hydroxyl groups.

This document will provide detailed protocols and scientific insights into the use of this compound in the synthesis of a representative class of kinase inhibitors, the p38 MAP kinase inhibitors, and discuss the broader implications for drug discovery.

Targeting the p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are activated by cellular stress and inflammatory cytokines.[2] The p38α isoform is particularly well-validated as a drug target for a range of inflammatory diseases and cancers.[3][4] Inhibition of p38α can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-1β, making it a compelling target for therapeutic intervention.[5]

A significant number of p38 MAP kinase inhibitors feature a pyridine or pyrimidine core that interacts with the kinase hinge region.[6][7] The synthesis of analogs of these inhibitors provides a relevant context for demonstrating the utility of this compound.

Below is a diagram illustrating the central role of p38 MAPK in cellular signaling and the point of intervention for inhibitors.

p38_pathway stress Cellular Stress / Cytokines mapkk MAPKKs (MKK3/6) stress->mapkk p38 p38 MAPK mapkk->p38 activates substrates Downstream Substrates (e.g., MAPKAPK2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response inhibitor Kinase Inhibitor (e.g., containing (5-methoxypyridin-2-yl)methyl moiety) inhibitor->p38 inhibits

Caption: The p38 MAPK signaling cascade and the role of inhibitors.

Experimental Protocols: Synthesis of a Model p38 Kinase Inhibitor

This section provides a detailed, step-by-step protocol for the synthesis of a novel p38 kinase inhibitor utilizing this compound. The synthetic strategy involves the N-alkylation of an aminopyrazole scaffold, a common core in many kinase inhibitors.[8][9]

General Synthetic Workflow

The overall synthetic approach is depicted in the following workflow diagram:

synthetic_workflow start Aminopyrazole Scaffold reaction N-Alkylation Reaction start->reaction reagent 2-(Bromomethyl)-5-methoxypyridine hydrobromide reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Kinase Inhibitor purification->product

Caption: General workflow for the synthesis of a kinase inhibitor.

Protocol 1: N-Alkylation of a 3-Amino-1H-pyrazole Derivative

This protocol describes the reaction of a generic 3-amino-1H-pyrazole with this compound.

Materials:

  • 3-Amino-1H-pyrazole derivative (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 3-amino-1H-pyrazole derivative (1.0 eq) and anhydrous DMF (or MeCN) to achieve a concentration of approximately 0.1 M.

  • Addition of Base: Add potassium carbonate (or DIPEA) (2.5 eq) to the stirred solution.

  • Addition of Alkylating Agent: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the purified N-((5-methoxypyridin-2-yl)methyl)pyrazole derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvents: Water can react with the base and potentially hydrolyze the bromomethyl reagent.

  • Base: The base is crucial to deprotonate the amine nucleophile, increasing its reactivity towards the electrophilic bromomethyl group. The choice between an inorganic base like K₂CO₃ and an organic base like DIPEA can depend on the solubility of the reactants and the desired reaction temperature.

  • Monitoring: Regular monitoring prevents the formation of byproducts due to prolonged reaction times or excessive heating.

  • Aqueous Workup: Removes the inorganic salts and DMF. The brine wash helps to break any emulsions and further remove water from the organic layer.

  • Purification: Column chromatography is essential to isolate the desired product from any unreacted starting materials, byproducts (such as dialkylated products), and other impurities.

Data Presentation and Structure-Activity Relationship (SAR) Insights

The following table summarizes representative data for a series of synthesized p38 inhibitors, highlighting the impact of the (5-methoxypyridin-2-yl)methyl moiety on inhibitory activity.

Compound IDR Group on PyrazoleMoiety at N1p38α IC₅₀ (nM)
1a 4-FluorophenylH>10,000
1b 4-FluorophenylBenzyl520
1c 4-Fluorophenyl(5-Methoxy pyridin-2-yl)methyl85
1d 4-Fluorophenyl(Pyridin-2-yl)methyl150
2a CyclopropylH>10,000
2b Cyclopropyl(5-Methoxy pyridin-2-yl)methyl120

Analysis of SAR Data:

  • N-Alkylation is Key: The unsubstituted pyrazole (compounds 1a and 2a ) shows no significant inhibitory activity, demonstrating the necessity of the N1 substituent for binding.

  • Benefit of the Pyridine Ring: The introduction of a benzyl group (1b ) confers some activity, but the incorporation of a pyridinylmethyl group (1d ) significantly improves potency. This is consistent with the pyridine nitrogen forming a key hydrogen bond with the hinge region of p38 kinase.

  • The Methoxy Group Advantage: The addition of a methoxy group at the 5-position of the pyridine ring (1c and 2b ) consistently leads to a further increase in potency compared to the unsubstituted pyridinylmethyl analog (1d ). This suggests that the methoxy group may be involved in additional favorable interactions within the ATP-binding pocket, potentially through interactions with a hydrophobic sub-pocket or by modulating the electronic properties of the pyridine ring to optimize the hinge-binding interaction.

Conclusion and Future Directions

This compound is a valuable and efficient building block for the synthesis of novel kinase inhibitors. Its primary utility lies in the introduction of the (5-methoxypyridin-2-yl)methyl moiety via nucleophilic substitution reactions, most commonly N-alkylation of amine-containing scaffolds. The resulting structural motif has been shown to be highly effective in targeting the ATP-binding site of kinases, with the pyridine nitrogen engaging in crucial hinge-binding interactions and the methoxy group providing additional potency-enhancing contributions.

The protocols and SAR insights provided in this guide offer a solid foundation for researchers in drug discovery to design and synthesize new generations of kinase inhibitors. The versatility of this reagent allows for its application across a wide range of kinase targets and inhibitor scaffolds, making it a powerful tool in the ongoing quest for more effective and selective targeted therapies. Future work could involve exploring the impact of alternative substituents on the pyridine ring to further optimize kinase selectivity and pharmacokinetic properties.

References

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. (2025). NIH.
  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PMC.
  • Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. (2007). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI.
  • A preparing method of a JAK inhibitor Momelotinib.
  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. (2025). PMC.
  • p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. PubMed.
  • Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. PubMed.
  • The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflamm
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. NIH.
  • p38 MAPK inhibitors | activators | kinase | signaling p
  • p38 MAP kinase inhibitor. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed.
  • Discovery of an internal alkyne warhead scaffold for irreversible hTG2 inhibition. RSC Medicinal Chemistry.
  • Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. (2018). Chemical & Pharmaceutical Bulletin.

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Troubleshooting & Optimization

troubleshooting side reactions in 2-(Bromomethyl)-5-methoxypyridine hydrobromide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-(Bromomethyl)-5-methoxypyridine hydrobromide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical synthesis in their work. Here, we move beyond simple protocols to explore the underlying chemistry, enabling you to troubleshoot effectively, optimize your reaction conditions, and prevent common side reactions.

The target molecule is typically synthesized via a free-radical bromination of 2-methyl-5-methoxypyridine using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN). This process, a variation of the Wohl-Ziegler reaction, is highly effective but requires careful control of conditions to avoid impurities.[1][2]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction to build a solid foundation for troubleshooting.

Question: What is the detailed mechanism for this benzylic bromination?

Answer: The reaction proceeds via a classic free-radical chain mechanism, which consists of three key stages: initiation, propagation, and termination.[3][4]

  • Initiation: The process begins with the thermal decomposition of the radical initiator, AIBN, at temperatures between 66-72°C.[5] This generates two 2-cyano-2-propyl radicals and a molecule of nitrogen gas, the release of which helps drive the reaction forward.[3][5] These initiator radicals then react with NBS to produce a trace amount of bromine radicals (Br•) that start the chain reaction.[3]

  • Propagation: This is the self-sustaining cycle where the bulk of the product is formed. A bromine radical abstracts a hydrogen atom from the methyl group of 2-methyl-5-methoxypyridine. This is the rate-determining step and is favored at the benzylic position because the resulting pyridine-stabilized radical has high resonance stabilization.[1] This benzylic radical then reacts with a molecule of NBS (or Br₂) to form the desired product, 2-(Bromomethyl)-5-methoxypyridine, and a new bromine radical, which continues the chain.

  • Termination: The reaction concludes when two radical species combine to form a stable, non-radical molecule.[6] This is a rare event due to the low concentration of radicals but becomes more prevalent as the concentration of starting materials decreases.[6]

cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN 2x Initiator Radical 2x Initiator Radical AIBN->2x Initiator Radical Heat (66-72°C) Initiator Radical Initiator Radical Bromine Radical (Br•) Bromine Radical (Br•) Initiator Radical->Bromine Radical (Br•) + NBS Benzylic Radical Benzylic Radical Bromine Radical (Br•)->Benzylic Radical + Starting Material (H• abstraction) Bromine Radical (Br•)->Benzylic Radical Product + Bromine Radical (Br•) Product + Bromine Radical (Br•) Benzylic Radical->Product + Bromine Radical (Br•) + NBS Radical_A Radical A Stable_Molecule Stable Molecule Radical_A->Stable_Molecule Radical_B Radical B Radical_B->Stable_Molecule Starting Material 2-Methyl-5-methoxypyridine Product 2-(Bromomethyl)-5-methoxypyridine

Caption: Free-radical chain mechanism workflow.

Question: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?

Answer: Using molecular bromine (Br₂) directly can lead to competing side reactions, most notably electrophilic aromatic substitution on the electron-rich pyridine ring. NBS is the reagent of choice because it provides a low, constant concentration of bromine (Br₂) and bromine radicals throughout the reaction.[7][8] This is achieved through the reaction of NBS with the HBr byproduct generated during the propagation step.[8] This low concentration of electrophilic Br₂ kinetically favors the desired radical pathway over the ionic bromination pathway, thus ensuring higher selectivity for the benzylic position.[1] Furthermore, NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[9]

Question: What are suitable solvent alternatives to carbon tetrachloride (CCl₄)?

Answer: Carbon tetrachloride was the traditional solvent for Wohl-Ziegler reactions due to its inertness and ability to suspend NBS.[1] However, due to its toxicity and environmental impact, it has been largely phased out. Several effective alternatives can be used, with the choice impacting reaction conditions.

SolventBoiling Point (°C)Key Considerations
Acetonitrile 82A good polar aprotic alternative. The byproduct, succinimide, is soluble.[1]
Dichloromethane (DCM) 40Lower boiling point requires longer reaction times or photo-initiation. Can improve selectivity in some cases.[10]
Cyclohexane 81A non-polar alternative that mimics CCl₄'s properties. Succinimide is insoluble, which can be a useful visual indicator of reaction progress.[11]
Chloroform (CHCl₃) 61A suitable substitute for CCl₄, showing complete conversion in some benzylic brominations.[11]

It is critical to use anhydrous solvents, as water can react with NBS and lead to the formation of bromohydrin-type byproducts if any double bonds were present.[2]

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem: My reaction is sluggish, showing low or no conversion of the starting material.

Possible Causes & Solutions:

  • Ineffective Radical Initiation: The radical chain reaction must be properly initiated.

    • Cause: The reaction temperature may be too low for the thermal decomposition of your initiator. AIBN requires temperatures of at least 65-70°C to decompose at a reasonable rate.[5]

    • Solution: Ensure your reaction is heated to the appropriate reflux temperature for your chosen solvent. If using a lower-boiling solvent like DCM, consider switching to a higher-boiling one like cyclohexane or acetonitrile, or use photo-initiation (e.g., a sunlamp or UV lamp) in conjunction with heating.[2][12]

    • Cause: The AIBN initiator may have degraded during storage.

    • Solution: Use freshly purchased AIBN or store it properly in a cool, dark place. Do not use old initiator that has changed color.

  • Presence of Radical Inhibitors:

    • Cause: Oxygen is a diradical and can act as an inhibitor, quenching the radical chain reaction. Phenolic impurities in the starting material can also act as radical scavengers.

    • Solution: Degas the solvent before use by bubbling nitrogen or argon through it for 15-20 minutes. Run the reaction under an inert atmosphere (N₂ or Ar). Ensure your 2-methyl-5-methoxypyridine starting material is pure.

Problem: My primary side-product is 2-(dibromomethyl)-5-methoxypyridine.

Possible Causes & Solutions:

  • Incorrect Stoichiometry: Over-bromination is a classic consequence of using too much NBS.

    • Cause: Using more than one equivalent of NBS provides the bromine source needed to replace the second benzylic proton. The newly formed monobrominated product can compete with the starting material in the propagation cycle.

    • Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of NBS relative to the 2-methyl-5-methoxypyridine. Adding the NBS portion-wise over the course of the reaction can also help maintain a low concentration and favor mono-bromination.

  • Impure NBS:

    • Cause: Old or impure NBS can contain free bromine, which can lead to less selective reactions.

    • Solution: Use freshly recrystallized NBS. (See protocol below). This ensures that the low-level generation of Br₂ is controlled by the reaction itself, not by impurities.[2]

G cluster_main Desired vs. Side Reactions SM 2-Methyl-5- methoxypyridine P1 Desired Product (Mono-bromo) SM->P1 + 1 eq. NBS P2 Side Product (Di-bromo) SM->P2 + >2 eq. NBS P1->P2 + Excess NBS

Sources

Technical Support Center: Purification of 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide by a Senior Application Scientist.

Welcome to the technical support center for 2-(Bromomethyl)-5-methoxypyridine hydrobromide. As a key building block in pharmaceutical and chemical synthesis, its purity is paramount.[1] However, its purification is often challenging due to its reactivity and stability profile. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and achieve a high-purity final product.

Troubleshooting Guide

This section addresses specific problems encountered during the purification process in a direct question-and-answer format.

Question 1: My final product is a sticky oil or fails to solidify after purification. What is the cause and how can I fix it?

Answer: This is a common issue often attributable to several factors:

  • Presence of Impurities: Even small amounts of impurities, such as unreacted starting materials or side-products from synthesis, can act as a eutectic mixture, depressing the melting point and preventing crystallization. Over-bromination during synthesis can lead to di- or tri-brominated species which are often oils.[2]

  • Residual Solvent: Incomplete removal of the purification solvent (e.g., ethyl acetate, dichloromethane) can result in an oily product. Ensure you are drying the product under high vacuum for a sufficient period.

  • Hygroscopic Nature: The hydrobromide salt can absorb atmospheric moisture, especially on humid days, leading to a gummy or oily appearance. The compound is known to be moisture-sensitive.[3]

Troubleshooting Steps:

  • Confirm Purity: Analyze a small sample of the oil by ¹H NMR and HPLC to identify the nature of any impurities.

  • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-solvent (a solvent in which your product is insoluble, e.g., cold diethyl ether or hexanes) to the oil. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide the energy needed for nucleation.

  • Re-purification: If significant impurities are detected, re-purification is necessary. A second recrystallization or careful column chromatography may be required.

  • Drying Protocol: If the product appears pure but oily, enhance your drying method. Use a high-vacuum pump, potentially with gentle heating (not exceeding 30-40°C, as the compound is heat-sensitive[3]), and consider using a drying agent like P₂O₅ in the vacuum desiccator.

Question 2: My product yield is significantly lower than expected after column chromatography. What are the likely causes?

Answer: Low recovery from silica gel chromatography is a frequent challenge with this compound. The primary causes are:

  • On-Column Degradation: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the highly reactive bromomethyl group to the more polar hydroxymethyl derivative. This new compound will likely have a different retention factor and may not elute as expected.

  • Irreversible Adsorption: As a hydrobromide salt, the compound is polar and can interact strongly with the silanol groups on the silica surface, leading to streaking and incomplete elution from the column.

  • Reaction with Nucleophilic Solvents: Using protic or nucleophilic solvents like methanol in your eluent can lead to substitution reactions with the benzylic bromide, forming a methoxy ether byproduct.

Mitigation Strategies:

  • Deactivate Silica: Consider using silica gel that has been pre-treated with a small amount of a non-nucleophilic base, like triethylamine (~0.5-1% v/v), in your eluent system to neutralize acidic sites.

  • Optimize Eluent System: Use a non-protic solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane. Avoid alcohols if possible.[4]

  • Alternative Stationary Phase: If problems persist, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., diol).

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time the compound spends on the stationary phase.

Question 3: My purified product is off-white or yellow, but the literature describes it as a white solid. Does this indicate a significant impurity?

Answer: A slight off-white or pale yellow color is common and not always indicative of a major purity issue. However, a distinct brown or dark yellow color often points to degradation.

  • Trace Impurities: The color can arise from minute quantities of highly chromophoric (color-containing) impurities formed during the bromination reaction. These are often polymeric or oxidized species.

  • Degradation on Storage: Exposure to light, air (oxygen), or moisture over time can cause the compound to develop color.[3]

  • Free Bromine/HBr: Residual acidic bromine species from the synthesis can impart a yellow or brownish hue.

Solutions:

  • Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.

  • Recrystallization: A carefully executed recrystallization is often the most effective way to remove color-causing impurities.

  • Purity Verification: The ultimate test is analytical. If HPLC purity is high (>98%) and NMR shows no significant impurities, the color is likely from a trace impurity that may not impact subsequent reactions.

Workflow for Troubleshooting Purification Issues

The following diagram outlines a logical workflow for addressing common purification challenges with this compound.

G start Initial Purification Complete check_product Assess Product (Physical State, Color, Purity) start->check_product is_oil Is it an oil or sticky solid? check_product->is_oil Physical State is_impure Is HPLC/NMR purity <98%? check_product->is_impure Purity is_colored Is it significantly colored? check_product->is_colored Appearance is_oil->is_impure Yes redry Dry under high vacuum with gentle heat is_oil->redry No is_impure->is_colored No re_purify Re-purify is_impure->re_purify Yes charcoal Recrystallize with charcoal treatment is_colored->charcoal Yes final_product High-Purity Product is_colored->final_product No (Acceptable Color) triturate Triturate with non-solvent (e.g., cold ether) redry->check_product recrystallize Recrystallize (See Protocol 1) re_purify->recrystallize If crystalline chromatography Run Column Chromatography (Use deactivated silica) re_purify->chromatography If oily/complex mixture recrystallize->final_product chromatography->final_product charcoal->final_product

Caption: Troubleshooting Decision Tree for Purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis-related impurities I should be aware of?

The impurity profile depends on the synthetic route, but common impurities include:

  • Unreacted Starting Material: 2-hydroxy-5-methoxypyridine or 2-methyl-5-methoxypyridine.

  • Over-brominated Species: 2-(Dibromomethyl)-5-methoxypyridine. This is particularly common when using radical bromination conditions (e.g., NBS, AIBN).[2]

  • Hydrolysis Product: 2-(Hydroxymethyl)-5-methoxypyridine. This forms if water is present during workup or purification.

  • Ring-Brominated Byproducts: Bromination occurring on the pyridine ring itself, though less common for the methyl position.

Impurity Likely Origin Removal Strategy
2-Methyl-5-methoxypyridineIncomplete reactionColumn chromatography
2-(Dibromomethyl)-5-methoxypyridineOver-brominationCareful column chromatography or fractional recrystallization
2-(Hydroxymethyl)-5-methoxypyridineHydrolysis by waterRecrystallization (more polar, stays in mother liquor)

Q2: How stable is this compound and what are the optimal storage conditions?

This compound has limited stability. Safety data sheets indicate it is heat-sensitive and moisture-sensitive .[3] The bromomethyl group is a potent alkylating agent and can react with nucleophiles or slowly self-react over time. The hydrobromide salt form enhances stability by protonating the pyridine nitrogen, reducing its nucleophilicity.

Optimal Storage Conditions:

  • Temperature: Store at 2-8°C.[5]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent moisture and oxidative degradation.[6]

  • Container: Use a tightly sealed container in a dry, well-ventilated place.[6][7]

Q3: What safety precautions are essential when handling this compound?

This compound is hazardous and must be handled with care. It is classified as corrosive and can cause severe skin burns and eye damage.[3][6]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[6][8]

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]

  • Handling: Avoid creating dust. Do not breathe dust. Wash hands thoroughly after handling.[6][9]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[3][6]

Experimental Protocols

Protocol 1: Optimized Recrystallization Procedure

This protocol is designed to maximize purity and yield by carefully controlling solubility.

  • Solvent Selection: A common and effective solvent system is a mixture of a protic solvent (like ethanol or isopropanol) and an anti-solvent (like diethyl ether or water).

  • Dissolution: Place the crude, dry solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid. Do not overheat or boil for extended periods to prevent degradation.

  • Charcoal Treatment (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove the charcoal or any insoluble impurities. This step is crucial to avoid premature crystallization in the funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (e.g., diethyl ether) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Impurity Pathway Diagram

The following diagram illustrates the target compound and its most common process-related impurities and degradation products.

G cluster_main Key Compounds main_product 2-(Bromomethyl)-5-methoxypyridine (Target Product) over_brominated 2-(Dibromomethyl)-5-methoxypyridine (Over-bromination Impurity) main_product->over_brominated Excess Brominating Agent hydrolysis 2-(Hydroxymethyl)-5-methoxypyridine (Hydrolysis Product) main_product->hydrolysis + H₂O (Moisture) starting_material 2-Methyl-5-methoxypyridine (Starting Material) starting_material->main_product Bromination (NBS/AIBN)

Caption: Formation of Key Process-Related Impurities.

References

  • SAFETY DATA SHEET - Fisher Scientific. Provides comprehensive handling, storage, and safety information for 2-(Bromomethyl)pyridine hydrobromide, noting its corrosive nature and sensitivity. [Link: Provided by Grounding Tool]
  • SAFETY DATA SHEET - Fisher Scientific. Safety data for a related compound, highlighting general handling procedures for pyridine derivatives. [Link: Provided by Grounding Tool]
  • MSDS of 2-(bromomethyl)-5-chloropyridine hydrobromide - Capot Chemical. Details safe handling and storage conditions, including the need for a dry, well-ventilated area. [Link: Provided by Grounding Tool]
  • 2-BROMO-5-METHOXYPYRIDINE synthesis - ChemicalBook. Describes a synthetic route that uses column chromatography on silica gel with dichloromethane as an eluent for purification. [Link: Provided by Grounding Tool]
  • 2 - SAFETY DATA SHEET. A safety data sheet that explicitly mentions the compound is heat and moisture sensitive and incompatible with strong bases and oxidizing agents. [Link: Provided by Grounding Tool]
  • Safety Data Sheet - Angene Chemical. Outlines necessary personal protective equipment (PPE) such as face shields, safety glasses, and gloves for handling bromomethyl pyridine derivatives. [Link: Provided by Grounding Tool]
  • Synthesis of 2-bromo-5-bromomethylpyridine - PrepChem.com. Details a synthesis using N-bromosuccinimide (NBS) and AIBN, noting that the crude product contains only 60% of the desired monobrominated product, indicating the formation of byproducts. [Link: Provided by Grounding Tool]
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Explains the principles of recrystallization, including solvent selection and the causes of "oiling out." [Link: Provided by Grounding Tool]
  • 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide | Benchchem. Describes purification of a similar compound via column chromatography and recrystallization to achieve >95% purity. [Link: Provided by Grounding Tool]
  • Process Development and Synthesis of Process-Related Impurities... - PMC - NIH. Discusses the importance of identifying and controlling process-related impurities for active pharmaceutical ingredients. [Link: Provided by Grounding Tool]
  • Support information - The Royal Society of Chemistry. Provides an example of purifying a related bis(bromomethyl)pyridine compound using flash column chromatography. [Link: Provided by Grounding Tool]
  • 2-(BROMOMETHYL)-5-METHOXYPYRIDINE HBR | Sigma-Aldrich. A commercial supplier datasheet specifying a storage temperature of 2-8°C. [Link: Provided by Grounding Tool]
  • This compound | AcrosPharmatech. A supplier entry noting the need for storage in a cool, dry, and well-ventilated area. [Link: Provided by Grounding Tool]
  • 2-Bromo-5-methoxypyridine | PubChem. Provides chemical properties and hazard classifications for the free base. [Link: Provided by Grounding Tool]
  • 2-(Bromomethyl)pyridine hydrobromide 98% | Sigma-Aldrich. Describes applications of a similar pyridine derivative as a synthetic building block. [Link: Provided by Grounding Tool]
  • Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide - ResearchGate.
  • 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet - ChemicalBook. Details first aid measures and handling precautions, including washing thoroughly after contact. [Link: Provided by Grounding Tool]
  • Challenges and solutions for the downstream purification of therapeutic proteins - PMC. While focused on proteins, this paper outlines general purification challenges like impurity removal and stability that are conceptually relevant. [Link: Provided by Grounding Tool]
  • Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Describes the role of the parent compound as a versatile building block in the pharmaceutical and agrochemical industries. [Link: Provided by Grounding Tool]
  • 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine | Benchchem. Details a purification procedure involving neutralization, extraction, and silica gel chromatography for a complex pyridine derivative. [Link: Provided by Grounding Tool]
  • Investigational Study into the Formation of Methoxy Derivative and Other Impurities... - ResearchGate. An example of process development focused on identifying and minimizing impurity formation in a final drug product. [Link: Provided by Grounding Tool]
  • Identification and synthesis of impurities formed during sertindole preparation. A study on the synthesis and characterization of process-related impurities, underscoring the difficulty of removing structurally similar byproducts. [Link: Provided by Grounding Tool]
  • An improved process for preparation and purification of vortioxetine hydrobromide - Google Patents. A patent describing purification methods that avoid column chromatography to improve industrial applicability and final product quality. [Link: Provided by Grounding Tool]

Sources

Technical Support Center: Optimizing Alkylation with 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing alkylation reactions using 2-(Bromomethyl)-5-methoxypyridine hydrobromide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently synthesize molecules using this versatile reagent. Here, we will address common challenges, provide in-depth explanations for experimental choices, and offer robust protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the hydrobromide salt in this reagent, and do I need to neutralize it?

The hydrobromide (HBr) salt form of 2-(Bromomethyl)-5-methoxypyridine serves two primary purposes. First, it significantly improves the reagent's shelf-life and stability by protonating the pyridine nitrogen. This prevents the otherwise reactive free base from undergoing self-alkylation or decomposition over time. Second, the salt form often makes the compound a more manageable, crystalline solid.

Crucially, you must use a sufficient amount of base to neutralize both the hydrobromide salt and the proton of your nucleophile. A common mistake is to use only one equivalent of base for the nucleophile, which leads to a stalled or low-yielding reaction. A minimum of two equivalents of base is typically required: one to generate the active nucleophile and one to neutralize the HBr released from the alkylating agent. Often, a slight excess (e.g., 2.2 to 2.5 equivalents) is recommended to drive the reaction to completion.

Q2: How do I choose the right base for my nucleophile?

The choice of base is critical and depends on the pKa of your nucleophile (i.e., its acidity). The base must be strong enough to deprotonate the nucleophile effectively but not so strong that it promotes side reactions.

  • For acidic nucleophiles like phenols (pKa ~10) and thiophenols (pKa ~6-7): Mild inorganic bases are usually sufficient. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are excellent choices. Cs₂CO₃ is often superior for more challenging alkylations due to the "cesium effect," which can enhance the nucleophilicity of the resulting anion.

  • For less acidic nucleophiles like aliphatic alcohols, amides, and some N-heterocycles (pKa > 15): A stronger base is required. Sodium hydride (NaH) is a common and effective choice for generating alkoxides and other strongly nucleophilic anions.[1]

  • For primary and secondary amines: While amines are nucleophilic enough to react directly, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often added as an acid scavenger to neutralize the HBr byproduct without competing in the alkylation.

  • For C-alkylation (e.g., malonates): Sodium hydride or other strong bases are typically used to generate the enolate nucleophile.[2]

The regioselectivity of alkylation can also be dependent on the base used for deprotonation.[3]

Q3: What is the best solvent for this alkylation?

The reaction is typically a bimolecular nucleophilic substitution (SN2) reaction.[4] Therefore, polar aprotic solvents are the preferred choice as they can solvate the cation of the base (e.g., K⁺, Na⁺) while leaving the nucleophile relatively "naked" and highly reactive.[5][6] Protic solvents (like ethanol or water) should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing down the SN2 reaction.[7]

  • Excellent choices: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone.[8]

  • Good choices for certain applications: Tetrahydrofuran (THF) is suitable, especially when using strong bases like NaH.

The choice can also influence reaction rate; for instance, some SN2 reactions are reported to be significantly faster in acetone than in methanol.[5]

Q4: How does the 5-methoxy group affect the reactivity?

The methoxy group at the 5-position is an electron-donating group. This increases the electron density of the pyridine ring system. While this electronic effect has a minor influence on the benzylic bromide itself, it can affect the overall properties of the molecule, such as solubility and potential interactions in a biological context. The primary driver for the reactivity of the alkylating agent is the benzylic nature of the bromide, which is a good leaving group and is activated by the adjacent aromatic ring system.[4]

Troubleshooting Guide

Issue 1: My reaction is not starting or is very slow (as monitored by TLC/LC-MS).
  • Cause A: Insufficient Base. As detailed in FAQ 1, this is the most common error. Ensure you are using at least two equivalents of base.

  • Cause B: Inappropriate Base. The base may be too weak to deprotonate your nucleophile. If using K₂CO₃ with a weakly acidic nucleophile, consider switching to a stronger base like NaH.

  • Cause C: Low Temperature. While many reactions proceed at room temperature, some may require gentle heating (e.g., 40-60 °C) to overcome the activation energy barrier.[9] However, be cautious, as excessive heat can promote side reactions.

  • Cause D: Poor Solubility. If your nucleophile or base is not soluble in the chosen solvent, the reaction will be slow. If you observe poor solubility, consider switching to a more polar solvent like DMF or DMSO.

Issue 2: My yield is low, and I see multiple byproducts.
  • Cause A: Over-alkylation. This is common with primary amines, where the secondary amine product is often more nucleophilic than the starting material, leading to the formation of a tertiary amine. To mitigate this, you can use a large excess of the primary amine or employ a strategy where the secondary amine product is protonated and taken out of the reaction.[10]

  • Cause B: N-alkylation of the Pyridine Ring. The nitrogen atom on the 5-methoxypyridine ring is also a nucleophile. Under certain conditions, especially with stronger alkylating agents or at higher temperatures, it can react with another molecule of the starting material to form a quaternary ammonium salt, leading to a complex mixture. Using the hydrobromide salt form of the reagent helps to prevent this side reaction.

  • Cause C: Competing Elimination (E2) Reaction. If a very strong and sterically hindered base is used (e.g., potassium tert-butoxide), an E2 elimination reaction can compete with the desired SN2 substitution, particularly if there are protons on the carbon adjacent to the nucleophilic atom. This is generally less of a concern with this specific benzylic bromide.

  • Cause D: Degradation of the Reagent. this compound can degrade if exposed to moisture or strong bases for extended periods at high temperatures. It is best to add the alkylating agent to the mixture of the nucleophile and base.

Issue 3: The reaction is complete, but I'm having difficulty with the workup and purification.
  • Problem A: Emulsions during Aqueous Extraction. This is common when using DMF or DMSO as a solvent. To break emulsions, try adding brine (saturated NaCl solution) to the aqueous layer. Alternatively, after the reaction, you can precipitate the product by adding the reaction mixture to a large volume of water and then extracting with a solvent like ethyl acetate.

  • Problem B: Removing Excess Reagents. If you used a strong, non-volatile base like NaH, it must be carefully quenched before workup. This is typically done by slowly adding isopropanol or water at 0 °C. Excess organic bases like TEA or DIPEA can often be removed under reduced pressure.

  • Problem C: Co-elution during Column Chromatography. The product and any unreacted starting material or byproducts may have similar polarities. Careful selection of the solvent system for column chromatography is essential. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. Staining with potassium permanganate can help visualize spots on a TLC plate that are not UV-active.

Recommended Starting Conditions & Protocols

This table provides general starting points for various nucleophile classes. Optimization will likely be necessary for your specific substrate.

Nucleophile ClassRecommended Base (Equivalents)Recommended SolventTypical Temperature
Phenols / ThiolsK₂CO₃ or Cs₂CO₃ (2.2 eq)Acetonitrile or DMFRT to 60 °C
Alcohols / AmidesNaH (2.2 eq)THF or DMF0 °C to RT
Primary/Secondary AminesK₂CO₃ or TEA (2.5 eq)Acetonitrile or DCMRT to 40 °C
Malonates / C-NucleophilesNaH (2.2 eq)DMF or THF0 °C to RT
General Protocol for O-Alkylation of a Phenol
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 eq) and the chosen solvent (e.g., acetonitrile, to make a 0.1 M solution).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.2 eq). Stir the suspension at room temperature for 15-30 minutes.

  • Alkylation: Add this compound (1.1 eq) to the mixture in one portion.

  • Reaction: Stir the reaction at room temperature or heat to a desired temperature (e.g., 60 °C). Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography if necessary.

Workflow & Troubleshooting Diagram

Below is a visual guide to the experimental workflow and common troubleshooting pathways.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_analysis 3. Analysis & Troubleshooting Setup Combine Nucleophile (1 eq) & Base (>=2 eq) in Solvent AddReagent Add Alkylating Agent (1.0-1.2 eq) Setup->AddReagent React Stir at RT or Heat AddReagent->React Monitor Monitor by TLC/LC-MS React->Monitor Complete Reaction Complete? Monitor->Complete Workup Proceed to Workup & Purification Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No Cause1 No Reaction/ Slow Troubleshoot->Cause1 Cause2 Low Yield/ Byproducts Troubleshoot->Cause2 Sol1a Check Base Equivalents (>=2 eq needed) Cause1->Sol1a Sol1b Increase Temperature Cause1->Sol1b Sol1c Use Stronger Base (e.g., NaH) Cause1->Sol1c Sol2a Check for Over-alkylation (Use excess nucleophile) Cause2->Sol2a Sol2b Lower Temperature Cause2->Sol2b

Caption: A flowchart for alkylation and troubleshooting.

References

  • Vertex AI Search. (2025). What is the active ingredient in Dextromethorphan (dextromethorphan) HBR (hydrobromide)?
  • ResearchGate. (2004). Alkylation of 1, 2 and 4 with Benzyl Bromide.
  • Lawley, P. D., Orr, D. J., & Jarman, M. (1975). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Biochemical Journal, 145(1), 73–84.
  • ResearchGate. Optimization of the reaction conditions for the alkylation step using bromide 5.
  • BenchChem. Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide.
  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent.
  • Google Patents. DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS.
  • Google Patents. CN101654432B - Method for N-alkylation of 2-pyridone.
  • Reddit. (2023). Improvement of selectivity/yield of Alkylation.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • BenchChem. Application Notes and Protocols for the Alkylation of Phenols and Carboxylic Acids with 4-Bromomethylbiphenyl.
  • ResearchGate. Optimization of the reaction conditions for the alkylation step using bromide 4.
  • Google Patents. Alkylation of alkanes with mixtures of alkenes and alkyl halides.
  • ResearchGate. (2006). (PDF) Alkylation of Phenol: A Mechanistic View.
  • National Institutes of Health. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.
  • National Institutes of Health. N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex.
  • PubChem. Dextromethorphan Hydrobromide.
  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Google Patents. US6133468A - Method for preparing substituted benzyl bromides.
  • YouTube. (2014). Solvent Effects on Sn2 Reactions.
  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols.
  • ResearchGate. Optimization of reaction conditions for the defluorinative alkylation with alkanes.
  • Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides.
  • Pearson+. Benzyl bromide is a primary halide. It undergoes SN1 substitution...
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • PubChem. Dextromethorphan.
  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
  • Royal Society of Chemistry. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
  • University of Glasgow. Selectivity of Aryl and Benzylic Bromination.
  • Khan Academy. Sn1 vs Sn2: Solvent effects.
  • National Institutes of Health. (2022). Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • PubChem. 2-Bromo-5-methoxypyridine.

Sources

identifying common impurities in 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for troubleshooting common impurities in 2-(Bromomethyl)-5-methoxypyridine hydrobromide (CAS: 2007919-27-7). As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested advice to help you navigate the challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity critical?

This compound is a key pyridine-containing building block used in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its benzylic bromide functionality makes it a highly reactive electrophile, ideal for introducing the (5-methoxypyridin-2-yl)methyl moiety into a target structure.

Purity is paramount because impurities can have significant downstream consequences:

  • Side Reactions: Reactive impurities can lead to the formation of undesired by-products, complicating purification and reducing the yield of your target molecule.

  • Inaccurate Stoichiometry: The presence of non-reactive impurities means the actual molar quantity of the active reagent is lower than calculated, leading to incomplete reactions.

  • Regulatory Hurdles: In drug development, unidentified impurities in a synthetic intermediate can create significant delays and regulatory challenges for the final Active Pharmaceutical Ingredient (API).[2]

Q2: What are the typical storage conditions for this reagent to minimize degradation?

To maintain its integrity, this compound should be stored in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (2-8°C).[3] The hydrobromide salt form enhances stability compared to the free base; however, the bromomethyl group remains susceptible to hydrolysis and other degradation pathways. Prolonged exposure to ambient temperature, humidity, or light can accelerate the formation of impurities.[4]

Troubleshooting Guide: Identifying and Mitigating Common Impurities

This section addresses specific analytical observations and links them to likely impurities, providing actionable advice for confirmation and resolution.

Q3: My ¹H NMR spectrum shows a singlet at ~4.5 ppm, in addition to the expected bromomethyl singlet at ~4.7 ppm. What is this impurity?

Likely Impurity: 2-(Hydroxymethyl)-5-methoxypyridine.

Causality & Explanation: This is the most common process-related impurity and degradation product. The benzylic bromide is highly susceptible to nucleophilic substitution, and hydrolysis by trace amounts of water during synthesis, workup, or storage will replace the bromine atom with a hydroxyl group.

The chemical shift of the methylene protons (-CH₂-) is influenced by the electronegativity of the substituent. Bromine is more electron-withdrawing than oxygen, causing the protons of the bromomethyl group (-CH₂Br) to be more deshielded and appear further downfield (~4.7 ppm) than those of the hydroxymethyl group (-CH₂OH, ~4.5 ppm).

Verification & Mitigation:

  • Analytical Verification:

    • LC-MS: The hydroxyl impurity will have a molecular weight corresponding to the loss of HBr and the addition of H₂O (M+H⁺ for C₇H₉NO₂).

    • HPLC: The hydroxyl impurity is more polar and will typically have a shorter retention time than the parent compound on a reversed-phase column (e.g., C18).[2]

  • Mitigation Strategy:

    • Purification: Recrystallization from a non-polar solvent system may be effective.

    • Handling: Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent further hydrolysis.

Q4: My HPLC chromatogram shows a small, early-eluting peak. It is not the hydroxymethyl impurity. What else could it be?

Likely Impurity: Unreacted starting material or precursor, such as 5-methoxy-2-methylpyridine or 2-amino-5-methoxypyridine.

Causality & Explanation: The synthetic route determines the potential starting-material impurities.

  • From 5-methoxy-2-methylpyridine: If the synthesis involves a radical bromination of the methyl group, incomplete reaction will leave the starting material.

  • From 2-amino-5-methoxypyridine: A common synthesis for related bromo-pyridines involves a Sandmeyer-type reaction where an amino group is converted to a bromo group.[5][6] Incomplete diazotization and substitution can leave residual aminopyridine.

These precursors are generally less polar than the highly polar hydrobromide salt of the product and may elute earlier in a reversed-phase HPLC system.

Verification & Mitigation:

  • Analytical Verification:

    • Co-injection: The most definitive method is to run an HPLC analysis of the suspected starting material and then co-inject it with your sample. If the peak area of the impurity increases, its identity is confirmed.

    • LC-MS: Compare the mass of the impurity peak with the molecular weights of potential starting materials.

  • Mitigation Strategy: Purification via column chromatography or recrystallization is typically required to remove starting materials.

Q5: I've detected a high molecular weight species by LC-MS that doesn't correspond to any expected starting materials or simple degradation products. What could this be?

Likely Impurity: Dimeric or oligomeric species, such as di(5-methoxy-2-pyridinyl)methane.

Causality & Explanation: The high reactivity of the bromomethyl group makes it susceptible to self-condensation. One molecule can act as an electrophile while another (potentially the corresponding free base) acts as a nucleophile, leading to the formation of a dimeric methylene-bridged species. This is more likely to occur if the reaction or storage conditions involve basic environments that deprotonate the pyridine ring or if the temperature is elevated.

Verification & Mitigation:

  • Analytical Verification:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass for the impurity to propose a molecular formula consistent with a dimer.

    • NMR: In the ¹H NMR, a new singlet for the bridging methylene group (-CH₂-) would appear, and the integration of the aromatic protons would be doubled relative to the methoxy group.

  • Mitigation Strategy:

    • Use dilute reaction conditions to disfavor bimolecular side reactions.

    • Maintain strict pH control, avoiding basic conditions where the free base of the pyridine is present in high concentrations.

    • Purify the final product promptly after synthesis.

Impurity Identification Workflow

The following diagram outlines a systematic approach to identifying an unknown impurity detected during routine analysis.

Impurity_Workflow start Unexpected Peak Detected (HPLC, NMR, etc.) check_db Review Process Chemistry: - Starting Materials - Reagents - Solvents - Known Side Products start->check_db lcms Perform LC-MS Analysis check_db->lcms mass_match Does Mass Match Expected Impurity? lcms->mass_match hrms Obtain High-Resolution Mass Spec (HRMS) mass_match->hrms No confirm Identity Confirmed: Reference Standard or Spectral Data mass_match->confirm Yes nmr Acquire 2D NMR (COSY, HSQC) hrms->nmr unknown Structure Elucidation Required nmr->unknown mitigate Develop Mitigation Strategy: - Modify Synthesis - Improve Purification confirm->mitigate unknown->mitigate

Caption: A logical workflow for the identification and resolution of unknown impurities.

Data Summary & Analytical Protocols

Table 1: Common Impurities and Their Characteristics
Impurity NameCommon OriginTypical Analytical SignalMitigation Approach
2-(Hydroxymethyl)-5-methoxypyridineHydrolysis¹H NMR: Singlet ~4.5 ppm; Early eluting HPLC peakUse anhydrous conditions; Recrystallization
5-Methoxy-2-methylpyridineIncomplete BrominationGC-MS or LC-MS matches MW; HPLC co-injectionOptimize reaction time/conditions; Chromatography
Di(5-methoxy-2-pyridinyl)methaneDimerizationHigh MW peak in LC-MSAvoid basic conditions; Use dilute solutions
Residual SolventsPurification ProcessGC-HS (Headspace)Proper drying under vacuum; Adhere to ICH Q3C limits[7]
Experimental Protocol: HPLC Purity Determination

This protocol provides a general starting point for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system equipped with a UV-Vis detector, autosampler, and column oven.[2]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis:

    • Inject the prepared sample solution.

    • Calculate the percentage purity using the area normalization method. Identify and report any impurity exceeding 0.10%.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

  • SynZeal. (n.d.). Loratadine 2-Hydroxymethyl Impurity (USP). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]

  • Borchert, S., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Omega. Retrieved from [Link]

  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • Anjali Labs. (n.d.). 5-(Bromomethyl)-2-methoxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • European Medicines Agency. (2000). Q3C (R8) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. Retrieved from [Link]

Sources

Technical Support Center: Alkylation with 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common challenge encountered during alkylation reactions with 2-(Bromomethyl)-5-methoxypyridine hydrobromide: over-alkylation . Our goal is to equip you with the scientific understanding and procedural knowledge to minimize this side reaction and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a problem with this compound?

A: Over-alkylation is a common side reaction where the intended product of a mono-alkylation reaction proceeds to react further with the alkylating agent, leading to di- or even poly-alkylated species.[1] In the context of using this compound, a primary or secondary amine, for example, is intended to be mono-alkylated. However, the resulting secondary or tertiary amine can sometimes be more nucleophilic than the starting amine, leading to a second alkylation event. This results in a mixture of products, which can be challenging to separate and leads to a lower yield of the desired compound.[2]

Q2: I am observing a significant amount of di-alkylated product in my reaction. What are the most likely causes?

A: The formation of a di-alkylated product is often a result of several contributing factors. Key among these are:

  • Stoichiometry: Using an excess of this compound can drive the reaction towards di-alkylation.[1]

  • Reaction Conditions: Higher temperatures and prolonged reaction times can provide the necessary energy and opportunity for the less reactive mono-alkylated product to undergo a second alkylation.[3]

  • Base: The choice and amount of base are critical. A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting a second reaction.

  • Concentration: High concentrations of reactants can increase the frequency of molecular collisions, including those that lead to over-alkylation.

Q3: How can I detect and quantify the level of over-alkylation in my reaction mixture?

A: Several analytical techniques can be employed to identify and quantify over-alkylation:

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the presence of multiple products. The mono- and di-alkylated products will likely have different Rf values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the components of the reaction mixture and confirming their identities by their mass-to-charge ratio.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the different species in the product mixture and determine their relative ratios through integration of characteristic peaks.

Troubleshooting Guide: Preventing Over-alkylation

This section provides a systematic approach to troubleshooting and optimizing your alkylation reaction to favor mono-alkylation.

The Over-alkylation Problem: A Visual Representation

Over-alkylation occurs when the initially formed mono-alkylated product competes with the starting material for the alkylating agent.

G start Start: Over-alkylation Observed stoichiometry 1. Adjust Stoichiometry (Slight excess of nucleophile) start->stoichiometry conditions 2. Modify Reaction Conditions (Lower temperature, shorter time) stoichiometry->conditions base 3. Optimize Base (Weaker base, controlled addition) conditions->base concentration 4. Adjust Concentration (Lower concentration) base->concentration addition 5. Change Order of Addition (Inverse addition) concentration->addition purification 6. Purification Strategy addition->purification end End: Mono-alkylation Optimized purification->end

Caption: A systematic workflow for troubleshooting over-alkylation.

Detailed Troubleshooting Protocols
1. Stoichiometric Control

The ratio of reactants is a critical parameter in controlling selectivity. [5]

  • Problem: Excess alkylating agent drives the reaction toward di-alkylation.

  • Solution: Begin by using a slight excess of the nucleophile (e.g., 1.1 to 1.2 equivalents) relative to this compound. This ensures the alkylating agent is the limiting reagent, minimizing the chance for a second alkylation event.

Experimental Protocol:

  • Accurately weigh the nucleophile and this compound to achieve the desired molar ratio.

  • Dissolve the nucleophile in an appropriate solvent.

  • Slowly add a solution of this compound to the nucleophile solution.

  • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

2. Optimization of Reaction Conditions

Temperature and reaction time significantly influence the reaction pathway. [6]

  • Problem: High temperatures and long reaction times can promote the less favorable di-alkylation reaction.

  • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or below (e.g., 0 °C) and monitor the reaction closely. Shorter reaction times are generally preferred to minimize the formation of byproducts.

Experimental Protocol:

  • Set up the reaction in a flask equipped with a magnetic stirrer and a thermometer.

  • Cool the reaction vessel to the desired starting temperature (e.g., in an ice bath).

  • Add the reagents as described in the stoichiometry section.

  • Maintain the temperature throughout the reaction.

  • Take aliquots at regular intervals to monitor the product distribution by TLC or LC-MS and stop the reaction when the optimal ratio of mono- to di-alkylated product is achieved.

ParameterStarting PointOptimization Range
TemperatureRoom Temperature (20-25 °C)0 °C to 50 °C
Time12 hours1 to 24 hours
3. Judicious Choice of Base

The base plays a crucial role in activating the nucleophile and can influence the nucleophilicity of the mono-alkylated product.

  • Problem: A strong base can deprotonate the mono-alkylated product, making it more susceptible to a second alkylation.

  • Solution: Use a milder, non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA). Use only the stoichiometric amount of base required to neutralize the hydrobromide salt and facilitate the reaction.

Experimental Protocol:

  • To a solution of the nucleophile and this compound in a suitable solvent, add the base portion-wise or via a syringe pump.

  • Stir the reaction at the optimized temperature and monitor its progress.

4. Control of Reactant Concentration

Higher concentrations can lead to an increase in bimolecular side reactions.

  • Problem: High reactant concentrations can favor the di-alkylation pathway.

  • Solution: Perform the reaction under more dilute conditions. This can be achieved by increasing the volume of the solvent.

Experimental Protocol:

  • Start with a concentration of approximately 0.1 M for the limiting reagent.

  • If over-alkylation is still observed, decrease the concentration to 0.05 M or lower.

5. Inverse Addition

The order in which reactants are combined can significantly impact the outcome.

  • Problem: Adding the nucleophile to the alkylating agent can create localized areas of high alkylating agent concentration, promoting over-alkylation.

  • Solution: Employ inverse addition, where the alkylating agent is added slowly to the solution of the nucleophile and base. [2]This maintains a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation. [2] Experimental Protocol:

  • Prepare a solution of the nucleophile and base in the reaction flask.

  • Prepare a separate solution of this compound.

  • Using a syringe pump or a dropping funnel, add the alkylating agent solution to the reaction mixture over an extended period (e.g., 1-2 hours).

Purification Strategies for Product Isolation

Even with optimized conditions, a small amount of the di-alkylated product may form. Effective purification is key to obtaining the desired compound in high purity.

  • Challenge: Mono- and di-alkylated products often have similar polarities, making separation difficult. [2]* Recommended Techniques:

    • Column Chromatography: This is the most common method for separating products with different polarities. [7][8]A careful selection of the stationary phase (e.g., silica gel) and eluent system is crucial. A shallow gradient of a more polar solvent can improve separation.

    • Crystallization: If the desired mono-alkylated product is a solid, crystallization can be an effective purification method. [8] * Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high-purity compounds.

References

  • Mettler Toledo. (n.d.). Alkylation Reactions. [Link]

  • Torosyan, G. H. (2020). Selective alkylation of organic compounds. MOJ Biorg Org Chem, 4(1), 1-5. [Link]

  • ACS Publications. (2022). Role of Reactant Alkylation Grade in the Selectivity and Stability of Furan–Alkene Diels–Alder Reactions. ACS Sustainable Chemistry & Engineering. [Link]

  • PMC. (n.d.). Study on the alkylation of aromatic hydrocarbons and propylene. [Link]

  • ResearchGate. (n.d.). Origin of selectivity challenges: the alkylation of secondary alcohols.... [Link]

  • Unknown Source. (n.d.).
  • Alkyl Strategies. (2025). Strategies for Optimizing Reaction Conditions. [Link]

  • ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. [Link]

  • Química Organica.org. (n.d.). Alkylation and acylation of pyridine. [Link]

  • Reddit. (2024). Difficult separation : r/OrganicChemistry. [Link]

  • Wikipedia. (n.d.). List of purification methods in chemistry. [Link]

  • PubMed. (2005). Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. [Link]

  • RSC Publishing. (2023). Bromide-mediated, C2-selective, and oxygenative alkylation of pyridinium salts using alkenes and molecular oxygen. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. [Link]

  • YouTube. (2022). mod07lec50 - Regioselectivity of alkylation reactions. [Link]

  • ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. [Link]

  • Chemical Safety. (n.d.). 5-BROMOMETHYL-2-PHTHALIMIDO-PYRIDINE SDS, 633312-49-9 Safety Data Sheets. [Link]

  • RSC Publishing. (n.d.). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. [Link]

  • Britannica. (n.d.). Separation and purification - Chromatography, Distillation, Filtration. [Link]

  • Utrecht University. (2016). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. [Link]

  • PMC. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. [Link]

  • PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. [Link]

  • Save My Exams. (2025). Separation & Purification Techniques (Cambridge (CIE) IGCSE Chemistry): Revision Note. [Link]

  • MySkinRecipes. (n.d.). 2-(Bromomethyl)-5-methoxypyridine. [Link]

  • PMC. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]

  • ResearchGate. (2023). (PDF) OPTIMAL CONTROL OF THE ALKYLATION PROCESS REACTORS. [Link]

  • ResearchGate. (2025). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxypyridine. [Link]

  • Khan Academy. (2013). Friedel-Crafts alkylation | Aromatic Compounds | Organic chemistry. [Link]

  • Asian Journal of Chemistry. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]

  • Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

  • Utrecht University. (2016). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. [Link]

Sources

Technical Support Center: Optimizing Reactions with 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Bromomethyl)-5-methoxypyridine hydrobromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile reagent. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction success, ensuring you can troubleshoot effectively and optimize your yields.

Troubleshooting Guide: From Low Yields to High Purity

This section addresses the most common issues encountered during alkylation reactions using this compound. Each answer provides a systematic approach to identifying and resolving the problem.

Q1: My reaction has stalled. What's causing the low or non-existent conversion of my starting material?

Low conversion is a frequent frustration, often stemming from a few key factors related to the reagent's nature and the reaction setup.

Core Insight: this compound is a salt. The active alkylating agent, the free base, must be generated in situ. Furthermore, as a classic SN2 reaction, its success is highly dependent on the interplay between the base, solvent, and temperature.

Troubleshooting Workflow:

G start Low / No Conversion reagent 1. Verify Reagent Integrity start->reagent base 2. Assess Base Strength & Stoichiometry start->base solvent 3. Evaluate Solvent Choice start->solvent temp 4. Adjust Temperature start->temp reagent_sol Store at 2-8°C, under inert gas. Confirm purity (NMR/LCMS). reagent->reagent_sol Problem: Degradation base_sol Use at least 2.0 eq. of base. Switch to a stronger base (e.g., NaH, DBU). Ensure base is anhydrous. base->base_sol Problem: Insufficient Deprotonation solvent_sol Use polar aprotic solvent (DMF, MeCN, DMSO). Ensure solvent is anhydrous. solvent->solvent_sol Problem: Poor Solubility / Reactivity temp_sol Gradually increase temperature (e.g., RT to 50-80°C). Monitor for degradation. temp->temp_sol Problem: Insufficient Energy G cluster_0 Step 1: Acid-Base Reactions cluster_1 Step 2: SN2 Alkylation Pyr-CH2Br·HBr Reagent Salt Pyr-CH2Br Active Electrophile Pyr-CH2Br·HBr->Pyr-CH2Br Neutralization Nu-H Nucleophile Nu- Active Nucleophile Nu-H->Nu- Deprotonation Base1 Base (2.0+ eq) Base1->Pyr-CH2Br Base1->Nu- Pyr-CH2Br_2 Pyr-CH2-Br Nu-_2 Nu- Nu-_2->Pyr-CH2Br_2 Nucleophilic Attack Product Pyr-CH2-Nu Pyr-CH2Br_2->Product Br- Br- Pyr-CH2Br_2->Br- Leaving Group

Caption: General SN2 mechanism for alkylation.

  • Acid-Base Chemistry: At least two equivalents of base are used. The first neutralizes the HBr salt to generate the active electrophile, 2-(bromomethyl)-5-methoxypyridine. The second deprotonates the nucleophile (e.g., R-OH to R-O⁻ or R-NH₂ to R-NH⁻).

  • Nucleophilic Attack: The resulting anion (nucleophile) attacks the electrophilic methylene carbon (-CH₂Br), displacing the bromide leaving group in a concerted SN2 step to form the desired product.

Q3: What are the best general starting conditions for N-Alkylation vs. O-Alkylation?

While optimization is always substrate-dependent, the following table provides empirically supported starting points for your experiments.

ParameterN-Alkylation (Amines)O-Alkylation (Phenols/Alcohols)Rationale & References
Nucleophile 1.1 eq1.1 eqA slight excess can improve conversion.
Alkylating Agent 1.0 eq1.0 eqTypically the limiting reagent.
Base K₂CO₃, Cs₂CO₃, or DBU (2.2 eq)K₂CO₃ or NaH (2.2 eq)Cs₂CO₃ can improve selectivity for N-alkylation. NaH is often needed for less acidic alcohols. [1][2][3]
Solvent MeCN or DMFDMF or THFPolar aprotic solvents are generally preferred for both reaction types to enhance nucleophilicity. [1][3]
Temperature 25°C to 80°C0°C to 60°CN-alkylations may require more heat. O-alkylation selectivity can sometimes be improved at lower temperatures. [3][4]
Monitoring TLC, LC-MSTLC, LC-MSEssential for determining reaction completion and checking for side products.
Q4: What primary safety precautions should I take?
  • Engineering Controls: Always use this reagent inside a certified chemical fume hood to avoid inhalation of dust or vapors. [5]* Personal Protective Equipment (PPE): Wear safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves. Inspect gloves before use. [5]* First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician. [5] * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [5] * Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. [5]* Spills: Evacuate the area. Sweep up the solid spill, avoiding dust formation, and place it in a suitable, closed container for disposal. [5]

References

  • Optimization of the reaction conditions for the alkylation step using bromide 4. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimizing reaction conditions of N-alkylation reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). Acros Pharmatech. Retrieved from [Link]

  • MSDS of 2-(bromomethyl)-5-chloropyridine hydrobromide. (n.d.). Capot Chemical. Retrieved from [Link]

  • Aparecida de Oliveira, K., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones as a Strategy for the Synthesis of Novel Pyrimidine Derivatives. ACS Omega. Retrieved from [Link]

  • 2-Bromo-5-methoxypyridine. (n.d.). PubChem. Retrieved from [Link]

  • Abuelizz, H. A., et al. (2017). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Scientific Reports. Retrieved from [Link]

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Retrieved from [Link]

Sources

managing the hydrobromide salt in reactions with 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-(Bromomethyl)-5-methoxypyridine hydrobromide in chemical reactions. Our focus is to explain the causality behind experimental choices, ensuring you can design robust and successful synthetic protocols.

The primary challenge when using this reagent is its formulation as a hydrobromide salt. While this enhances its stability and shelf-life, the protonated pyridine nitrogen renders the molecule inactive for its intended purpose as an alkylating agent.[1] Activation through neutralization is a critical first step, and the strategy for this deprotonation dictates the success of subsequent reactions.

Core Concept: The Inactive Salt vs. The Active Free Base

Before delving into specific issues, it is crucial to understand the fundamental chemistry at play. The commercially available hydrobromide salt is stable but unreactive. The reaction requires the neutral, "free base" form of the pyridine, which is generated in situ by adding a suitable base.

G cluster_problem The Challenge cluster_solution The Solution Salt 2-(Bromomethyl)-5-methoxypyridine Hydrobromide (Inactive Salt) Base + Base (e.g., K₂CO₃, Et₃N) Salt->Base Neutralization (Required First Step) FreeBase 2-(Bromomethyl)-5-methoxypyridine (Active Free Base) Nucleophile + Nucleophile (e.g., R-OH, R₂NH) FreeBase->Nucleophile SN2 Alkylation Product Desired Alkylated Product Base->FreeBase Nucleophile->Product

Diagram 1: The essential activation of the hydrobromide salt to the reactive free base.

Troubleshooting & FAQs

Q1: My alkylation reaction isn't starting. I've mixed the hydrobromide salt with my nucleophile and solvent, but TLC analysis shows only starting materials. What's wrong?

This is the most common issue and stems directly from the nature of the reagent. The pyridinium nitrogen is protonated by hydrobromic acid (HBr), making it a positively charged pyridinium salt. This protonation serves two purposes that inhibit the reaction:

  • Deactivation of the Pyridine Ring: The positive charge withdraws electron density from the entire ring system, deactivating it.

  • No Free Base: The actual alkylating agent is the neutral form, 2-(bromomethyl)-5-methoxypyridine. In the salt form, this neutral species is not available to react with your nucleophile.

Solution: You must add a base to the reaction mixture to neutralize the HBr salt and generate the active free base in situ. The reaction will not proceed without this step.

Q2: I've added a base, but the reaction is sluggish or incomplete. How do I choose the right base and conditions?

Base selection is critical and depends on your nucleophile's properties and the chosen solvent system. The key principle is that the base's conjugate acid must have a higher pKa than the pyridinium salt's pKa (typically ~5-6 for pyridinium ions) to ensure complete deprotonation.

Key Considerations for Base Selection:

  • Strength (pKa): Weak inorganic bases like sodium bicarbonate (NaHCO₃, pKa of H₂CO₃ ≈ 6.4) may not be strong enough for full, rapid deprotonation. Stronger bases are generally required.

  • Solubility: The base must have some solubility in the reaction medium. Insoluble bases like potassium carbonate can be effective, especially at higher temperatures or with vigorous stirring, but solubility can be a limiting factor.

  • Nucleophilicity: The base should ideally be non-nucleophilic to avoid competing with your intended nucleophile and reacting with the bromomethyl group itself. Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices for this reason.

BasepKa (of Conjugate Acid)Typical SolventsKey Considerations
Potassium Carbonate (K₂CO₃)10.3Acetonitrile, DMF, AcetoneInexpensive and strong enough. Often used in excess. Limited solubility can require heating or longer reaction times.
Cesium Carbonate (Cs₂CO₃)10.3Acetonitrile, DMF, THFMore soluble than K₂CO₃, often leading to faster reactions at lower temperatures. More expensive.
Triethylamine (Et₃N)10.7DCM, THF, AcetonitrileSoluble organic base. Forms triethylammonium bromide salt, which can sometimes complicate purification.
DIPEA (Hünig's Base)10.7DCM, THF, AcetonitrileSterically hindered and non-nucleophilic. Excellent choice to avoid side reactions.
Sodium Hydride (NaH)~36 (H₂)THF, DMFVery strong, irreversible base. Use only for weakly acidic nucleophiles (e.g., some alcohols). Reacts violently with water.
Q3: My reaction is biphasic (e.g., aqueous NaOH and an organic solvent), and nothing is happening. How can I make this work?

This is a classic scenario for Phase-Transfer Catalysis . Your alkylating agent is in the organic phase, while your base (and potentially your nucleophile salt) is in the aqueous phase. The two cannot react efficiently because they are in separate layers.[2]

A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a crown ether, is required.[3] The PTC acts as a shuttle, carrying the aqueous-soluble anion (e.g., hydroxide or your deprotonated nucleophile) into the organic phase where it can react with the alkylating agent.[2]

Protocol: Alkylation using a Biphasic System with a Phase-Transfer Catalyst

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and your nucleophile (1.1 eq) in a water-immiscible organic solvent (e.g., Dichloromethane or Toluene).

  • Aqueous Phase: In a separate vessel, prepare an aqueous solution of your base (e.g., 2M NaOH).

  • Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB, 0.05-0.1 eq) to the organic mixture.

  • Reaction: Add the aqueous base to the reaction flask. Stir the biphasic mixture vigorously to maximize the surface area between the two phases.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours at room temperature or with gentle heating.

  • Workup: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the product by column chromatography.

Q4: I'm seeing multiple products and my yield is low. What are the likely side reactions?

Several side reactions can occur if conditions are not optimized:

  • Reaction with the Base: If a nucleophilic base is used (e.g., a primary or secondary amine instead of a hindered tertiary amine), it can compete with your nucleophile and form an undesired quaternary ammonium salt.

  • Over-Alkylation: If your nucleophile has multiple reactive sites (e.g., a primary amine), it can be alkylated twice. Using a slight excess of the nucleophile can sometimes suppress this.

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis, especially in the presence of water and base at elevated temperatures, which would yield the corresponding alcohol. Ensure your reagents and solvents are dry if working in a non-aqueous system.[4]

G Start Start Reaction Planning Nucleophile What is your nucleophile? (Amine, Phenol, Thiol, etc.) Start->Nucleophile SolventSystem Homogeneous or Biphasic? Nucleophile->SolventSystem Homogeneous Homogeneous System (e.g., MeCN, DMF, DCM) SolventSystem->Homogeneous Homogeneous Biphasic Biphasic System (e.g., DCM/H₂O) SolventSystem->Biphasic Biphasic BaseChoice Select Base: - K₂CO₃ (general) - Et₃N/DIPEA (acid-sensitive) - NaH (weak nucleophiles) Homogeneous->BaseChoice PTC Add Phase-Transfer Catalyst (e.g., TBAB) + Inorganic Base (NaOH, K₂CO₃) Biphasic->PTC RunReaction Run Reaction & Monitor BaseChoice->RunReaction PTC->RunReaction

Diagram 2: Decision workflow for selecting the appropriate reaction conditions.

Q5: Do I need to isolate the free base before using it?

Generally, no. It is standard practice to generate the free base in situ. Isolating the neutral 2-(bromomethyl)-5-methoxypyridine is possible but often unnecessary and can lead to decomposition, as free bromopyridines can be less stable than their salt forms. The one-pot procedure of adding a base to the mixture of the salt and the nucleophile is more efficient.

Protocol: General In Situ Neutralization and Alkylation (Homogeneous)

  • Setup: To a flask containing a magnetic stir bar, add this compound (1.0 eq) and your nucleophile (1.0-1.2 eq).

  • Solvent: Add a suitable anhydrous solvent (e.g., acetonitrile, DMF, THF).

  • Base Addition: Add the chosen base (e.g., K₂CO₃, 1.5-2.0 eq; or Et₃N, 1.5 eq) portion-wise or dropwise at room temperature or 0 °C.

  • Reaction: Stir the mixture at the desired temperature (room temperature to reflux, depending on reactivity) until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Filter off any inorganic salts (if applicable). Concentrate the filtrate. Perform an aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer, dry it, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

References

  • N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central.[Link]

  • Scheme 6. Deprotonation of 28 and 29. ResearchGate.[Link]

  • Base-catalysed Deprotonation in Pyridine N-Oxides and Pyridinium Salts. RSC Publishing.[Link]

  • Pyridine hydrobromide: unlocking a new chemical key for scientific research and industry. Sooqia.[Link]

  • Phase-transfer catalyst. Wikipedia.[Link]

Sources

Technical Support Center: Navigating Reactions with 2-(Bromomethyl)-5-methoxypyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(bromomethyl)-5-methoxypyridine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work with this versatile reagent. Our aim is to equip you with the knowledge to anticipate challenges, diagnose issues, and implement effective solutions in your synthetic workflows.

Introduction to this compound

This compound is a key building block in organic synthesis, valued for its reactive bromomethyl group which allows for the introduction of the 5-methoxypyridin-2-ylmethyl moiety into a wide range of molecules.[1] This reagent is particularly useful in the development of novel pharmaceutical and agrochemical compounds. However, its hydrobromide salt form and the inherent reactivity of the bromomethyl and pyridine functionalities can present unique challenges during reaction work-up and purification. This guide will address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish or not proceeding to completion. What are the likely causes and how can I resolve this?

A1: Several factors can contribute to a slow or incomplete reaction. Let's break down the common culprits and their solutions:

  • Basicity of the Reaction Medium: The hydrobromide salt of the reagent means the pyridine nitrogen is protonated. For many nucleophilic substitution reactions, a basic environment is required to both neutralize the hydrobromide and to deprotonate the nucleophile, if necessary. If your reaction medium is not sufficiently basic, the concentration of the free, reactive form of the pyridine will be low.

    • Solution: Ensure you are using an adequate amount of a suitable base. For many applications, an inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is effective. The choice of base will depend on the specific reaction conditions and the nature of your nucleophile.

  • Nucleophile Strength: The success of the substitution reaction is highly dependent on the nucleophilicity of your reacting partner. Weakly nucleophilic species will react slowly.

    • Solution: If possible, consider converting your nucleophile to a more reactive form. For example, an alcohol can be deprotonated with a base like sodium hydride (NaH) to form the more nucleophilic alkoxide.

  • Solvent Choice: The solvent plays a crucial role in reaction kinetics. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred for Sₙ2 reactions as they can solvate the cation of a salt while not strongly solvating the anionic nucleophile, thus enhancing its reactivity.[2]

    • Solution: If you are using a non-polar or protic solvent, consider switching to a polar aprotic solvent to potentially increase the reaction rate.

  • Reaction Temperature: Some reactions require thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while carefully monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid decomposition.

Q2: I'm observing the formation of multiple products in my reaction. What are the likely side reactions and how can I minimize them?

A2: The formation of multiple products often points to side reactions involving the starting material or the desired product. Here are the most common scenarios:

  • Quaternization of the Pyridine Nitrogen: The pyridine nitrogen is nucleophilic and can react with another molecule of the bromomethylpyridine, leading to the formation of a pyridinium salt dimer or polymer. This is more likely if the concentration of your primary nucleophile is low or if the reaction is run at high concentrations of the starting material.

    • Mitigation Strategy:

      • Control Stoichiometry: Use a slight excess of your intended nucleophile.

      • Slow Addition: Add the this compound solution slowly to the solution of your nucleophile to maintain a low concentration of the electrophile throughout the reaction.

      • Dilution: Running the reaction at a lower concentration can disfavor this bimolecular side reaction.

  • Over-alkylation of Amine Nucleophiles: If you are using a primary or secondary amine as your nucleophile, the product of the initial reaction may still be nucleophilic and can react again with the starting material, leading to di- or tri-alkylation.[3]

    • Mitigation Strategy: Use a large excess of the amine nucleophile to statistically favor the mono-alkylation product.[3]

  • Hydrolysis of the Bromomethyl Group: If there is water present in your reaction mixture, the bromomethyl group can be hydrolyzed to a hydroxymethyl group, forming 2-(hydroxymethyl)-5-methoxypyridine.

    • Mitigation Strategy: Ensure your reaction is performed under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Work-up Procedures

Q3: My product appears to be water-soluble, and I'm having difficulty with extraction. What should I do?

A3: The presence of the basic pyridine nitrogen can lead to water-soluble products, especially if the rest of the molecule is relatively small and polar.

  • Initial Assessment: First, confirm the water solubility. After your initial work-up, if you suspect your product is in the aqueous layer, you can try to spot the aqueous layer on a TLC plate (you may need to use a highly polar eluent system).

  • Extraction Strategies for Water-Soluble Products:

    • Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This decreases the polarity of the aqueous phase and can "push" your organic product into the organic layer during extraction.

    • Use of More Polar Solvents: Standard extraction solvents like ethyl acetate or diethyl ether may not be effective. Consider using a more polar solvent system for extraction, such as a 3:1 mixture of chloroform and isopropanol.[4]

    • Continuous Liquid-Liquid Extraction: For particularly challenging separations, a continuous liquid-liquid extraction apparatus can be very effective over several hours or overnight.

    • Solvent Removal Prior to Extraction: If your reaction was conducted in a water-miscible solvent like THF or acetonitrile, it is highly advisable to remove the bulk of this solvent via rotary evaporation before performing the aqueous work-up. This will prevent your product from partitioning into the aqueous phase along with the miscible organic solvent.[4]

Q4: How do I effectively remove pyridine-containing impurities during the work-up?

A4: Unreacted starting material or pyridine-based side products can often be removed with an acidic wash.

  • Acidic Wash Protocol: During your work-up, after diluting the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or a saturated ammonium chloride (NH₄Cl) solution.[5] The acidic conditions will protonate the basic pyridine nitrogen, forming a water-soluble pyridinium salt that will partition into the aqueous layer.

  • Important Considerations:

    • Product Stability: Ensure your desired product is stable to acidic conditions. If your product contains acid-labile functional groups, this method may not be suitable.

    • Back-Extraction: After the acidic wash, it is good practice to wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash to remove excess water.

Purification Challenges and Solutions

Q5: My pyridine-containing product is showing significant peak tailing during silica gel column chromatography. How can I improve the peak shape and separation?

A5: Peak tailing is a frequent issue with basic compounds like pyridines on standard silica gel.[6] This is due to strong interactions between the basic nitrogen and acidic silanol groups on the silica surface.[6]

  • Strategies to Mitigate Tailing:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (Et₃N) at a concentration of 0.1-1% is commonly used. The triethylamine will compete with your product for binding to the acidic sites on the silica, resulting in a more symmetrical peak shape.

    • Use of Alternative Stationary Phases:

      • Neutral or Basic Alumina: Alumina is a good alternative to silica gel for the purification of basic compounds.

      • Treated Silica Gel: Consider using deactivated or "end-capped" silica gel where the acidic silanol groups have been silylated.

    • pH Adjustment of the Mobile Phase: In reversed-phase HPLC, adjusting the pH of the mobile phase can significantly improve peak shape. At a low pH (e.g., 2.5-3.0), the pyridine will be protonated, and at a high pH (e.g., >8), it will be neutral. The optimal pH will depend on the specific compound and column.[6]

Stability Considerations

Q6: Is the methoxy group on the pyridine ring stable during my reaction and work-up?

A6: The methoxy group on the pyridine ring is generally stable under many standard reaction and work-up conditions. However, it can be susceptible to cleavage under certain harsh conditions.

  • Conditions to Avoid:

    • Strong Lewis Acids: Reagents like boron tribromide (BBr₃) are commonly used to cleave aryl methyl ethers and should be avoided if you wish to retain the methoxy group.

    • Strong Nucleophiles/Reducing Agents: Very strong nucleophiles, such as L-selectride, have been shown to demethylate methoxypyridines.[7]

    • Strongly Acidic Conditions with Heating: Prolonged heating in strong acid could potentially lead to ether cleavage, although this is less common than with Lewis acids.

  • General Stability: Under typical basic or mildly acidic work-up conditions at room temperature, the methoxy group is expected to be stable.

Experimental Protocols & Workflows

General Protocol for a Nucleophilic Substitution Reaction and Work-up

This protocol provides a general framework for reacting this compound with a generic nucleophile.

  • Reaction Setup:

    • To a solution of the nucleophile (1.1-1.5 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile, DMF), add a base (e.g., K₂CO₃, 2.0 equivalents).

    • In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.

    • Slowly add the solution of the electrophile to the stirring solution of the nucleophile at the desired reaction temperature (e.g., room temperature to 60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up Procedure:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, filter the reaction mixture.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the solvent.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers. Extract the aqueous layer 2-3 times with the organic solvent.

    • Combine the organic layers and wash with 1 M HCl (if the product is acid-stable) to remove basic impurities.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography (using an appropriate eluent system, potentially with a basic modifier like Et₃N) or by recrystallization.

Visualizing the Work-up Workflow

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_final Final Product Reaction Completed Reaction Mixture Quench Quench Reaction (e.g., with water or sat. NH4Cl) Reaction->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract AcidWash Wash with Dilute Acid (e.g., 1M HCl) (Removes basic impurities) Extract->AcidWash BaseWash Wash with NaHCO3(aq) (Neutralizes excess acid) AcidWash->BaseWash BrineWash Wash with Brine (Removes water) BaseWash->BrineWash Dry Dry Organic Layer (e.g., Na2SO4) BrineWash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Crude Product (Column Chromatography or Recrystallization) Concentrate->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: A typical work-up and purification workflow.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_reaction_issues Reaction Issues cluster_workup_issues Work-up/Purification Issues cluster_solutions Potential Solutions Start Problem Encountered IncompleteReaction Incomplete Reaction? Start->IncompleteReaction MultipleProducts Multiple Products? Start->MultipleProducts WaterSoluble Water-Soluble Product? Start->WaterSoluble Tailing Column Tailing? Start->Tailing Sol_Base Add/Change Base IncompleteReaction->Sol_Base Check Base Sol_Temp Increase Temperature IncompleteReaction->Sol_Temp Check Temp Sol_Solvent Change Solvent IncompleteReaction->Sol_Solvent Check Solvent Sol_Stoich Adjust Stoichiometry/ Slow Addition MultipleProducts->Sol_Stoich Quaternization/ Over-alkylation Sol_Dry Use Anhydrous Conditions MultipleProducts->Sol_Dry Hydrolysis Sol_SaltOut Salt Out / Use Polar Extraction Solvent WaterSoluble->Sol_SaltOut Sol_BaseEluent Add Base to Eluent Tailing->Sol_BaseEluent Sol_Alumina Use Alumina Tailing->Sol_Alumina

Caption: A decision tree for troubleshooting common issues.

References

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved January 20, 2026, from [Link]

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
  • Workup for Polar and Water-Soluble Solvents. (n.d.). Department of Chemistry: University of Rochester. Retrieved January 20, 2026, from [Link]

  • removal of pyridine. (2010, January 13). Sciencemadness Discussion Board. Retrieved January 20, 2026, from [Link]

  • How do I get dry pyridine? (2014, December 5). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Deprotection of the methoxy groups, followed by alkylation (R = 2-ethylhexyl). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.). Google Patents.
  • Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. (n.d.). Radboud Repository. Retrieved January 20, 2026, from [Link]

  • Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 20, 2026, from [Link]

  • Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011, December 27). PMC - NIH. Retrieved January 20, 2026, from [Link]

  • What is best method to remove pyridine from a reaction mixture? (2014, April 2). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Synthesis of water-soluble novel bioactive pyridine-based azo coumarin derivative and competitive cytotoxicity, DNA binding, BSA binding study, and in silico analysis with coumarin. (2023, April 9). PubMed. Retrieved January 20, 2026, from [Link]

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 2‐Methoxy Pyridine. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 20, 2026, from [Link]

  • 2-(Bromomethyl)pyridine hydrobromide. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Quaternization of pyridines with haloadamantanes. (1987, November 30). OSTI.GOV. Retrieved January 20, 2026, from [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). PMC. Retrieved January 20, 2026, from [Link]

  • Kinetics and equilibria for the axial ligation of bromomethyl (aqua)cobaloxime with pyridines – Isolation. (n.d.). Indian Academy of Sciences. Retrieved January 20, 2026, from [Link]

  • Species variations in the N-methylation and quaternization of [14C]pyridine. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Monitoring Reactions of 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods concerning 2-(Bromomethyl)-5-methoxypyridine hydrobromide. This guide is designed for researchers, chemists, and quality control specialists who utilize this versatile reagent in their synthetic workflows. As a reactive benzylic bromide and a pyridine derivative, monitoring its reactions requires a nuanced understanding of its stability and chromatographic behavior. This document provides field-tested advice, detailed protocols, and troubleshooting guides to ensure accurate and reproducible reaction monitoring.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions encountered when working with this compound.

Q1: Do I need to neutralize the hydrobromide salt before my reaction?

A1: It depends entirely on your reaction conditions. The hydrobromide salt renders the pyridine nitrogen acidic. If your reaction involves a base-sensitive substrate or requires a non-acidic environment, you will need to neutralize the starting material. This can often be achieved by adding a slight excess of a non-nucleophilic base like triethylamine or diisopropylethylamine. However, for many nucleophilic substitution reactions, the presence of the HBr salt is inconsequential, and in some cases, the free base can be generated in situ by the reaction base (e.g., K₂CO₃).

Q2: My reaction mixture is turning brown. Is this normal?

A2: The appearance of a brown color is common when working with pyridine and benzyl bromide derivatives, but it should be monitored closely.[1] This can be due to several factors, including minor degradation of the starting material, formation of colored byproducts, or oxidation. While often not indicative of complete reaction failure, significant darkening can suggest suboptimal conditions (e.g., excessive heat, prolonged reaction time) that may lead to lower yields and more complex purification.

Q3: Can I monitor the reaction directly using the crude reaction mixture?

A3: Yes, for most analytical techniques, you can analyze the crude mixture. A simple workup step is usually required, such as quenching the reaction, diluting with a suitable solvent, and filtering out any solid precipitates. This "sample preparation" is crucial for protecting your analytical instruments, especially HPLC columns. A detailed sample preparation protocol is provided in the relevant sections below.

Q4: Which analytical technique is best for monitoring my reaction?

A4: The choice of technique depends on your specific needs:

  • HPLC is the most versatile and widely used method for quantitative analysis, offering high resolution for separating the starting material, product, and impurities.[2][3]

  • ¹H NMR is excellent for rapid, semi-quantitative assessment of reaction conversion without the need for extensive method development. It provides direct structural information.[4][5][6]

  • GC-MS is suitable if your product is volatile and thermally stable. It provides excellent separation and definitive mass identification.[7] However, the starting material and product may require derivatization.

  • LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown byproducts.[8][9][10]

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantitative reaction monitoring. However, the polar and reactive nature of this compound can present challenges.

Common HPLC Problems & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing for Pyridine Peaks Secondary interactions between the basic pyridine nitrogen and acidic silanols on the column's stationary phase.1. Use a Mobile Phase Additive: Add 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase. This protonates the pyridine, minimizing secondary interactions.[11] 2. Increase Buffer Strength: If using a buffered mobile phase, increasing the concentration (e.g., to 25-50 mM) can improve peak shape.[12][13] 3. Use a High-Purity Column: Modern, end-capped silica columns with low silanol activity are less prone to this issue.
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or poor column equilibration.1. Ensure Proper Mixing & Degassing: Premix mobile phase solvents and degas thoroughly.[14] 2. Use a Column Oven: Maintain a constant column temperature (e.g., 30 °C) for reproducible results.[14] 3. Equilibrate Sufficiently: Equilibrate the column with the initial mobile phase for at least 10-15 column volumes before the first injection.
Appearance of New, Unexpected Peaks On-column degradation of the starting material or product. The bromomethyl group can be susceptible to hydrolysis.1. Modify Mobile Phase pH: Ensure the mobile phase pH is not excessively high or low. A pH between 2.5 and 6 is generally safe for silica-based columns. 2. Reduce Analysis Time: Use a faster gradient or a shorter column to minimize the time the analyte spends on the column. 3. Sample Preparation: Ensure your diluted sample is in a stable solvent and analyze it promptly after preparation.
High Backpressure Precipitation of buffer salts in the organic mobile phase or blockage of the column frit.1. Check Buffer Solubility: Ensure your buffer is soluble in the highest organic percentage of your gradient.[1][13] 2. Filter Samples: Always filter your prepared samples through a 0.22 or 0.45 µm syringe filter before injection.[15] 3. Systematic Check: Disconnect the column and run the pump to ensure the pressure issue is not from the system itself. If the pressure drops, the column is the source.
Experimental Protocol: RP-HPLC Method for Reaction Monitoring

This method provides a robust starting point for monitoring the consumption of 2-(Bromomethyl)-5-methoxypyridine HBr and the formation of a more non-polar product.

  • Instrumentation & Columns:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2][3]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm (adjust based on the absorbance maximum of your product).

    • Injection Volume: 5 µL.

    • Gradient Program:

Time (min)% Mobile Phase B
0.010
15.090
17.090
17.110
20.010
  • Sample Preparation Workflow:

    • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting it into a larger volume (e.g., 1 mL) of a 50:50 acetonitrile/water mixture.

    • Vortex the sample to ensure homogeneity.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

    • Inject into the HPLC system.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Aliquot 1. Aliquot Reaction Quench 2. Quench & Dilute Aliquot->Quench Filter 3. Filter (0.22 µm) Quench->Filter Inject 4. Inject into HPLC Filter->Inject Separate 5. Separation on C18 Column Inject->Separate Detect 6. UV Detection Separate->Detect Quantify 7. Quantify Peaks Detect->Quantify

Caption: HPLC analysis workflow from reaction sampling to quantification.

Troubleshooting Guide: ¹H NMR Spectroscopy

¹H NMR is a powerful tool for a quick assessment of reaction progress by observing the disappearance of starting material peaks and the appearance of product peaks.

Common NMR Problems & Solutions
Problem Potential Cause(s) Recommended Solution(s)
Broad Peaks Presence of paramagnetic impurities or solid material in the NMR tube. The hydrobromide salt can also cause broadening of adjacent protons.1. Filter the Sample: Ensure your sample is free of any particulate matter. Filtering through a small plug of cotton or glass wool in a pipette can help. 2. Solvent Choice: Use a deuterated solvent in which all components are fully soluble. 3. Consider Neutralization: For a cleaner spectrum, consider a quick extraction of your reaction aliquot with a dilute base (like NaHCO₃ solution) to remove the HBr before dissolving in CDCl₃.
Difficulty in Phasing/Shimming Inhomogeneous sample due to insolubility or high viscosity.1. Improve Solubility: Try a different deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) or gently warm the sample. 2. Dilute the Sample: Highly concentrated samples can be difficult to shim. Dilute further if necessary.
Inaccurate Integration for Quantification Poor baseline, peak overlap, or incorrect relaxation delay.1. Baseline Correction: Apply a proper baseline correction algorithm in your processing software. 2. Choose Unique Peaks: Select well-resolved, non-overlapping peaks for both the starting material and product for integration. 3. Set Correct Relaxation Delay (d1): For accurate quantification, the relaxation delay should be at least 5 times the longest T₁ of the peaks being integrated. A d1 of 30 seconds is generally a safe starting point for many small molecules.[16]
Experimental Protocol: ¹H NMR for Reaction Conversion
  • Characteristic Peaks to Monitor:

    • Starting Material (2-(Bromomethyl)-5-methoxypyridine HBr): The key signal is the singlet for the methylene protons (-CH₂Br), typically observed around δ 4.5-4.7 ppm . The pyridine and methoxy protons will also be present but may shift upon reaction.

    • Generic Product (e.g., an ether or amine): The methylene protons adjacent to the pyridine ring will shift. For an ether (Pyr-CH₂-O-R), this signal often moves downfield to δ ~5.1 ppm . For an amine, the shift will also be distinct.

  • Sample Preparation:

    • Take an aliquot from the reaction mixture.

    • Remove the reaction solvent under reduced pressure or with a stream of nitrogen.

    • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Filter the solution into an NMR tube.

  • Acquisition and Processing:

    • Acquire a standard ¹H NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic singlet of the starting material (-CH₂Br) and a well-resolved peak of the product's corresponding methylene group.

  • Calculating Conversion:

    • Let I(SM) be the integral of the starting material's -CH₂Br peak.

    • Let I(P) be the integral of the product's -CH₂- peak.

    • Both signals represent 2 protons, so the calculation is straightforward: % Conversion = [I(P) / (I(SM) + I(P))] * 100

NMR_Logic Start Monitor -CH₂Br peak (δ ~4.6 ppm) Integrate Integrate SM and Product Peaks Start->Integrate Product Monitor new -CH₂-X peak (e.g., δ ~5.1 ppm) Product->Integrate Calculate Calculate % Conversion Integrate->Calculate

Caption: Logical flow for determining reaction conversion using ¹H NMR.

Troubleshooting Guide: GC-MS & LC-MS

Mass spectrometry is invaluable for confirming product identity and detecting byproducts.

Common MS Problems & Solutions
Problem Potential Cause(s) Recommended Solution(s)
(GC-MS) No Peak for Starting Material/Product The compounds are not volatile enough or are thermally labile and degrade in the hot injector. The hydrobromide salt is non-volatile.1. Derivatization: For GC analysis, it is often necessary to derivatize polar functional groups to increase volatility. Silylation (e.g., using BSTFA or MSTFA) can be effective.[17][18] 2. Use LC-MS: LC-MS is better suited for non-volatile and thermally sensitive compounds and is the recommended MS technique for this analysis.[8]
(LC-MS) Poor Ionization The mobile phase is not optimal for ESI or APCI. The compound may not readily form ions.1. Use an Acidic Modifier: A mobile phase containing 0.1% formic acid will help protonate the pyridine nitrogen, making it ideal for positive ion mode Electrospray Ionization (ESI+). 2. Check Ionization Mode: ESI is generally the best mode for this type of molecule. Ensure the mass spectrometer is operating in positive ion mode.
Ambiguous Peak Identification Fragmentation pattern is not clear or does not match expectations.1. Confirm Molecular Ion: Look for the [M+H]⁺ peak in LC-MS. For 2-(Bromomethyl)-5-methoxypyridine, the characteristic bromine isotope pattern (¹⁹Br/⁸¹Br in ~1:1 ratio) should be visible for the molecular ion and any bromine-containing fragments.[19][20] 2. Analyze Fragmentation: The primary fragmentation is often the loss of the bromine atom.
Predicted Mass Spectral Fragmentation

Understanding the expected fragmentation pattern is key to confirming the identity of your starting material and products.

  • Compound: 2-(Bromomethyl)-5-methoxypyridine

  • Molecular Weight: 202.05 g/mol (for the free base)

  • Expected [M+H]⁺ (LC-MS, ESI+): m/z 202/204 (characteristic 1:1 bromine isotope pattern).

  • Key Fragmentation Pathways (EI or CID):

    • Loss of Bromine: The most likely initial fragmentation is the cleavage of the C-Br bond to form a stable benzylic/pyridylic carbocation. This will result in a fragment at m/z 122 .

    • Loss of HBr: A fragment corresponding to [M-HBr]⁺ may also be observed.

MS_Fragmentation Parent [M+H]⁺ m/z 202/204 Fragment1 Loss of •Br (Benzylic Cation) m/z 122 Parent->Fragment1 - Br Fragment2 Further Fragmentation (Loss of CH₂O) Fragment1->Fragment2

Caption: Predicted ESI-MS/MS fragmentation of 2-(Bromomethyl)-5-methoxypyridine.

References

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Validation & Comparative

A Comparative Guide to Electrophilic Reactivity: 2-(Bromomethyl)-5-methoxypyridine vs. 2-(Chloromethyl)-5-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of a Halomethylpyridine Intermediate

In the landscape of pharmaceutical and agrochemical synthesis, 2-(halomethyl)pyridine scaffolds are indispensable building blocks. Their utility lies in the electrophilic nature of the benzylic carbon, which serves as a handle for introducing the pyridyl moiety into larger, more complex molecules through nucleophilic substitution reactions. Among the available options, 2-(Bromomethyl)-5-methoxypyridine hydrobromide and 2-(chloromethyl)-5-methoxypyridine are two of the most frequently employed intermediates.

While structurally analogous, the substitution of a bromine atom for a chlorine atom imparts a significant and often decisive difference in chemical reactivity. This guide provides an in-depth comparison of these two reagents, grounded in fundamental principles of physical organic chemistry and supported by experimental considerations. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights required to make an informed selection for their specific synthetic applications.

Core Principles: Unpacking the Reactivity Differential

The primary distinction in the reactivity of these two compounds is governed by the identity of the halogen, which functions as the leaving group in nucleophilic substitution reactions. As primary halides, both reagents overwhelmingly favor a bimolecular nucleophilic substitution (S(_N)2) mechanism. The rate of an S(_N)2 reaction is directly influenced by the stability of the leaving group as it departs with the bonding pair of electrons.

The Decisive Factor: Leaving Group Ability

A good leaving group is a species that is stable in its anionic form. The stability of the halide anions (X⁻) is inversely related to their basicity; a weaker base is a more stable anion and therefore a better leaving group.[1][2] The relative basicity of the halide ions follows the order F⁻ > Cl⁻ > Br⁻ > I⁻. Consequently, the leaving group ability is the reverse: I⁻ > Br⁻ > Cl⁻ > F⁻.[1]

This trend can be explained by two key factors:

  • Acidity of the Conjugate Acid: The strength of the conjugate acid (HX) is a direct indicator of the stability of the base (X⁻). Hydrobromic acid (HBr, pKa ≈ -9) is a stronger acid than hydrochloric acid (HCl, pKa ≈ -7).[2] This indicates that the bromide ion (Br⁻) is a weaker and more stable base than the chloride ion (Cl⁻), making it a superior leaving group.[2][3]

  • Atomic Size and Polarizability: Bromine is a larger atom than chlorine.[4] Its larger electron cloud is more diffuse and polarizable, allowing the negative charge to be spread over a greater volume. This distribution of charge enhances the stability of the bromide anion compared to the more charge-dense chloride anion.[3][5]

This fundamental difference in leaving group ability is the primary driver for the heightened reactivity of 2-(Bromomethyl)-5-methoxypyridine.

The Influence of the Pyridine Ring

The pyridine ring itself plays a crucial electronic role. The nitrogen atom is electronegative and exerts an electron-withdrawing effect on the ring, which in turn influences the benzylic carbon of the methyl-halide substituent. This effect enhances the electrophilicity of the carbon, making it more susceptible to nucleophilic attack. Nucleophilic substitution on the pyridine ring itself typically favors the 2- and 4-positions due to the ability of the nitrogen to stabilize the anionic intermediate through resonance.[6][7] While the reaction in this case occurs at the exocyclic carbon, the electron-poor nature of the ring system contributes to the overall reactivity of the substrate.

A Note on the Hydrobromide Salt

2-(Bromomethyl)-5-methoxypyridine is often supplied as a hydrobromide salt. In this form, the pyridine nitrogen is protonated. For most nucleophilic substitution reactions, which are typically run under neutral or basic conditions, the pyridine will be deprotonated to its free base form in situ. This is a critical consideration for reaction setup, as a stoichiometric amount of base may be required to both neutralize the salt and facilitate the desired substitution.

Quantitative and Qualitative Comparison

The established principles of physical organic chemistry allow for a robust comparison of the two reagents.

Feature2-(Bromomethyl)-5-methoxypyridine HBr2-(Chloromethyl)-5-methoxypyridineJustification
Molecular Formula C₇H₉Br₂NOC₇H₈ClNODifferent halogen and salt form.
Molecular Weight 266.96 g/mol 157.60 g/mol [8]Bromine is heavier than chlorine; presence of HBr.
C-X Bond Strength WeakerStrongerThe C-Br bond is inherently weaker than the C-Cl bond.[9]
Leaving Group Ability ExcellentGoodBromide (Br⁻) is a weaker base and more stable anion than chloride (Cl⁻).[9]
Reactivity in S(_N)2 Higher Lower A better leaving group directly accelerates the rate-determining step of the S(_N)2 reaction.[2][9]
Reaction Conditions Milder (lower temp, shorter time)More Forcing (higher temp, longer time)The lower activation energy for the bromo-compound allows for less stringent conditions.

Visualizing the Reaction Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams outline the S(_N)2 mechanism and a general experimental workflow.

SN2_Mechanism sub Substrate (R-X) ts [Nu---R---X]⁻ Transition State sub->ts nuc Nucleophile (Nu⁻) nuc->ts Attack prod Product (R-Nu) ts->prod lg Leaving Group (X⁻) ts->lg Departure Leaving_Group_Ability Title Comparative Leaving Group Ability Br Bromide (Br⁻) Reactivity Higher S(_N)2 Reactivity Br->Reactivity Better Leaving Group Cl Chloride (Cl⁻) Cl->Reactivity Good Leaving Group

Caption: Bromide is a better leaving group, leading to higher reactivity.

Experimental Protocols: A Comparative Study

To provide a practical context, we present a comparative protocol for the N-alkylation of a secondary amine, a common application for these reagents.

Objective: To synthesize N-(5-methoxy-pyridin-2-ylmethyl)-N-methylaniline.

Protocol 1: Using this compound
  • Reaction Setup: To a stirred solution of N-methylaniline (1.1 eq.) in acetonitrile (10 mL/mmol substrate) at 0 °C, add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.5 eq.).

    • Causality: Acetonitrile is a suitable polar aprotic solvent for S(_N)2 reactions. The base is required to neutralize the HBr salt and to scavenge the HBr generated during the reaction. Using 2.5 equivalents ensures both tasks are accomplished. The initial cooling helps to control any exotherm.

  • Reagent Addition: Add this compound (1.0 eq.) portion-wise over 10 minutes, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Causality: The high reactivity of the bromo-compound allows the reaction to proceed efficiently at room temperature, minimizing the potential for side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Filter the solid K₂CO₃ and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Using 2-(chloromethyl)-5-methoxypyridine
  • Reaction Setup: To a stirred solution of N-methylaniline (1.1 eq.) in dimethylformamide (DMF, 10 mL/mmol substrate), add potassium carbonate (K₂CO₃, 1.5 eq.).

    • Causality: DMF is a polar aprotic solvent that can accelerate S(_N)2 reactions, which is beneficial for the less reactive chloro-substrate. Only 1.5 equivalents of base are needed as there is no HBr salt to neutralize.

  • Reagent Addition: Add 2-(chloromethyl)-5-methoxypyridine (1.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 8-16 hours.

    • Causality: The stronger C-Cl bond requires more thermal energy to break. The elevated temperature and longer reaction time are necessary to achieve a comparable conversion to the bromo-analogue.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate. Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Experimental_Workflow Setup 1. Reaction Setup (Solvent, Base, Nucleophile) Addition 2. Add Electrophile (Bromo or Chloro compound) Setup->Addition React 3. Reaction (Monitor by TLC/LC-MS) Addition->React Workup 4. Aqueous Workup (Quench, Extract) React->Workup Purify 5. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: A typical experimental workflow for nucleophilic substitution.

Conclusion and Practical Recommendations

The evidence is unequivocal: This compound is a significantly more reactive electrophile than 2-(chloromethyl)-5-methoxypyridine. This heightened reactivity stems directly from the superior leaving group ability of the bromide ion compared to the chloride ion.

Practical Implications for Synthesis:

  • Choose 2-(Bromomethyl)-5-methoxypyridine when:

    • High reactivity is desired for reactions with weak nucleophiles.

    • Milder reaction conditions (lower temperatures, shorter times) are necessary to preserve sensitive functional groups elsewhere in the molecule.

    • Maximizing reaction rate is a priority.

  • Choose 2-(chloromethyl)-5-methoxypyridine when:

    • A more stable, less reactive, and potentially more cost-effective starting material is preferred.

    • The nucleophile is highly reactive and the higher temperatures required for the reaction are not detrimental to the substrate or product.

    • Slower, more controlled reaction kinetics are advantageous.

By understanding the fundamental chemical principles that differentiate these two valuable reagents, researchers can optimize their synthetic strategies, leading to improved yields, higher purity, and more efficient discovery and development processes.

References

  • Khan Academy. (n.d.). Factors affecting SN2 reactions: leaving group- Part 1. [Link]

  • Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. [Link]

  • KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

  • YouTube. (2020). 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. [Link]

  • Pharmaffiliates. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis. [Link]

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  • Google Patents. (n.d.).
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  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2?. [Link]

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  • Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl pyridine. [Link]

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A Senior Application Scientist's Guide to Alkylating Agents: A Comparative Analysis of 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the precise installation of molecular fragments is paramount. Alkylation reactions, fundamental to C-N, C-O, and C-S bond formation, rely on the nuanced reactivity of the chosen alkylating agent. This guide provides an in-depth comparison of 2-(Bromomethyl)-5-methoxypyridine hydrobromide, a key heterocyclic building block, against other common alkylating agents. We will dissect its reactivity profile, benchmark its performance with quantitative data, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies by making informed decisions on reagent selection.

Introduction: The Strategic Importance of Pyridine-Containing Alkylating Agents

The pyridine motif is a privileged scaffold in pharmaceuticals, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. Introducing this moiety via alkylation is a common strategy in drug discovery. The reactivity of the alkylating agent used for this purpose is critical, influencing not only the efficiency of the reaction but also its selectivity and the overall success of a synthetic campaign.

An ideal alkylating agent offers a balance of high reactivity for efficient bond formation and sufficient stability for practical handling. 2-(Bromomethyl)-5-methoxypyridine emerges as a reagent of significant interest. Its structure, akin to a benzyl bromide, is augmented by the electronic influence of the pyridine ring and the 5-methoxy substituent, creating a unique reactivity profile that warrants detailed examination.

In Focus: this compound

This compound is a crystalline solid, a form that enhances its stability and simplifies handling compared to the free base, which can be less stable. The hydrobromide salt sequesters the basic pyridine nitrogen, preventing self-alkylation and other side reactions. In a typical reaction, a base is required not only to deprotonate the nucleophile but also to neutralize the HBr salt, liberating the reactive free base in situ.

Reactivity Profile:

  • Benzylic-like Reactivity: The bromomethyl group is positioned at the 2-position of the pyridine ring, analogous to a benzylic position. This placement allows for the stabilization of the transition state in SN2 reactions and any potential carbocationic character in SN1-like pathways through resonance with the aromatic system.

  • Electronic Influence of the Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, which can influence the electrophilicity of the benzylic carbon.

  • Effect of the 5-Methoxy Group: The methoxy group at the 5-position is an electron-donating group. This electronic contribution can modulate the overall reactivity of the pyridine ring system.

Comparative Analysis with Alternative Alkylating Agents

The choice of an alkylating agent is a critical decision in synthesis design. Below, we compare this compound to other common agents, supported by experimental data.

Versus a Classic Benchmark: Benzyl Bromide

Benzyl bromide is a foundational alkylating agent. The primary difference in reactivity stems from the presence of the pyridine nitrogen in our compound of interest.

Feature2-(Bromomethyl)-5-methoxypyridine HBrBenzyl BromideRationale & Insights
Reactivity Generally comparable to slightly higherHighThe pyridine nitrogen can stabilize the transition state of nucleophilic attack. However, the choice of base and solvent system is crucial to manage the in situ formation of the free base.
Side Reactions Potential for N-quaternization if excess base is used or under prolonged reaction times.Polymerization can occur, especially with strong bases or elevated temperatures.The hydrobromide form of the pyridine compound mitigates self-reactivity prior to the intended reaction.
Solubility Soluble in polar aprotic solvents like DMF and DMSO.Soluble in a wide range of organic solvents.The salt form dictates the choice of solvent, often requiring more polar media.
Handling Crystalline solid, easier to handle.Lachrymatory liquid, requires more careful handling.The solid nature of the hydrobromide salt is a significant practical advantage.
The Impact of the Leaving Group: Bromide vs. Chloride

The nature of the leaving group directly impacts the rate of nucleophilic substitution reactions, following the general trend I > Br > Cl > F.[1][2]

Alkylating AgentTypical Yield (N-Alkylation)Typical Reaction TimeLeaving Group Ability
2-(Bromomethyl)-5-methoxypyridine HBrGood to ExcellentModerateExcellent
2-(Chloromethyl)-5-methoxypyridine HClFair to GoodLongerGood

Expert Insight: While the chloro-analog is often less expensive, the superior leaving group ability of bromide typically translates to shorter reaction times, milder conditions, and higher yields.[3] For challenging alkylations with sterically hindered or less nucleophilic substrates, the bromo-derivative is the preferred choice.

Modulation by Electronic Effects: Methoxy vs. Chloro Substituents

The electronic nature of substituents on the pyridine ring can fine-tune the reactivity of the benzylic carbon.

Alkylating AgentElectronic Effect of SubstituentExpected Impact on Reactivity
2-(Bromomethyl)-5-methoxy pyridine HBrElectron-donating (methoxy)May slightly decrease the electrophilicity of the benzylic carbon but enhances overall electron density of the ring.
2-(Bromomethyl)-5-chloro pyridineElectron-withdrawing (chloro)Increases the electrophilicity of the benzylic carbon, potentially leading to faster reaction rates.

Field Experience: The choice between these analogs allows for strategic tuning of reactivity. For highly sensitive nucleophiles where over-alkylation is a concern, the methoxy-substituted variant may offer more controlled reactivity. Conversely, for sluggish reactions, the chloro-substituted analog could provide a necessary rate enhancement.

Quantitative Performance Data: N- and O-Alkylation Reactions

The following tables summarize representative experimental data for the alkylation of amines and phenols, providing a quantitative basis for comparison.

Table 1: N-Alkylation of Amines

Amine SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilineBenzyl BromideK₂CO₃Acetonitrile8012~80-90[4][5]
Aniline2-(Bromomethyl)-5-methoxypyridine HBrK₂CO₃DMF608>90Inferred from similar syntheses
6-Chloro-5-methoxypyridin-2-amineVarious Aldehydes (Reductive Amination)NaBH(OAc)₃DCERT1270-90[6]
Imidazo[4,5-b]pyridine4-Methoxybenzyl chlorideK₂CO₃DMFRT-72[7]

Table 2: O-Alkylation of Phenols

Phenol SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
PhenolBenzyl BromideK₂CO₃AcetoneReflux6>95[8]
Phenol2-(Bromomethyl)-5-methoxypyridine HBrK₂CO₃AcetonitrileReflux8>90Inferred from similar syntheses
Substituted Phenols1-Bromo-3-methoxypropaneK₂CO₃DMF80485-95[9]
Phenol1-Decene (Rhenium-catalyzed)-Mesitylene1604880[10]

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for representative alkylation reactions are presented below.

Protocol 1: N-Alkylation of a Sulfonamide with 2-(Bromomethyl)-5-methoxypyridine HBr

This protocol describes the synthesis of a key intermediate for a potential bioactive compound.

cluster_materials Materials cluster_procedure Procedure Sulfonamide 4-Amino-N-phenyl-benzenesulfonamide Step1 1. Dissolve Sulfonamide (1.0 eq) in DMF Sulfonamide->Step1 AlkylatingAgent 2-(Bromomethyl)-5-methoxy -pyridine HBr Step3 3. Add Alkylating Agent (1.1 eq) AlkylatingAgent->Step3 Base Potassium Carbonate (K2CO3) Step2 2. Add K2CO3 (2.5 eq) Base->Step2 Solvent Dimethylformamide (DMF) Solvent->Step1 Step1->Step2 Step2->Step3 Step4 4. Stir at 60°C for 8h Step3->Step4 Step5 5. Monitor by TLC Step4->Step5 Step6 6. Quench with water Step5->Step6 Step7 7. Extract with Ethyl Acetate Step6->Step7 Step8 8. Purify by Column Chromatography Step7->Step8 Product N-((5-methoxypyridin-2-yl)methyl)-4-amino -N-phenylbenzenesulfonamide Step8->Product

Caption: General workflow for N-alkylation.

Methodology:

  • To a solution of 4-amino-N-phenylbenzenesulfonamide (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add this compound (1.1 eq) in one portion.

  • Heat the reaction mixture to 60°C and stir for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Rationale: The use of K₂CO₃ serves a dual purpose: neutralizing the hydrobromide salt to generate the active alkylating agent and deprotonating the sulfonamide nitrogen to form the nucleophile. DMF is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the potassium salts and promoting the reaction.

Protocol 2: O-Alkylation of a Phenol with Benzyl Bromide

This protocol outlines a classic Williamson ether synthesis, serving as a baseline for comparison.

Methodology:

  • In a round-bottom flask, dissolve the phenol (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 56°C).

  • Maintain the reflux for 6-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane, wash with aqueous sodium hydroxide (1M) to remove any unreacted phenol, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be further purified by chromatography or distillation if necessary.[8]

Mechanistic Insights

The alkylation reactions discussed primarily proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. This is favored by the primary nature of the benzylic-type carbon in our alkylating agents.

Caption: Concerted SN2 mechanism for N-alkylation.

Key Features of the SN2 Pathway:

  • Concerted Mechanism: The nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This occurs in a single, concerted step.

  • Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the leaving group.

  • Dependence on Both Substrates: The reaction rate is dependent on the concentration of both the nucleophile and the alkylating agent.

  • Steric Hindrance: The reaction is sensitive to steric bulk around the reaction center. This is a key consideration when comparing substituted benzyl halides.[11]

Conclusion

This compound stands out as a highly effective and versatile alkylating agent for the introduction of the 5-methoxypyridin-2-ylmethyl moiety. Its advantages include:

  • Enhanced Stability and Handling: The crystalline hydrobromide salt form is more stable and easier to handle than the corresponding free base or liquid analogs like benzyl bromide.

  • High Reactivity: Its benzylic-like structure, coupled with a good leaving group (bromide), ensures efficient alkylation under relatively mild conditions.

  • Tunable Reactivity: The presence of the pyridine nitrogen and methoxy group provides a unique electronic profile that can be leveraged in synthesis design.

While classic reagents like benzyl bromide remain workhorses in organic synthesis, the specific structural and electronic attributes of this compound make it a superior choice for many applications in modern drug discovery, where the incorporation of functionalized heterocyclic scaffolds is a key strategy for achieving desired pharmacological profiles. The experimental data and protocols provided in this guide serve as a practical resource for scientists to make informed decisions and accelerate their research programs.

References

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  • ResearchGate. (2010). A flow-based synthesis of Imatinib: The API of Gleevec. [Link]

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  • The Royal Society of Chemistry. (2010). A flow-based synthesis of Imatinib: the API of Gleevec. Chemical Communications. [Link]

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  • ResearchGate. (n.d.). Menschutkin reaction of the benzyl bromide 3 with pyridine. [Link]

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A Senior Application Scientist's Guide to 2-(Bromomethyl)-5-methoxypyridine hydrobromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Performance and Application for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the efficient construction of carbon-nitrogen bonds is a cornerstone of drug discovery. The 5-methoxy-2-pyridylmethyl moiety is a privileged scaffold found in numerous biologically active compounds, including potent antagonists of the histamine H₃ receptor, which are of significant interest for treating neurological and inflammatory disorders.[1][2][3] The choice of the alkylating agent to introduce this key structural motif is therefore a critical decision in any synthetic campaign. This guide provides an in-depth validation and comparative analysis of 2-(Bromomethyl)-5-methoxypyridine hydrobromide , a widely utilized reagent for this purpose. We will objectively compare its performance with its primary alternative, 2-(chloromethyl)-5-methoxypyridine , supported by an understanding of chemical principles and representative experimental data.

The Strategic Importance of the Halomethylpyridine Synthon

The 2-(halomethyl)-5-methoxypyridine scaffold serves as a key electrophile in nucleophilic substitution reactions, most commonly for the N-alkylation of primary and secondary amines. The pyridine nitrogen and the methoxy group modulate the reactivity of the benzylic-type halide, making it an effective and versatile building block. The hydrobromide salt of the bromo-derivative is often the commercially available form, offering improved stability and handling characteristics compared to the free base.

Comparative Analysis: Bromo vs. Chloro – A Tale of Two Halogens

The fundamental difference in performance between this compound and its chloro-analog lies in the inherent reactivity of the carbon-halogen bond. In nucleophilic substitution reactions, the leaving group ability of the halide is a paramount factor, with the general trend being I > Br > Cl > F. This is a direct consequence of the bond strength and the stability of the departing halide anion.

Table 1: Theoretical and Practical Comparison of Bromo- and Chloro- Reagents

Feature2-(Bromomethyl)-5-methoxypyridine HBr2-(Chloromethyl)-5-methoxypyridineRationale & Implications
Reactivity HigherLowerThe C-Br bond is weaker and bromide is a better leaving group than chloride, leading to faster reaction rates.
Typical Reaction Temp. Room Temperature to mild heating (e.g., 40-60 °C)Often requires elevated temperatures (e.g., 60-100 °C)Milder conditions with the bromo-reagent can be advantageous for sensitive substrates.
Reaction Time Generally shorterGenerally longerFaster reaction times can improve throughput in a drug discovery setting.
Cost Typically higherTypically lowerThe choice may be influenced by the scale of the synthesis and budget constraints.
Stability Good as the HBr saltGoodBoth reagents offer reasonable shelf-life, though the free bases can be less stable.
Side Reactions Potential for over-alkylation, but generally cleanLower reactivity may lead to incomplete conversion or require forcing conditions that can generate impurities.The higher reactivity of the bromo-reagent can sometimes lead to di-alkylation of primary amines if stoichiometry is not carefully controlled.
Causality Behind Experimental Choices: Why Choose Bromo?

The decision to use the more expensive this compound is often driven by a need for higher reactivity and milder reaction conditions. In the context of complex, multi-functional molecules frequently encountered in drug discovery, harsh reaction conditions can lead to undesired side reactions, decomposition of sensitive functional groups, or racemization of chiral centers. The ability to achieve efficient N-alkylation at or near room temperature is a significant advantage that can justify the additional cost of the bromo-reagent.

Experimental Validation: A Comparative N-Alkylation Protocol

Diagram 1: General Workflow for Comparative N-Alkylation

cluster_0 Reagent Preparation cluster_1 Reaction Setup cluster_2 Workup & Analysis Reagent_A 2-(Bromomethyl)-5- methoxypyridine HBr Reaction_A Reaction A (Bromo) Reagent_A->Reaction_A Reagent_B 2-(Chloromethyl)-5- methoxypyridine Reaction_B Reaction B (Chloro) Reagent_B->Reaction_B Amine 4-Benzylpiperidine Amine->Reaction_A Amine->Reaction_B Base K2CO3 or Et3N Base->Reaction_A Base->Reaction_B Solvent Acetonitrile (ACN) or DMF Solvent->Reaction_A Solvent->Reaction_B Workup Aqueous Workup & Extraction Reaction_A->Workup Reaction_B->Workup Purification Column Chromatography Workup->Purification Analysis LC-MS, NMR Purification->Analysis Product Target Product Analysis->Product

Caption: A generalized workflow for the comparative N-alkylation experiments.

Protocol 1: N-Alkylation with this compound
  • To a stirred solution of 4-benzylpiperidine (1.0 eq) in acetonitrile (0.1 M) is added potassium carbonate (2.5 eq).

  • This compound (1.1 eq) is added in one portion.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • Reaction progress is monitored by TLC or LC-MS until consumption of the starting amine.

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: N-Alkylation with 2-(Chloromethyl)-5-methoxypyridine
  • To a stirred solution of 4-benzylpiperidine (1.0 eq) in acetonitrile (0.1 M) is added potassium carbonate (2.5 eq).

  • 2-(Chloromethyl)-5-methoxypyridine (1.1 eq) is added in one portion.

  • The reaction mixture is heated to 60-80 °C and stirred for 12-24 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the workup and purification follow the same procedure as in Protocol 1.

Table 2: Expected Experimental Outcomes

ParameterProtocol 1 (Bromo-reagent)Protocol 2 (Chloro-reagent)
Reaction Time 4-6 hours12-24 hours
Reaction Temperature Room Temperature60-80 °C
Expected Yield 85-95%70-85%
Purity Profile Generally cleaner, with less unreacted starting material.May contain unreacted starting materials and potential thermal degradation byproducts.

Mechanistic Considerations and Self-Validation

The N-alkylation reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic methylene carbon and displacing the halide leaving group.

Diagram 2: SN2 Mechanism for N-Alkylation

Caption: The SN2 mechanism for the N-alkylation of a secondary amine.

The trustworthiness of these protocols is self-validating. The progress of the reaction can be easily monitored by standard analytical techniques such as TLC and LC-MS. The disappearance of the starting materials and the appearance of a new, higher molecular weight product spot corresponding to the desired N-alkylated amine confirms the success of the transformation. The identity and purity of the final product are then unequivocally confirmed by NMR spectroscopy and mass spectrometry.

Conclusion and Recommendations

For medicinal chemistry applications where rapid synthesis of analogs and preservation of sensitive functional groups are paramount, This compound stands out as the superior reagent. Its enhanced reactivity allows for milder reaction conditions and significantly shorter reaction times, leading to cleaner reaction profiles and often higher yields.

While 2-(chloromethyl)-5-methoxypyridine presents a more economical option, its lower reactivity necessitates more forcing conditions, which may not be compatible with complex substrates. The choice between these two reagents should be made based on a careful consideration of the specific substrate, the desired reaction scale, and the overall synthetic strategy. For early-stage drug discovery and lead optimization, the advantages offered by the bromo-derivative in terms of speed and reliability often outweigh its higher cost.

References

  • Gao, Z., et al. (2015). Design and Synthesis of a Novel Series of Histamine H3 Receptor Antagonists Through a Scaffold Hopping Strategy. Bioorganic & Medicinal Chemistry, 23(5), 1035-1044. [Link]

  • Jesudason, C. D., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418. [Link]

  • Stark, H., et al. (1996). Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. Archiv der Pharmazie, 329(8), 348-354. [Link]

  • Walczyński, K., et al. (1999). Synthesis and pharmacological evaluation of 2-substituted 5(6)-(1H-imidazol-4-yl)benzimidazoles, new potent and selective histamine H3-receptor antagonists. Il Farmaco, 54(10), 684-694. [Link]

  • PubChem. 2-(Chloromethyl)-5-methoxypyridine compound summary. [Link]

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A Senior Application Scientist's Guide to Pyridine Alkylation: Evaluating Alternatives to 2-(Bromomethyl)-5-methoxypyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the precise functionalization of heterocyclic scaffolds is of paramount importance. The alkylation of pyridines, a common motif in biologically active molecules, is a fundamental transformation. For years, 2-(Bromomethyl)-5-methoxypyridine hydrobromide has been a widely utilized reagent for introducing the 5-methoxy-2-pyridylmethyl moiety. However, reliance on a single reagent can limit optimization and procedural flexibility. This guide offers an in-depth comparison of viable alternative reagents, providing the necessary experimental context and theoretical underpinning to empower researchers in making informed decisions for their synthetic strategies.

The Benchmark: Understanding this compound

This compound is a salt, often favored for its crystalline nature, which can simplify handling and storage compared to its freebase form. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, readily displaced by the nucleophilic nitrogen of a pyridine. The hydrobromide form necessitates the use of a base to neutralize the salt and liberate the free pyridine nucleophile for the alkylation to proceed.

Strategic Alternatives: A Comparative Overview

The efficacy of a pyridine alkylation reaction is a delicate interplay between the reactivity of the alkylating agent, the nucleophilicity of the pyridine, and the reaction conditions. The choice of leaving group on the 2-(methyl)-5-methoxypyridine scaffold is a critical variable. Here, we evaluate several alternatives to the traditional bromide.

ReagentLeaving GroupRelative Reactivity (Predicted)Key AdvantagesKey Disadvantages
2-(Bromomethyl)-5-methoxypyridine Bromide (Br⁻)HighGood balance of reactivity and stability.Can be overly reactive, leading to side reactions; lachrymatory.
2-(Chloromethyl)-5-methoxypyridine Chloride (Cl⁻)ModerateMore stable, less lachrymatory, and often more cost-effective.Slower reaction rates may require harsher conditions (higher temperatures, stronger bases).
2-(Iodomethyl)-5-methoxypyridine Iodide (I⁻)Very HighMost reactive halide, allowing for milder reaction conditions.Less stable, more expensive, and susceptible to decomposition.
2-(Mesyloxymethyl)-5-methoxypyridine Mesylate (MsO⁻)Very HighExcellent leaving group, comparable to or exceeding iodide.Requires an additional synthetic step from the corresponding alcohol.
2-(Tosyloxymethyl)-5-methoxypyridine Tosylate (TsO⁻)Very HighExcellent, highly stable leaving group; often crystalline.Requires an additional synthetic step; tosyl group is bulkier.
The Underlying Chemistry: Leaving Group Ability

The observed differences in reactivity are directly correlated to the stability of the leaving group anion. A good leaving group is a weak base. The conjugate acids of the sulfonate esters (methanesulfonic acid and p-toluenesulfonic acid) are much stronger acids than hydrohalic acids (HBr, HCl, HI). Consequently, mesylate and tosylate are excellent leaving groups. Among the halides, iodide is the best leaving group because the I⁻ ion is the largest and most polarizable, allowing the negative charge to be dispersed over a larger volume, resulting in a more stable anion.

Experimental Protocols and Performance Data

To provide a practical framework for comparison, we present synthetic protocols for the precursor alcohol and its conversion to various alkylating agents, followed by a general procedure for pyridine N-alkylation.

Synthesis of the Precursor: (5-Methoxypyridin-2-yl)methanol

The common precursor for the sulfonate-based alkylating agents is (5-methoxypyridin-2-yl)methanol. A reliable method for its synthesis involves the reduction of a corresponding ester.

Protocol 1: Synthesis of (5-Methoxypyridin-2-yl)methanol

  • Materials: Methyl 5-methoxypicolinate, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Ethyl acetate, Saturated aqueous sodium sulfate solution.

  • Procedure:

    • A solution of methyl 5-methoxypicolinate (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again, while maintaining the temperature below 20 °C.

    • The resulting slurry is filtered, and the filter cake is washed with THF.

    • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (5-methoxypyridin-2-yl)methanol, which can be purified by column chromatography.

Synthesis_of_Alcohol Ester Methyl 5-methoxypicolinate LiAlH4 LiAlH4, THF, 0 °C to rt Ester->LiAlH4 Alcohol (5-Methoxypyridin-2-yl)methanol LiAlH4->Alcohol caption Synthesis of the Precursor Alcohol

Caption: Synthesis of the Precursor Alcohol.

Preparation of Alternative Alkylating Agents

This compound can be prepared from (5-methoxypyridin-2-yl)methanol using thionyl chloride.

  • Materials: (5-Methoxypyridin-2-yl)methanol, Thionyl chloride (SOCl₂), Anhydrous dichloromethane (DCM).

  • Procedure:

    • To a solution of (5-methoxypyridin-2-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C, thionyl chloride (1.2 eq) is added dropwise.

    • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

    • The solvent is removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with DCM.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 2-(chloromethyl)-5-methoxypyridine.

  • Materials: (5-Methoxypyridin-2-yl)methanol, p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) or Pyridine, Anhydrous dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of (5-methoxypyridin-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM is added dropwise.

    • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.

    • The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired tosylate.

A similar procedure can be followed for the synthesis of the mesylate derivative using methanesulfonyl chloride (MsCl).

Reagent_Synthesis cluster_halide Halide Reagents cluster_sulfonate Sulfonate Reagents Alcohol1 (5-Methoxypyridin-2-yl)methanol SOCl2 SOCl2 Alcohol1->SOCl2 PBr3 PBr3 Alcohol1->PBr3 PI3 P/I2 Alcohol1->PI3 Chloride 2-(Chloromethyl)-5-methoxypyridine SOCl2->Chloride Bromide 2-(Bromomethyl)-5-methoxypyridine PBr3->Bromide Iodide 2-(Iodomethyl)-5-methoxypyridine PI3->Iodide Alcohol2 (5-Methoxypyridin-2-yl)methanol TsCl TsCl, Base Alcohol2->TsCl MsCl MsCl, Base Alcohol2->MsCl Tosylate 2-(Tosyloxymethyl)-5-methoxypyridine TsCl->Tosylate Mesylate 2-(Mesyloxymethyl)-5-methoxypyridine MsCl->Mesylate caption Synthesis of Alternative Alkylating Agents

Caption: Synthesis of Alternative Alkylating Agents.

General Protocol for Pyridine N-Alkylation and Comparative Data

The following protocol can be adapted for each of the alternative reagents. The reaction time and temperature will need to be optimized based on the reactivity of the chosen alkylating agent.

Protocol 4: General N-Alkylation of a Pyridine Derivative

  • Materials: Pyridine derivative (1.0 eq), Alkylating agent (1.1 eq), Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 1.5 eq), Anhydrous solvent (e.g., Acetonitrile, DMF, or THF).

  • Procedure:

    • To a stirred solution of the pyridine derivative and the base in the anhydrous solvent, the alkylating agent is added at room temperature.

    • The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) and monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is cooled to room temperature, filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.

    • The residue is purified by column chromatography to afford the N-alkylated pyridine product.

Comparative Performance Data (Illustrative)

The following table presents a qualitative comparison based on established principles of leaving group ability. Actual yields and reaction times will vary depending on the specific pyridine substrate and reaction conditions.

Alkylating AgentTypical ConditionsExpected Reaction RateExpected Yield
Bromide rt to 50 °C, 4-12 hFastGood to Excellent
Chloride 50-80 °C, 12-24 hModerateModerate to Good
Iodide 0 °C to rt, 1-6 hVery FastExcellent
Mesylate 0 °C to rt, 1-4 hVery FastExcellent
Tosylate rt to 50 °C, 2-8 hFast to Very FastExcellent

Conclusion and Recommendations

While this compound remains a reliable reagent, a nuanced approach to pyridine alkylation can be achieved by considering its alternatives.

  • For routine applications where moderate reactivity is sufficient and cost is a consideration, 2-(chloromethyl)-5-methoxypyridine is an excellent choice.

  • For sensitive substrates requiring mild conditions, the highly reactive 2-(iodomethyl)- , 2-(mesyloxymethyl)- , and 2-(tosyloxymethyl)-5-methoxypyridine are superior. The choice between them may come down to the ease of synthesis and purification of the specific reagent.

  • The sulfonate esters offer the advantage of being derived from a stable alcohol precursor, which can be prepared and stored, and then converted to the highly reactive alkylating agent immediately before use.

By understanding the reactivity profiles and having access to reliable synthetic protocols for these alternative reagents, researchers can significantly expand their synthetic toolbox for the efficient and selective N-alkylation of pyridines.

References

  • General Principles of Nucleophilic Substitution

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: John Wiley & Sons
    • URL: [Link]

  • Synthesis of Pyridine Derivatives

    • Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transform
    • Source: Georg Thieme Verlag
    • URL: [Link]

  • Tosylation of Alcohols

    • Title: A Practical Guide to Tosyl
    • Source: Organic Chemistry Portal
    • URL: [Link]

  • N-Alkylation of Heterocycles

    • Title: Comprehensive Organic Name Reactions and Reagents
    • Source: John Wiley & Sons
    • URL: [Link]

  • Reactivity of Halides as Leaving Groups

    • Title: Leaving Group Effects in SN2 Reactions
    • Source: Chemistry LibreTexts
    • URL: [Link]

A Comparative Guide to the Cross-Reactivity of 2-(Bromomethyl)-5-methoxypyridine hydrobromide in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. The selection of an appropriate alkylating agent is a critical decision that can significantly impact the yield, purity, and viability of a synthetic pathway. This guide provides an in-depth technical comparison of 2-(Bromomethyl)-5-methoxypyridine hydrobromide, a versatile heterocyclic building block, and its alternatives. We will delve into the concept of chemical cross-reactivity—defined here as the propensity of an electrophile to react with non-target nucleophiles—and provide a framework for its experimental evaluation.

Introduction to this compound: A Profile

2-(Bromomethyl)-5-methoxypyridine is a heterocyclic alkylating agent of significant interest in medicinal chemistry.[1] The pyridine scaffold is a prevalent motif in numerous pharmaceuticals, and the strategic placement of substituents allows for the fine-tuning of physicochemical and pharmacological properties.[2] The bromomethyl group at the 2-position provides a reactive electrophilic center, analogous to a benzylic bromide, making it suitable for a variety of nucleophilic substitution reactions.[3] The methoxy group at the 5-position, being an electron-donating group, can modulate the electronic properties of the pyridine ring and, consequently, the reactivity of the bromomethyl moiety.

The hydrobromide salt form enhances the stability and handling of the otherwise reactive free base. However, this reactivity must be carefully controlled, especially in complex environments where multiple potential nucleophiles exist, to avoid undesired side reactions and ensure high selectivity towards the intended target.

The Concept of Chemical Cross-Reactivity in Synthesis

In the context of organic synthesis, particularly during the development of complex molecules like active pharmaceutical ingredients (APIs), a reaction mixture often contains multiple functional groups that can act as nucleophiles (e.g., amines, thiols, alcohols, phenols). An ideal alkylating agent should exhibit high selectivity, reacting predominantly with the target nucleophile while leaving other functional groups untouched. Poor selectivity, or high cross-reactivity, leads to the formation of a mixture of products, complicating purification and reducing the overall yield of the desired compound.

This guide will focus on a comparative analysis of this compound against other common alkylating agents in a competitive reaction environment.

Comparative Alkylating Agents: A Benchtop Perspective

To contextualize the performance of this compound, we will compare it with three other common alkylating agents that offer varying degrees of reactivity and steric hindrance.

  • Benzyl Bromide: The archetypal benzylic halide, known for its moderate to high reactivity in SN2 and SN1 type reactions, depending on the conditions.[3][4] Its reactivity is well-documented and serves as a baseline for comparison.

  • 4-Nitrobenzyl Bromide: The presence of a strong electron-withdrawing nitro group at the para-position increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack in SN2 reactions.[5]

  • 2,6-Bis(bromomethyl)pyridine: A related pyridine derivative with two reactive bromomethyl groups, offering the potential for dual functionalization or cross-linking.[6][7] Its reactivity profile provides insight into the influence of multiple electrophilic sites on a single scaffold.

The reactivity of these agents is fundamentally governed by the stability of the transition state in SN2 reactions and the stability of the carbocation intermediate in SN1 reactions.[8] Electron-withdrawing groups generally accelerate SN2 reactions by increasing the partial positive charge on the electrophilic carbon, while electron-donating groups can stabilize carbocation intermediates, favoring SN1 pathways.

Experimental Evaluation of Cross-Reactivity

To objectively compare these alkylating agents, a competitive nucleophile experiment can be designed. This experiment exposes the electrophile to a mixture of nucleophiles with different reactivities, and the product distribution is quantified to assess selectivity.

Panel of Nucleophiles

A representative panel of nucleophiles could include:

  • Primary Target: Butylamine (a primary aliphatic amine)

  • Secondary, "Off-Target" Nucleophiles:

    • Thiophenol (a soft, highly nucleophilic thiol)

    • Phenol (a harder, less nucleophilic oxygen-based nucleophile)

    • Benzyl alcohol (a neutral, weakly nucleophilic alcohol)

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the competitive alkylation study.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_E Prepare Stock Solution of Alkylating Agent (E+) reaction Combine E+ and Nu-H Mixture with Base (e.g., K2CO3) in a Suitable Solvent (e.g., Acetonitrile) Stir at Controlled Temperature prep_E->reaction Add E+ to Nu-H prep_Nu Prepare Equimolar Mixture of Nucleophiles (Nu-H) prep_Nu->reaction quench Quench Reaction at Specific Time Points reaction->quench Take Aliquots hplc Analyze by LC-MS quench->hplc quant Quantify Reactants and Products hplc->quant

Caption: Workflow for the competitive alkylation experiment.

Detailed Experimental Protocol

Objective: To determine the product distribution from the reaction of each alkylating agent with an equimolar mixture of butylamine, thiophenol, phenol, and benzyl alcohol.

Materials:

  • This compound

  • Benzyl bromide

  • 4-Nitrobenzyl bromide

  • 2,6-Bis(bromomethyl)pyridine[6]

  • Butylamine

  • Thiophenol

  • Phenol

  • Benzyl alcohol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), HPLC grade

  • Internal standard (e.g., Naphthalene)

  • Deionized water

  • Formic acid

Procedure:

  • Preparation of Nucleophile Stock Solution:

    • In a 50 mL volumetric flask, dissolve butylamine (1.0 mmol), thiophenol (1.0 mmol), phenol (1.0 mmol), and benzyl alcohol (1.0 mmol) in acetonitrile to the mark. This creates a 0.02 M solution of each nucleophile.

  • Reaction Setup:

    • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the alkylating agent (1.0 mmol) and potassium carbonate (2.5 mmol).

    • Add 5.0 mL of the nucleophile stock solution.

    • Add the internal standard (0.1 mmol).

    • Stir the reaction mixture at room temperature (25 °C).

  • Reaction Monitoring and Quenching:

    • At specified time points (e.g., 1, 4, 8, and 24 hours), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the aliquot in a 1.5 mL HPLC vial containing 900 µL of a 1:1 mixture of water and acetonitrile with 0.1% formic acid.

  • LC-MS Analysis:

    • Analyze the quenched samples by LC-MS.[9][10][11] A reverse-phase C18 column is typically suitable for separating the reactants and products.

    • Use a gradient elution method with mobile phases of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • The mass spectrometer should be operated in a positive ion mode, monitoring for the molecular ions of the starting materials and all expected products.[12]

Conceptual Reaction Pathway

The following diagram illustrates the competitive nature of the reaction.

G cluster_nucleophiles Nucleophile Pool E Alkylating Agent (e.g., R-CH2Br) P1 Amine Product (R-CH2-NHBu) E->P1 k1 P2 Thioether Product (R-CH2-SPh) E->P2 k2 P3 Phenolic Ether Product (R-CH2-OPh) E->P3 k3 P4 Benzyl Ether Product (R-CH2-OBn) E->P4 k4 Nu1 Butylamine Nu1->P1 Nu2 Thiophenol Nu2->P2 Nu3 Phenol Nu3->P3 Nu4 Benzyl Alcohol Nu4->P4

Caption: Competing reaction pathways for an alkylating agent.

Data Presentation and Interpretation

The quantitative data obtained from the LC-MS analysis can be summarized in tables to facilitate comparison. The percentage of each product formed at a specific time point reflects the relative reactivity of the alkylating agent towards each nucleophile.

Table 1: Product Distribution (%) after 24 hours at 25 °C (Illustrative Data)

Alkylating AgentButylamine ProductThiophenol ProductPhenol ProductBenzyl Alcohol ProductUnreacted Agent
2-(Bromomethyl)-5-methoxypyridine HBr 65255<15
Benzyl Bromide5040811
4-Nitrobenzyl Bromide45503<12
2,6-Bis(bromomethyl)pyridine¹70204<15

¹ Data for 2,6-bis(bromomethyl)pyridine represents mono-alkylation products.

Interpretation of Illustrative Data:

  • 2-(Bromomethyl)-5-methoxypyridine HBr: Shows good selectivity for the primary amine over the other nucleophiles. The electron-donating methoxy group may slightly temper the reactivity compared to more activated systems, allowing for greater discrimination.

  • Benzyl Bromide: Exhibits high reactivity, leading to significant alkylation of both the amine and the highly nucleophilic thiophenol.

  • 4-Nitrobenzyl Bromide: The electron-withdrawing nitro group enhances its reactivity, particularly towards the soft nucleophile (thiophenol), consistent with SN2 characteristics.[13]

  • 2,6-Bis(bromomethyl)pyridine: Demonstrates high reactivity, similar to the title compound, with a strong preference for the amine nucleophile.

Conclusion and Recommendations

The choice of an alkylating agent is a critical parameter in the design of a synthetic route. This compound is a valuable reagent, offering a balance of reactivity and selectivity. Our comparative framework suggests that its electronic properties, influenced by the pyridine nitrogen and the methoxy group, may afford a favorable selectivity profile for N-alkylation in the presence of other nucleophilic functional groups.

For applications requiring high selectivity for amines over thiols, this compound presents a compelling option. In contrast, for reactions where overall high reactivity is desired and subsequent purification can resolve product mixtures, benzyl bromide or 4-nitrobenzyl bromide may be suitable.

It is imperative that researchers conduct their own small-scale competitive experiments, as described in this guide, to validate the choice of alkylating agent for their specific substrate and reaction conditions. The protocols and comparative data presented herein provide a robust starting point for such investigations, enabling more informed and efficient process development.

References

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A Comparative Guide to Spectroscopic and Analytical Techniques for the Structural Confirmation of 2-(Bromomethyl)-5-methoxypyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds, unambiguous structural confirmation is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of spectroscopic and analytical methodologies for the definitive characterization of 2-(Bromomethyl)-5-methoxypyridine hydrobromide, a key building block in pharmaceutical synthesis. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, while also presenting alternative and complementary techniques such as Elemental Analysis (CHN) and single-crystal X-ray diffraction. This guide moves beyond a mere recitation of techniques, offering insights into the causality behind experimental choices and the logic of data interpretation to ensure a self-validating analytical workflow.

The Analytical Challenge: Ensuring Structural Integrity

The synthesis of this compound involves the introduction of a reactive bromomethyl group and the formation of a hydrobromide salt. This presents several analytical challenges: confirming the successful bromination at the desired position, verifying the integrity of the methoxy and pyridine moieties, and unequivocally establishing the presence and stoichiometry of the hydrobromide salt. A multi-faceted analytical approach is therefore not just recommended, but essential for complete structural elucidation.

Core Spectroscopic Techniques: A Triad of Confirmation

The primary spectroscopic toolkit for the structural analysis of organic molecules relies on the synergistic information provided by NMR, MS, and IR spectroscopy. Each technique probes different aspects of the molecular structure, and their combined data provides a comprehensive picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of hydrogen atoms. The formation of the hydrobromide salt significantly impacts the ¹H NMR spectrum. The protonation of the pyridine nitrogen deshields the aromatic protons, causing them to shift downfield compared to the free base.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon framework of the molecule. Similar to ¹H NMR, the chemical shifts of the pyridine ring carbons are affected by the protonation of the nitrogen atom, leading to downfield shifts.

Predicted NMR Data for this compound:

Due to the limited availability of experimental spectra for the hydrobromide salt in public databases, the following data is predicted based on established principles of NMR spectroscopy and data from analogous compounds.[1][2]

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
-CH₂Br~4.7-4.9~30-35
-OCH₃~3.9-4.1~56-58
Pyridine H-3~7.8-8.0~125-128
Pyridine H-4~7.6-7.8~142-145
Pyridine H-6~8.5-8.7~150-153
Pyridine C-2-~145-148
Pyridine C-5-~158-161

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the this compound product in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence chemical shifts.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry provides the exact molecular weight of the cation of the salt, which is a critical piece of evidence for structural confirmation. High-resolution mass spectrometry (HRMS) can further provide the elemental composition.

For this compound, the expected mass would correspond to the protonated free base [C₇H₈BrNO + H]⁺. The presence of bromine provides a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) that is readily identifiable in the mass spectrum.

Expected Mass Spectrometric Data:

  • Monoisotopic Mass of the Cation [C₇H₈BrNO]⁺: 200.9789 Da.[3]

  • Isotopic Pattern: A characteristic M+ and M+2 pattern with approximately equal intensity, confirming the presence of one bromine atom.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. For the target compound, IR spectroscopy can confirm the presence of the C-O bond of the methoxy group, the aromatic C-H and C=N bonds of the pyridine ring, and the C-Br bond of the bromomethyl group.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Assignment
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (-OCH₃, -CH₂Br)
~1600-1450Pyridine ring C=C and C=N stretching vibrations
~1250-1200Aryl-O-CH₃ stretch (asymmetric)
~1050-1000Aryl-O-CH₃ stretch (symmetric)
~700-600C-Br stretch

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Acquire the spectrum of the sample.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Comparative Analysis: Beyond the Core Techniques

While the triad of NMR, MS, and IR provides a robust foundation for structural confirmation, alternative and complementary techniques can offer orthogonal data, further solidifying the structural assignment and providing information on purity and solid-state structure.

Elemental Analysis (CHN Analysis): The Stoichiometric Proof

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. This technique is particularly valuable for confirming the empirical formula of a newly synthesized compound and assessing its purity. For a salt like this compound, the theoretical elemental composition can be calculated and compared with the experimental values.

Theoretical Elemental Composition for C₇H₉Br₂NO:

  • Carbon (C): 29.71%

  • Hydrogen (H): 3.20%

  • Nitrogen (N): 4.95%

A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the proposed molecular formula.[4]

Comparison with Spectroscopic Methods:

Technique Information Provided Strengths Limitations
NMR Detailed atomic connectivity and stereochemistry.Unparalleled for structural elucidation.Can be complex to interpret; requires pure samples.
MS Molecular weight and elemental composition.Highly sensitive; provides exact mass.Does not provide information on connectivity.
IR Presence of functional groups.Rapid and simple.Provides limited structural information on its own.
Elemental Analysis Elemental composition and empirical formula.Confirms stoichiometry and purity.Does not provide structural information.
X-ray Crystallography Absolute 3D structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal.
Single-Crystal X-ray Diffraction: The Definitive Structure

When a suitable single crystal of the compound can be grown, X-ray crystallography provides the absolute and unambiguous three-dimensional structure of the molecule in the solid state. This technique can definitively confirm the connectivity of all atoms, including the location of the bromide counter-ion and any solvent molecules in the crystal lattice.

While not a routine technique for all samples due to the requirement of high-quality crystals, it is considered the "gold standard" for structural proof.[5][6][7]

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical process for the comprehensive characterization of this compound.

analytical_workflow cluster_synthesis Synthesis cluster_primary Primary Spectroscopic Confirmation cluster_secondary Complementary & Definitive Analysis cluster_conclusion Final Confirmation synthesis Synthesis of 2-(Bromomethyl)-5-methoxypyridine HBr NMR NMR Spectroscopy (¹H, ¹³C) synthesis->NMR Initial Characterization MS Mass Spectrometry (ESI-MS) synthesis->MS Initial Characterization IR IR Spectroscopy (FT-IR) synthesis->IR Initial Characterization Xray X-ray Crystallography synthesis->Xray If single crystal available EA Elemental Analysis (CHN) NMR->EA Purity & Stoichiometry conclusion Unambiguous Structural Confirmation NMR->conclusion MS->EA Purity & Stoichiometry MS->conclusion IR->EA Purity & Stoichiometry IR->conclusion EA->conclusion Xray->conclusion Absolute Structure

Caption: Workflow for the structural confirmation of the target compound.

Logical Relationships in Spectroscopic Data Interpretation

The interpretation of data from these techniques is not performed in isolation. The following diagram illustrates the interconnected logic used to arrive at a conclusive structural assignment.

data_interpretation NMR_Data ¹H & ¹³C NMR Proton & Carbon Skeleton Connectivity Final_Structure Confirmed Structure: 2-(Bromomethyl)-5-methoxypyridine Hydrobromide NMR_Data:c->Final_Structure Confirms atom connectivity MS_Data Mass Spectrometry Molecular Weight Isotopic Pattern EA_Data Elemental Analysis Empirical Formula Purity MS_Data:mw->EA_Data:ef Corroborates MS_Data:iso->Final_Structure Confirms Bromine presence IR_Data IR Spectroscopy Functional Groups IR_Data:fg->Final_Structure Confirms functional groups EA_Data:ef->Final_Structure Confirms stoichiometry

Caption: Interplay of data for structural elucidation.

Conclusion

The structural confirmation of a synthesized compound such as this compound requires a judicious and integrated analytical approach. While NMR, MS, and IR spectroscopy form the bedrock of characterization, providing detailed insights into atomic connectivity, molecular weight, and functional groups, respectively, complementary techniques such as elemental analysis are crucial for verifying stoichiometry and purity. For an unequivocal determination of the three-dimensional structure, single-crystal X-ray diffraction remains the ultimate arbiter. By understanding the strengths and limitations of each technique and interpreting the data in a holistic manner, researchers can ensure the structural integrity of their products, a critical step in the journey of drug discovery and development.

References

  • Crystal structure of 3-amino-1-propyl-pyridinium bromide. Acta Crystallographica Section E: Structural Reports Online. [Link]

  • Molecular and crystal structures of N-(beta-D-galactopyranosyl)pyridinium bromide and its per-O-acetylated derivative. Carbohydrate Research. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-(Bromomethyl)-5-methoxypyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of reproducible, safe, and effective drug discovery. 2-(Bromomethyl)-5-methoxypyridine hydrobromide is a key building block in the synthesis of numerous pharmacologically active molecules. Its reactivity, dictated by the bromomethyl group, makes it a valuable synthon, but also susceptible to the formation of impurities that can carry forward and compromise the integrity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route and the potential impurities that may arise. A common pathway to this compound involves the bromination of 2-hydroxymethyl-5-methoxypyridine, which itself is synthesized from 2-amino-5-methoxypyridine.[1]

Potential impurities can be broadly categorized as:

  • Starting Materials: Unreacted 2-hydroxymethyl-5-methoxypyridine or its precursors.

  • By-products: Formed from side reactions during synthesis. For instance, over-bromination could lead to di-brominated species, or hydrolysis of the product could revert it to the starting alcohol.

  • Degradation Products: The hydrobromide salt can be susceptible to degradation, particularly if exposed to moisture or elevated temperatures.

  • Residual Solvents: Organic volatile chemicals used in synthesis or purification that are not completely removed.[2]

A Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment is a critical decision, balancing factors such as sensitivity, specificity, and the nature of the expected impurities. We will compare three orthogonal techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Melting Point Analysis.

Table 1: Comparison of Analytical Techniques for Purity Assessment
TechniquePrincipleStrengthsWeaknesses
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, capable of identifying and quantifying unknown impurities if their structure is elucidated.Lower sensitivity compared to HPLC, may not detect trace impurities.
HPLC Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.High sensitivity and resolution for separating closely related compounds, excellent for quantification.Requires a reference standard for absolute quantification, may not identify unknown impurities without mass spectrometry coupling.
Melting Point The temperature at which a solid becomes a liquid.Simple, rapid, and effective for detecting the presence of impurities which typically depress and broaden the melting range.[3]Non-specific, does not provide information on the identity or quantity of impurities.

In-Depth Experimental Protocols

The following sections provide detailed, step-by-step methodologies for each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Fingerprint

NMR spectroscopy is unparalleled in its ability to provide a detailed structural fingerprint of a molecule. For this compound, both ¹H and ¹³C NMR are invaluable.

  • Sample Preparation: Accurately weigh 10-20 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid exchange of the hydrobromide proton. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a relaxation delay of at least 1 second.

    • Acquire a minimum of 16 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 250 ppm.

    • Use a relaxation delay of at least 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio for all carbon signals.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline correction.

    • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. The purity can be estimated by comparing the integration of the analyte signals to those of any identified impurities.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group protons, and the bromomethyl protons. The chemical shifts will be influenced by the protonation of the pyridine nitrogen. Impurities would manifest as additional, unexpected signals in the spectrum. By integrating the signals of the main compound and the impurities, a quantitative assessment of purity can be made.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Reference Chemical Shifts G->H I Integrate Signals & Quantify Purity H->I

Caption: Workflow for NMR-based purity assessment.

High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse

HPLC is a highly sensitive and versatile technique for separating and quantifying components in a mixture. A reversed-phase HPLC method is well-suited for the analysis of polar pyridine derivatives.

  • Instrumentation: An HPLC system equipped with a pump (binary or quaternary), an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, or a wavelength of maximum absorbance for the compound.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately prepare a stock solution of a reference standard of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a series of dilutions to create a calibration curve.

    • Sample Solution: Prepare the synthesized sample at a similar concentration to the standard solution in the same diluent.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • The purity is calculated by comparing the peak area of the main component in the sample to the calibration curve, or by the area normalization method, assuming all components have a similar response factor at the detection wavelength.

A pure sample will exhibit a single major peak at a specific retention time. The presence of impurities will be indicated by additional peaks in the chromatogram. System suitability parameters, such as theoretical plates, tailing factor, and reproducibility of injections, must be established to ensure the validity of the analytical run.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C Equilibrate HPLC System B->C D Inject Standard/Sample C->D E Acquire Chromatogram D->E F Integrate Peak Areas E->F G Calculate Purity F->G

Caption: Workflow for HPLC-based purity assessment.

Melting Point Analysis: The Classic Indicator

The melting point of a pure crystalline solid is a characteristic physical property. Impurities will typically cause a depression and a broadening of the melting point range.[3] This makes melting point determination a simple and rapid method for a preliminary assessment of purity.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

  • Packing the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Measurement:

    • Place the packed capillary tube in the heating block of the apparatus.

    • Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point. A similar compound, 2-(Bromomethyl)pyridine hydrobromide, has a reported melting point of 149-152 °C, which can be used as a preliminary guide.[3]

    • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This is the melting point range.

A sharp melting point range (typically 0.5-1 °C) close to the literature value for the pure compound is indicative of high purity. A broad melting range (greater than 2 °C) and a depressed melting point suggest the presence of impurities.

Conclusion: A Multi-faceted Approach to Ensuring Purity

No single analytical technique is sufficient to definitively determine the purity of a synthesized compound. A comprehensive and robust assessment of this compound purity relies on the synergistic use of orthogonal methods. NMR spectroscopy provides invaluable structural confirmation and can identify and quantify impurities. HPLC offers high-resolution separation and sensitive quantification of the main component and any by-products. Finally, melting point analysis serves as a rapid and straightforward indicator of overall purity.

By employing these techniques in a complementary fashion, researchers and drug development professionals can confidently ascertain the quality of their synthetic intermediates, ensuring the integrity and success of their downstream applications.

References

  • Lombardino, J. G. (1981). Synthesis and antiinflammatory activity of some 2-amino-3-benzoyl-5-substituted-pyridines. Journal of Medicinal Chemistry, 24(1), 39–42.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • European Medicines Agency. (2000). Impurities: guideline for residual solvents. Retrieved from [Link]

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A Comparative Guide to the Reaction Kinetics of 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 2-(Bromomethyl)-5-methoxypyridine hydrobromide in Synthesis

This compound is a valuable reagent in medicinal chemistry and drug discovery, serving as a key building block for introducing the 5-methoxypyridin-2-ylmethyl moiety into a target molecule. This structural motif is present in a variety of biologically active compounds. The reagent typically participates in nucleophilic substitution reactions, most commonly N-alkylation, O-alkylation, and S-alkylation, to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

Understanding the reaction kinetics of this reagent is paramount for process optimization, impurity profiling, and ensuring reproducible synthetic outcomes. This guide will compare the expected reactivity of this compound with that of other common alkylating agents, supported by a discussion of the underlying electronic and steric effects.

Theoretical Framework: Predicting Reactivity

The reactivity of this compound in nucleophilic substitution reactions is primarily governed by the electronic and steric environment of the benzylic carbon. These reactions generally proceed via an SN2 mechanism, although SN1 contributions cannot be entirely ruled out under certain conditions (e.g., polar protic solvents, poor nucleophiles).[1]

Electronic Effects

The pyridine ring and the methoxy substituent exert significant electronic influence on the reactivity of the bromomethyl group.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing through induction, which can influence the electrophilicity of the benzylic carbon.

  • Methoxy Group: The methoxy group at the 5-position is an electron-donating group through resonance, which can partially counteract the inductive withdrawal of the pyridine nitrogen. Electron-donating groups tend to increase the rate of SN2 reactions involving benzyl halides.[2]

Compared to a simple benzyl bromide, the electronic effects in this compound are more complex. The interplay between the electron-withdrawing nature of the pyridine nitrogen and the electron-donating methoxy group will ultimately determine the reactivity. It is plausible that the electron-donating character of the methoxy group will enhance the reactivity compared to an unsubstituted 2-(bromomethyl)pyridine.

Steric Effects

The pyridine ring presents a moderate level of steric hindrance to the backside attack required for an SN2 reaction. However, this is not expected to be significantly different from other benzylic halides and is generally less of a factor than for secondary or tertiary alkyl halides.

Comparative Kinetic Data (Analogous Systems)

While specific kinetic data for this compound is sparse, we can draw valuable comparisons from studies on substituted benzyl bromides. The following table summarizes second-order rate constants for the reaction of various benzyl bromide derivatives with a common nucleophile, illustrating the impact of substituents.

Alkylating AgentSubstituentSecond-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) (Hypothetical)
Benzyl Bromide-H1.0 x 10⁻³
4-Methoxybenzyl Bromide4-OCH₃5.0 x 10⁻³
4-Nitrobenzyl Bromide4-NO₂1.0 x 10⁻⁴
2-(Bromomethyl)pyridine-(Expected to be slightly slower than benzyl bromide due to the -I effect of N)
2-(Bromomethyl)-5-methoxypyridine 5-OCH₃ (Predicted to be faster than 2-(bromomethyl)pyridine and potentially comparable to or slightly faster than benzyl bromide)

Note: The rate constants presented are hypothetical and for illustrative purposes to demonstrate the expected trends based on electronic effects.

Experimental Protocols for Kinetic Analysis

To empower researchers to generate their own high-quality kinetic data, we provide a detailed, self-validating protocol for studying the kinetics of N-alkylation reactions involving this compound. This protocol is adapted from established methods for studying SN2 reactions.[3][4]

Reaction Monitoring by UV-Vis Spectrophotometry

This method is suitable when the product of the reaction has a distinct UV-Vis absorbance profile from the reactants.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_reagents Prepare stock solutions of amine and alkylating agent thermostat Thermostat solutions to desired temperature prep_reagents->thermostat mix Mix reactants in a cuvette thermostat->mix measure Record absorbance at λmax over time mix->measure plot Plot ln(A∞ - At) vs. time measure->plot calculate Calculate k' from the slope plot->calculate det_k Determine the second-order rate constant k calculate->det_k

Caption: Workflow for a UV-Vis kinetic study of an SN2 reaction.

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the amine nucleophile (e.g., 0.1 M aniline) in a suitable solvent (e.g., acetonitrile).

    • Prepare a stock solution of this compound (e.g., 0.01 M) in the same solvent. Note: The hydrobromide salt may require the addition of a non-nucleophilic base (e.g., diisopropylethylamine) to liberate the free base of the alkylating agent in situ.

  • Determination of Analytical Wavelength (λmax):

    • Mix stoichiometric amounts of the reactants and allow the reaction to go to completion.

    • Scan the UV-Vis spectrum of the product mixture to identify the wavelength of maximum absorbance (λmax) where the reactants have minimal absorbance.[3]

  • Kinetic Run (Pseudo-First-Order Conditions):

    • To simplify the kinetics, use a large excess (at least 10-fold) of the amine nucleophile.

    • Equilibrate the reactant solutions and the solvent to the desired temperature in a thermostatted water bath.

    • Initiate the reaction by mixing the solutions directly in a quartz cuvette placed in the spectrophotometer's thermostatted cell holder.

    • Record the absorbance at λmax at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Under pseudo-first-order conditions, the rate law is: Rate = k'[Alkylating Agent], where k' = k[Amine].

    • Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.

    • The slope of the resulting straight line is equal to -k'.

    • The second-order rate constant (k) is calculated by dividing k' by the initial concentration of the amine in excess.

Reaction Monitoring by ¹H NMR Spectroscopy

This method is advantageous as it allows for the direct observation of the disappearance of reactants and the appearance of products without the need for chromophores.[5]

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_run NMR Acquisition cluster_analysis Data Analysis prep_reagents Prepare solutions in a deuterated solvent thermostat Equilibrate solutions to reaction temperature prep_reagents->thermostat mix Mix reactants in an NMR tube thermostat->mix acquire Acquire ¹H NMR spectra at timed intervals mix->acquire integrate Integrate reactant and product signals acquire->integrate plot Plot concentration vs. time integrate->plot fit Fit data to the appropriate rate law plot->fit

Caption: Workflow for a ¹H NMR kinetic study.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare solutions of the amine nucleophile and this compound in a suitable deuterated solvent (e.g., CD₃CN).

    • Include an internal standard (e.g., 1,3,5-trimethoxybenzene) with a known concentration and signals that do not overlap with reactant or product signals.

  • NMR Acquisition:

    • Equilibrate the NMR spectrometer's probe to the desired reaction temperature.

    • Mix the reactants in an NMR tube and quickly insert it into the spectrometer.

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • For each spectrum, integrate the signals corresponding to a unique proton on the reactant (e.g., the benzylic CH₂) and a unique proton on the product.

    • Calculate the concentration of the reactant and product at each time point by comparing their integral values to the integral of the internal standard.

    • Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law (e.g., second-order) to determine the rate constant.

Conclusion

While direct, published kinetic data for this compound is limited, a thorough understanding of its structural and electronic properties allows for robust predictions of its reactivity. The methoxy group is expected to enhance its reactivity in SN2 reactions compared to its unsubstituted counterpart. This guide provides the theoretical foundation and practical, detailed protocols for researchers to conduct their own kinetic studies, enabling precise control and optimization of synthetic processes involving this important reagent. The provided experimental workflows are designed to be self-validating, ensuring the generation of reliable and reproducible kinetic data.

References

  • An In-depth Technical Guide to the SN2 Reaction Energy Profile and Transition St
  • Kinetics of reaction of benzyl halides with amines in mixed solvents. (n.d.).
  • Solution Kinetics of a SN2 Reaction. (n.d.). Gustavus Adolphus College.
  • What is the difference between SN1 and SN2 reactions? Why does SN1 usually take place in alkyl halides with large R groups but not in small R groups? (2016). Quora.
  • NMR Kinetics of the SN2 Reaction between BuBr and I–: An Introductory Organic Chemistry Laboratory Exercise. (2014).
  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2025).

Sources

A Strategic Guide to the Synthesis and Biological Evaluation of Novel 2-(Bromomethyl)-5-methoxypyridine Hydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2] Specifically, derivatives of methoxypyridine have garnered significant interest for their potential as anticancer and antimicrobial agents.[3] This guide delineates a strategic approach for the synthesis and comparative biological evaluation of novel derivatives originating from 2-(Bromomethyl)-5-methoxypyridine hydrobromide, a readily available starting material. While direct comparative studies on a series of derivatives from this specific precursor are not extensively documented in publicly available literature, this guide provides a robust framework for such an investigation, drawing upon established methodologies for analogous pyridine compounds.

Rationale and Design of Target Derivatives

The core strategy involves nucleophilic substitution of the highly reactive bromomethyl group of the parent compound. This allows for the introduction of a diverse range of functionalities, which can modulate the compound's physicochemical properties and biological activity. The 5-methoxy group is an important feature, as methoxy substitutions on aromatic rings are known to influence the anticancer activity of compounds.[1]

Herein, we propose the synthesis and evaluation of three classes of derivatives based on their potential to exhibit distinct biological activities:

  • Thioether Derivatives: Introducing sulfur-containing moieties can enhance antimicrobial activity.

  • Amine Derivatives: The introduction of secondary or tertiary amines can influence anticancer activity and physicochemical properties.

  • Ester Derivatives: Carboxylate groups can serve as key interaction points with biological targets.

The following table outlines the proposed derivatives for synthesis and comparative analysis:

Derivative ID Proposed Structure Rationale for Inclusion
PD-T1 2-((4-Chlorophenylthio)methyl)-5-methoxypyridineIntroduction of a halogenated aromatic ring to potentially enhance anticancer and antimicrobial effects.
PD-T2 5-Methoxy-2-((pyridin-2-ylthio)methyl)pyridineIncorporation of a second pyridine ring to explore synergistic effects and modulate solubility.
PD-A1 N-((5-Methoxypyridin-2-yl)methyl)anilineA simple aromatic amine derivative to establish a baseline for structure-activity relationships.
PD-A2 1-((5-Methoxypyridin-2-yl)methyl)piperidineIntroduction of a saturated heterocyclic amine to improve solubility and explore different spatial arrangements.
PD-E1 Sodium 2-(((5-methoxypyridin-2-yl)methyl)thio)acetateA carboxymethyl thioether to enhance water solubility and introduce a potential metal-chelating group.

Synthetic Strategy and Experimental Protocols

The synthesis of the proposed derivatives from this compound is designed to be straightforward and high-yielding. Below is a generalized synthetic workflow followed by a detailed experimental protocol for a representative thioether derivative (PD-T1).

General Synthetic Workflow

G A 2-(Bromomethyl)-5-methoxypyridine hydrobromide E Reaction at Room Temperature or Gentle Heating A->E B Nucleophile (e.g., Thiol, Amine, Carboxylate) B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., Acetonitrile, DMF) D->E F Work-up and Purification (Extraction, Chromatography) E->F G Characterized Derivative (PD-T1, PD-A1, etc.) F->G

Caption: General workflow for the synthesis of derivatives.

Detailed Protocol: Synthesis of 2-((4-Chlorophenylthio)methyl)-5-methoxypyridine (PD-T1)

Materials:

  • This compound

  • 4-Chlorothiophenol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chlorothiophenol (1.1 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to form the thiolate salt.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure product PD-T1.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Biological Evaluation

A multi-assay approach is proposed to comprehensively compare the biological activities of the synthesized derivatives.

Anticancer Activity Evaluation

The anticancer potential of the derivatives will be assessed against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer lines.[4]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[5]

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the pyridine derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 48 hours. Doxorubicin can be used as a positive control.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

The following table can be used to summarize the hypothetical results:

Derivative ID MCF-7 IC₅₀ (µM) A549 IC₅₀ (µM) HepG2 IC₅₀ (µM)
PD-T1 Experimental ValueExperimental ValueExperimental Value
PD-T2 Experimental ValueExperimental ValueExperimental Value
PD-A1 Experimental ValueExperimental ValueExperimental Value
PD-A2 Experimental ValueExperimental ValueExperimental Value
PD-E1 Experimental ValueExperimental ValueExperimental Value
Doxorubicin Reference ValueReference ValueReference Value
Antimicrobial Activity Evaluation

The antimicrobial activity will be assessed against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3][6]

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7]

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the pyridine derivatives in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

The comparative antimicrobial activity can be presented as follows:

Derivative ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL)
PD-T1 Experimental ValueExperimental Value
PD-T2 Experimental ValueExperimental Value
PD-A1 Experimental ValueExperimental Value
PD-A2 Experimental ValueExperimental Value
PD-E1 Experimental ValueExperimental Value
Ciprofloxacin Reference ValueReference Value

Investigating the Mechanism of Action

For the most potent derivatives identified, further studies can be conducted to elucidate their mechanism of action.

Apoptosis Induction Assay

For anticancer derivatives, the ability to induce apoptosis can be investigated using techniques like Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

G A Cancer Cells Treated with Active Derivative B Incubate for 24-48 hours A->B C Harvest and Wash Cells B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic vs. Necrotic vs. Live Cells E->F

Caption: Workflow for apoptosis induction analysis.

Potential Signaling Pathways

Pyridine derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of kinases and interference with tubulin polymerization.[4][8] For the most active compounds, investigating their effect on key signaling pathways, such as the PI3K/Akt/mTOR pathway, through techniques like Western blotting would be a logical next step.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of novel derivatives from this compound. By systematically modifying the structure and assessing the resulting changes in anticancer and antimicrobial activities, this research will contribute to the understanding of the structure-activity relationships of this class of compounds. The identification of potent lead compounds from this proposed library could pave the way for further optimization and development of new therapeutic agents.

References

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed. (n.d.).
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - International Journal on Science and Technology. (2025).
  • Recent Studies of Pyridine derivatives as an anticancer agent: Mini review - IRJET. (n.d.).
  • Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed. (n.d.).
  • Pyridine heterocycles: Compiling the anticancer capabilities - International Journal of Chemical Studies. (2023).
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing. (n.d.).
  • A Comparative Guide to the Biological Activities of Pyridine Derivatives - Benchchem. (n.d.).
  • In Vitro Efficacy of Pyridine Derivatives: A Comparative Analysis - Benchchem. (n.d.).
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed. (2023).
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. (2024).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central. (n.d.).
  • Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - ResearchGate. (2015). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6U1ZjrGvlu07YISHYbEkImDuzakyhpLjob53LLMPHYs_B6QFd8iQiUGv4E5qAHcMB0g_fZvhdf64P320oQWXPjhWIRz9sBKBfv6tFF7s06sxqMaLMJP4xpl5Q7jDi26Twzt6fqeNJyGNCd-E31l4jshlxvlfT2YZrjzUQG5pL4y0WcPnUgqx1yusyrzRKZ00OvOg3p395b80TyMqjir9z17PJsiFSpmHxVhrq-ZPVhmcAYKKd8ujLqJAa17Zpdor8zMJnsJQrHUcpaxmnw3_aiYnJwEqzJdjeJ6IJZXQmaWPqLTaKRh7oMPmKwhgJAAWyiNUgPU2Yw_IdQ8kLz0niA9t5bWJ4IwUHCQbzz_kkJDW_R_kZyOrYVKdsk1c9FdRgRaaIk_ts5YIBlRK2mi9kUavVlx3Pqze-AgRE9U4ariXOh8jUEiqWOXbaz0sBJvG-asW8eHMxGoQcHiJdCNwFuI3XOgmVA5jjm6NiT-ORzba1UG7r4lGWRM1i11MshvBWWw28iGYhB5TH8nPIeo-Rz_LUHchMDZe8-0QrqV2xT6HAPfP4h2lHWWcuIDwwX-NdF-TLWR0Iu-yGiouRa5izn2M-nSHyc-C3md6Q1K8-qJQcqaGy
  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (n.d.).

Sources

cost-benefit analysis of using 2-(Bromomethyl)-5-methoxypyridine hydrobromide in large-scale synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Gathering

I'm starting by casting a wide net with Google searches. My focus is gathering essential data on the compound 2-(Bromomethyl)-5-methoxypyridine hydrobromide. I'm prioritizing information on large-scale synthesis, and identifying its applications. Key properties are also being examined.

Expanding the Search Parameters

I'm now expanding my search to include authoritative sources like journals and patents. I'm focusing on reaction conditions, yields, and safety, especially for industrial applications. I'm also looking into costs and supplier availability for the compound and its alternatives. It's time to gather solid data.

Deepening Initial Exploration

I'm now diving deep into Google, aiming to comprehensively map out information on the compound's large-scale synthesis, uses, and properties. I'm also actively hunting for alternative reagents, analyzing their related experimental data and cost profiles. My goal is to paint a complete picture of options.

\n\n I'm simultaneously exploring journals and patents to firm up reaction details, yield data, and safety profiles for industrial use. I'm also checking on costs and supplier info for both the original compound and any potential alternatives, making sure I have a good base. After initial search, I will structure a comparison guide, and prepare profiles. I will focus on performance indicators for a detailed analysis section with a supporting table and protocols.

Evaluating Synthesis Strategies

I'm currently focused on initiating a cost-benefit analysis for utilizing this compound in large-scale synthesis. My initial step involves comparing this compound with other viable alternatives. The plan includes a detailed introduction covering the importance of this pyridinic compound.

Outlining Alternative Approaches

I'm now outlining a detailed comparison of this compound with other options. I'm focusing on alternatives for introducing the (5-methoxypyridin-2-yl)methyl group, given its significance in pharmaceuticals and agrochemicals. The analysis includes a technical profile of the hydrobromide, addressing its synthesis, properties, and safety. I'll need to detail alternative synthesis methods to allow a cost analysis.

Analyzing Synthesis Metrics

I've significantly expanded my framework to analyze synthesis strategies. The plan now incorporates a thorough introduction that highlights the importance of the (5-methoxypyridin-2-yl)methyl moiety in pharmaceuticals and agrochemicals. I've also detailed a technical profile of this compound, focusing on its properties and potential synthesis routes. I'm actively identifying and researching alternative reagents like 2-(Chloromethyl)-5-methoxypyridine, (5-Methoxypyridin-2-yl)methanol, and 2-Bromo-5-methoxypyridine, to enable a comprehensive cost-benefit comparison.

Detailing Analysis Parameters

Now I'm focusing on the core of the analysis, the comparative section. I'm establishing crucial metrics to evaluate the reagents: yield, purity, reaction conditions, cost (including reagent and process expenses), safety, and scalability. This will be the foundation of a robust cost-benefit comparison, enabling a well-informed decision for large-scale synthesis.

Formulating Comparison Protocols

I'm now fully immersed in developing detailed protocols for comparison. I'm focusing on creating representative step-by-step procedures for the key reactions using this compound and its main alternatives. This includes careful consideration of reaction conditions, workup procedures, and purification methods. I'm also preparing diagrams using Graphviz to visualize different synthetic pathways and the cost-benefit analysis process, for a comprehensive overview.

Finalizing Comparison Parameters

I'm now fully immersed in comparing each reagent. I'm focusing on the experimental data and creating detailed protocols for each reaction. I plan to include a step-by-step procedure for reactions with this compound and key alternatives, ensuring the protocols offer practical value and enhance the trustworthiness of the analysis.

Constructing Comparative Tables

I'm now deeply involved in synthesizing the core comparative tables, organizing the data. I'm focusing on yield, purity, reaction conditions, cost, safety, and scalability for each reagent. These detailed data points will form the backbone of the cost-benefit analysis, allowing clear comparisons.

Constructing the Core Analysis

I'm now integrating the search results into a cohesive document. The plan is to create comparative tables for the reagents using the outlined metrics, which are the heart of the cost-benefit comparison. I'll need to develop detailed protocols for an alkylation reaction with this compound and its alternatives for practical value. After creating the tables, I'll synthesize my findings and explain them as the senior application scientist, as specified.

Safety Operating Guide

Mastering Chemical Disposal: A Guide to 2-(Bromomethyl)-5-methoxypyridine hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Bromomethyl)-5-methoxypyridine hydrobromide, ensuring the protection of personnel and the environment. Our approach is grounded in established safety protocols and an understanding of the compound's chemical nature, empowering you to manage your chemical waste with confidence and precision.

Understanding the Hazard Profile: A Proactive Approach to Safety

Key considerations for handling and disposal include:

  • Irritant and Corrosive Properties: The presence of the bromomethyl group suggests lachrymatory (tear-inducing) and irritant properties.[4][6] The hydrobromide salt can also contribute to corrosive effects, particularly on mucous membranes.

  • Toxicity: Pyridine derivatives can exhibit toxicity, affecting the nervous system, liver, and kidneys.[7]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[8] Therefore, they should never be disposed of down the drain.[8][9]

Essential Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, it is crucial to be outfitted with the appropriate PPE. This creates a necessary barrier between you and the chemical, minimizing the risk of exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[7][10]Protects eyes from splashes and airborne particles of the solid compound.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®).[10][11]Prevents skin contact and absorption. Nitrile gloves may not offer sufficient protection.[7]
Protective Clothing A standard laboratory coat.[9][11]Protects clothing and underlying skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[9][11]Avoids inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. This protocol ensures compliance with safety regulations and prevents environmental contamination.

Waste Segregation and Collection
  • Designated Waste Container: All waste containing this compound, including unused reagent, reaction residues, and contaminated materials (e.g., weigh boats, pipette tips, gloves), must be collected in a designated, properly labeled hazardous waste container.[7][11]

  • Halogenated Organic Waste Stream: This compound should be segregated into the "halogenated organic waste" stream.[8][12] Do not mix it with non-halogenated organic waste or other incompatible waste streams.

  • Container Compatibility: The waste container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable.[9] Ensure the container is in good condition and has a secure, sealable lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Assess: Evacuate non-essential personnel from the immediate area. Assess the extent of the spill and whether you can safely manage it with the available resources. For large spills, contact your institution's EHS department immediately.[11]

  • Containment: For small spills, use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical spill kit to contain the material.[2][13]

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into the designated halogenated organic waste container. Avoid creating dust.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.[13][14]

Final Disposal
  • Licensed Professional Waste Disposal: The ultimate disposal of this compound must be handled by a licensed professional waste disposal company.[1][4] These companies are equipped to handle and dispose of hazardous chemicals in a compliant and environmentally sound manner.

  • Incineration: The recommended disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[4][13][15][16]

  • Institutional Procedures: Always follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your EHS department for guidance and to schedule a waste collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of 2-(Bromomethyl)-5-methoxypyridine hydrobromide ppe Don Appropriate PPE (Goggles, Resistant Gloves, Lab Coat) start->ppe waste_characterization Characterize Waste: - Unused Reagent - Contaminated Materials - Spill Residue ppe->waste_characterization waste_container Select Labeled, Compatible Halogenated Organic Waste Container waste_characterization->waste_container segregation Segregate from other waste streams waste_container->segregation collection Collect Waste in Designated Container segregation->collection spill_check Spill Occurred? collection->spill_check spill_procedure Follow Spill Management Protocol: Contain, Collect, Decontaminate spill_check->spill_procedure Yes secure_storage Securely Seal Container and Store in Designated Area spill_check->secure_storage No spill_procedure->collection ehs_contact Contact Institutional EHS for Waste Pickup secure_storage->ehs_contact disposal Final Disposal by Licensed Professional Service (Incineration) ehs_contact->disposal

Caption: Disposal workflow for this compound.

Incompatible Materials

To prevent hazardous reactions, store waste containing this compound away from the following materials:

  • Strong oxidizing agents[3][7][17]

  • Strong acids[3][7][17]

  • Strong bases[3][4]

  • Alcohols, Amines[4]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. (n.d.). Navigating the Disposal of Acetohydrazide and Pyridine: A Comprehensive Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). Benzyl bromide.
  • Unknown. (n.d.). Pyridine Safety Operating Procedure.
  • Capot Chemical. (n.d.). MSDS of 2-(bromomethyl)-5-chloropyridine hydrobromide.
  • ChemicalBook. (2025, July 26). 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2008, January 8). 2 - SAFETY DATA SHEET.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Sigma-Aldrich. (2013, March 19). Benzyl-Bromide - Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL.
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Navigating the Safe Handling of 2-(Bromomethyl)-5-methoxypyridine hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work necessitates the handling of a wide array of chemical compounds, each with its own unique set of properties and associated hazards. Among these is 2-(Bromomethyl)-5-methoxypyridine hydrobromide, a compound that, while valuable in synthesis, demands a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to empower you with the knowledge to work safely and effectively, making this a trusted resource for your laboratory operations.

Understanding the Hazard: Why This Compound Demands Respect

This compound is a brominated pyridine derivative. The presence of the bromomethyl group makes it a potent alkylating agent. Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites in other molecules, including biological macromolecules like DNA. This reactivity is the basis for its utility in chemical synthesis but also the root of its primary hazards.

Key Hazards:

  • Toxicity and Corrosivity: This compound is classified as toxic if swallowed and can be fatal if it comes into contact with the skin. It is also corrosive and can cause severe skin burns and serious eye damage.[1][2]

  • Irritation: It is a skin and eye irritant and may cause respiratory irritation.[3][4]

  • Sensitization: May cause an allergic skin reaction.[5]

Given these properties, preventing exposure through direct contact, inhalation, or ingestion is paramount. The operational and disposal plans outlined below are designed to create multiple layers of protection against these risks.

The First Line of Defense: Mandatory Personal Protective Equipment (PPE)

The selection of appropriate PPE is not merely a procedural step but a critical barrier between the researcher and potential harm. The choice of each component is dictated by the specific hazards of this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standards).[6]The outer glove provides the primary barrier against this corrosive and toxic compound. The inner glove offers protection in case the outer glove is breached. Nitrile is recommended for its chemical resistance. Regular changes (e.g., every 30 minutes or immediately upon contamination) are crucial as no glove material is completely impermeable indefinitely.[7]
Eye & Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[5][8]Protects against splashes that can cause serious eye damage.[1][3][4] A face shield provides an additional layer of protection for the entire face.
Body Protection A disposable, polyethylene-coated gown that is impermeable to liquids.[6][9]Prevents skin contact with the compound, which can be fatal. The impermeable material ensures that any spills do not seep through to the skin.
Respiratory Protection A fit-tested N95 respirator or a higher level of protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling the solid compound outside of a certified chemical fume hood.[6][10]Protects against the inhalation of dust or aerosols, which can cause respiratory irritation.[4][11]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined workflow is essential to minimize the risk of exposure. The following steps provide a procedural guide for handling this compound from receipt to use.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Ensure safety handle_receive Receiving and Storage prep_hood->handle_receive Proceed to handling handle_weigh Weighing and Dispensing handle_receive->handle_weigh Controlled access handle_reaction Use in Reaction handle_weigh->handle_reaction Transfer to reaction cleanup_decon Decontaminate Surfaces handle_reaction->cleanup_decon Post-experiment cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste Containment cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe Personal safety cleanup_dispose Dispose of Waste via Licensed Facility cleanup_ppe->cleanup_dispose Final step

Caption: Workflow for the safe handling of this compound.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[8]

  • Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Step 2: Weighing and Dispensing

  • All handling of the solid compound must be conducted within a certified chemical fume hood to prevent inhalation of dust.

  • Before handling, ensure that an eyewash station and safety shower are readily accessible.[4]

  • Use dedicated, clean spatulas and weighing containers.

  • Work on a disposable absorbent bench liner to contain any potential spills.

  • Close the primary container immediately after dispensing the required amount.

Step 3: Use in Reaction

  • When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing.

  • The reaction should be set up within the chemical fume hood.

  • Continuously monitor the reaction for any unexpected changes.

Disposal Plan: Managing Waste Responsibly

Proper disposal is a critical final step in the safe handling of this compound and its associated waste. All waste generated is considered hazardous.

Waste Segregation and Labeling:

  • Solid Waste: Contaminated PPE (gloves, gown), disposable bench liners, and weighing papers should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Disposal Procedures:

  • Neutralization: For small spills or residual amounts on equipment, a neutralizing agent like sodium bisulfite or sodium thiosulfate can be used to convert the reactive bromine to less harmful bromide ions.[12] However, this should only be performed by trained personnel.

  • Incineration: The primary method for the final disposal of brominated organic waste is incineration at a licensed hazardous waste facility.[12] These facilities are equipped with scrubbers and other emission control systems to handle the byproducts of combustion, such as hydrogen bromide.[12][13]

  • Never dispose of this compound or its waste down the drain.[10][14]

By adhering to these detailed operational and disposal plans, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility. This commitment to best practices is the foundation of trustworthy and high-impact scientific research.

References

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
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  • ChemicalBook. (2025). 2-BROMO-5-METHOXYPYRIDINE - Safety Data Sheet.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-BROMO-5-METHOXYPYRIDINE.
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  • Jubilant Ingrevia. (n.d.). 2-Methoxypyridine Safety Data Sheet.
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  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methoxypyridine CAS 105170-27-2.
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  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.